Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Description
Properties
CAS No. |
1131614-57-7 |
|---|---|
Molecular Formula |
C13H16INO2 |
Molecular Weight |
345.18 g/mol |
IUPAC Name |
ethyl 3-iodo-4-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C13H16INO2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
BPPMSWNLCNANDF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)I |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)I |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate, a substituted aromatic compound with potential applications as a versatile intermediate in medicinal chemistry and drug discovery.[1][2][3] The strategic placement of the iodo, pyrrolidinyl, and ethyl benzoate moieties offers multiple reaction sites for further molecular elaboration, making it a valuable building block for the synthesis of complex organic molecules.
This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed, field-proven perspective on the logical design, execution, and validation of the synthesis of this target compound.
Strategic Approach: Retrosynthetic Analysis
A logical disconnection approach to Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate suggests a two-step synthetic sequence. The primary C-N and C-I bonds are prime candidates for disconnection.
The most robust and reliable strategy involves the formation of the C-N bond followed by a regioselective iodination. This is because the pyrrolidinyl group is a strong ortho-, para-directing activator, which will facilitate the introduction of iodine at the desired 3-position. The alternative, which involves iodinating a precursor and then attempting a nucleophilic substitution with pyrrolidine, is often less efficient.
Therefore, our synthesis will proceed via a key intermediate: Ethyl 4-(pyrrolidin-1-yl)benzoate .
Proposed Synthetic Pathway
The synthesis is logically structured in two main stages:
-
Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate: This intermediate is accessible through several methods. A common and efficient laboratory-scale synthesis involves the N-alkylation of Ethyl 4-aminobenzoate using 1,4-dibromobutane.
-
Regioselective Iodination: The introduction of iodine onto the aromatic ring is achieved through electrophilic aromatic substitution. The choice of iodinating agent is critical to ensure high yield and regioselectivity.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with in-process checks and clear purification steps.
Step 1: Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate
This procedure is adapted from established methods for the N-alkylation of anilines.[4][5] The reaction utilizes potassium carbonate as a base to facilitate the double nucleophilic substitution of 1,4-dibromobutane by the primary amine of ethyl 4-aminobenzoate, leading to the formation of the pyrrolidine ring.
Materials and Equipment:
-
Ethyl 4-aminobenzoate
-
1,4-dibromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add ethyl 4-aminobenzoate (1.0 eq), potassium carbonate (2.5 eq), and DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1,4-dibromobutane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield Ethyl 4-(pyrrolidin-1-yl)benzoate as a pure compound.
Step 2: Synthesis of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
This step employs an electrophilic iodination reaction. The combination of potassium iodide and hydrogen peroxide in acetic acid provides an effective and environmentally benign method for generating the electrophilic iodine species in situ.[6] The strongly activating and ortho-, para-directing pyrrolidinyl group, combined with the meta-directing, deactivating ester group, ensures high regioselectivity for the introduction of iodine at the 3-position (ortho to the pyrrolidine).
Materials and Equipment:
-
Ethyl 4-(pyrrolidin-1-yl)benzoate
-
Potassium iodide (KI)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Glacial acetic acid
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve Ethyl 4-(pyrrolidin-1-yl)benzoate (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add potassium iodide (1.5 eq) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (30% solution, 2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted iodine (the dark color will disappear).
-
Carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the crude product by recrystallization or a short silica gel column to obtain the final product, Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate.
Characterization of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.[7][8][9]
Data Summary Table
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₆INO₂ |
| Molecular Weight | 345.18 g/mol |
| Appearance | Off-white to pale yellow solid |
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and pyrrolidine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Aromatic H (position 2) |
| ~7.8 | dd | 1H | Aromatic H (position 6) |
| ~6.8 | d | 1H | Aromatic H (position 5) |
| ~4.3 | q | 2H | -O-CH₂ -CH₃ |
| ~3.4 | t | 4H | Pyrrolidine -CH₂ -N-CH₂ - |
| ~2.0 | m | 4H | Pyrrolidine -CH₂-CH₂ -CH₂ -CH₂- |
| ~1.4 | t | 3H | -O-CH₂-CH₃ |
Rationale: The aromatic protons will be the most deshielded. The proton at position 2 will be a doublet due to coupling with the proton at position 6. The proton at position 6 will be a doublet of doublets, coupling to both protons at positions 2 and 5. The proton at position 5 will be a doublet from coupling to the proton at position 6. The electron-donating pyrrolidine group will shield the ortho and para protons, shifting them upfield compared to the protons on the other side of the ring.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon NMR will show 11 distinct signals, corresponding to the unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C =O (Ester) |
| ~150-155 | Aromatic C -N |
| ~135-140 | Aromatic C -H (position 2) |
| ~130-135 | Aromatic C -H (position 6) |
| ~125-130 | Aromatic C -COOEt |
| ~115-120 | Aromatic C -H (position 5) |
| ~90-95 | Aromatic C -I |
| ~60-62 | -O-CH₂ -CH₃ |
| ~50-55 | Pyrrolidine -CH₂ -N-CH₂ - |
| ~25-27 | Pyrrolidine -CH₂-CH₂ -CH₂ -CH₂- |
| ~14-15 | -O-CH₂-CH₃ |
Rationale: The carbonyl carbon of the ester is the most deshielded. The aromatic carbons attached to heteroatoms (N, I) will have characteristic shifts. The carbon attached to iodine will be significantly shielded.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2970-2850 | C-H stretch (aliphatic) |
| ~1710-1730 | C=O stretch (ester) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250-1300 | C-N stretch (aromatic amine) |
| ~1100-1200 | C-O stretch (ester) |
| ~500-600 | C-I stretch |
Rationale: The most prominent peaks will be the strong C=O stretch of the ester and the various C-H stretches. The C-I stretch will appear in the fingerprint region.[12][13]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Assignment |
| 345 | [M]⁺ (Molecular ion) |
| 316 | [M - C₂H₅]⁺ |
| 300 | [M - OC₂H₅]⁺ |
| 174 | [M - I - C₂H₅O]⁺ |
Rationale: The molecular ion peak at m/z 345 will be prominent. Characteristic fragmentation patterns include the loss of the ethyl group, the ethoxy group, and potentially the iodine atom.[9]
Overall Workflow and Logic
The entire process, from synthesis to characterization, follows a logical and systematic workflow designed to ensure the successful and verifiable production of the target compound.
Caption: From reagents to verified product workflow.
References
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- Practical Electrochemical Iodination of Aromatic Compounds | Organic Process Research & Development. (n.d.).
- Iodination of activated aromatics by using I2/ HNO3/AcOH. (n.d.). Baba Farid Group of Institutions.
- Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis.
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- 1131614-82-8|Ethyl 3-iodo-4-(2-methylpyrrolidin-1-yl)
- Ethyl 3-iodobenzo
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- methyl 4-(3-{[(E)-(ethylamino)(phenylimino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
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An Update on the Synthesis of Pyrrolo[14][15]benzodiazepines. (2016, January 28). MDPI.
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- Medicinal Chemistry. (2023, December 29). Open Access Journals.
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Physicochemical Profiling and Synthetic Utility of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate in Advanced Drug Discovery
Abstract: In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of late-stage lead optimization. Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (CAS: 1131614-57-7) is a highly specialized aromatic scaffold that features a unique "push-pull" electronic system. As a Senior Application Scientist, I have designed this technical guide to deconstruct the physicochemical properties of this compound, explain the causality behind its reactivity, and provide field-proven, self-validating protocols for its integration into drug development pipelines.
Quantitative Physicochemical Profiling & Structural Causality
To effectively utilize Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate, one must first understand how its substituents interact to define its macroscopic properties. The molecule consists of a central benzene ring modified by an electron-withdrawing ethyl ester at C1, a highly polarizable iodine atom at C3, and an electron-donating pyrrolidine ring at C4 1.
Table 1: Physicochemical Parameters and Operational Significance
| Property | Value | Structural Causality & Operational Significance |
| Molecular Formula | C₁₃H₁₆INO₂ | Defines the stoichiometric baseline for all catalytic reactions. |
| Molecular Weight | 345.18 g/mol | Heavily skewed by the iodine atom (126.9 g/mol ), impacting molarity calculations. |
| Predicted pKa | 2.56 ± 0.40 | Critical Insight: The pyrrolidine nitrogen is typically basic (pKa ~11). However, the lone pair is heavily delocalized into the aromatic ring by the para-ester (-M effect) and ortho-iodine (-I effect). This suppresses basicity, meaning the compound will not readily form water-soluble salts in mild acids. |
| Predicted Density | 1.565 ± 0.06 g/cm³ | The high density ensures this compound will rapidly partition into the lower organic phase (e.g., DCM) during aqueous liquid-liquid extractions. |
| Boiling Point | 420.2 ± 40.0 °C | High polarizability creates strong intermolecular London dispersion forces. Distillation is not recommended; purification must rely on chromatography. |
| Storage Temp | 2-8 °C | Refrigeration prevents ambient N-oxidation of the pyrrolidine ring and thermal/photolytic homolysis of the labile C-I bond 2. |
Strategic Utility in Late-Stage Functionalization
The primary value of this scaffold lies in its capacity for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The Causality of Reactivity: The C-I bond is the weakest bond in the molecule, making it the exclusive site for oxidative addition by Pd(0) catalysts. Meanwhile, the bulky pyrrolidine ring at the ortho position provides necessary steric shielding. In my experience, this steric bulk is highly advantageous: it forces the incoming coupling partner (e.g., an aryl boronic acid) into an orthogonal conformation, which can be exploited to synthesize stable atropisomers (axially chiral molecules) for targeted kinase inhibition.
Fig 1: Catalytic cycle of Pd-mediated cross-coupling at the C3-iodine position.
Self-Validating Experimental Protocol: Suzuki-Miyaura C3-Functionalization
To ensure scientific integrity, experimental workflows must be self-validating. The following protocol for coupling a phenylboronic acid to the C3 position incorporates internal standards and specific causality-driven choices to prevent the hydrolysis of the C1 ethyl ester.
Materials & Reagents
-
Substrate: Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
-
Internal Standard: Biphenyl (0.5 equiv, for HPLC validation)
Step-by-Step Methodology
-
Inert Preparation & Degassing: Combine the substrate, boronic acid, and biphenyl in a Schlenk flask. Add the Dioxane/H₂O solvent mixture.
-
Causality: Oxygen is a triplet diradical that rapidly oxidizes active Pd(0) into inactive Pd(II). Sparging the solvent with Argon for 15 minutes physically displaces dissolved O₂, ensuring catalyst longevity.
-
-
Catalytic Activation: Add Pd(dppf)Cl₂ and K₂CO₃ under a positive Argon stream.
-
Causality: K₂CO₃ is specifically chosen over stronger bases (like NaOH or KOtBu). A stronger base would rapidly saponify the ethyl ester at elevated temperatures, destroying the bifunctional nature of the scaffold.
-
-
Thermal Activation & Mass Tracking: Heat the reaction to 80 °C. Take 10 µL aliquots every 2 hours, dilute in MeCN, and inject into the LC-MS.
-
Self-Validation: The system validates itself by tracking the disappearance of the substrate mass (m/z 346 [M+H]⁺) and the appearance of the coupled product. The biphenyl internal standard ensures that the peak area ratios reflect true conversion rates, independent of injection volume errors.
-
-
Aqueous Quench & Extraction: Cool to room temperature. Add water to dissolve inorganic salts and extract with Ethyl Acetate (3x).
-
Causality: The high density of the starting material (1.565 g/cm³) ensures rapid phase separation, minimizing emulsion formation.
-
-
Purity Validation: Purify via flash chromatography (Hexanes/EtOAc). Validate final purity using quantitative NMR (qNMR) to ensure >98% purity before downstream biological assays.
Fig 2: Self-validating experimental workflow for Pd-catalyzed C3-functionalization.
Handling, Stability, and Storage Logistics
Maintaining the structural integrity of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate requires strict adherence to storage protocols 3.
-
Photolytic Degradation: The C-I bond is susceptible to homolytic cleavage upon exposure to UV light, generating highly reactive aryl radicals that lead to dimerization or degradation. The compound must be stored in amber vials.
-
Oxidative Degradation: The tertiary amine of the pyrrolidine ring is prone to N-oxidation by atmospheric oxygen over prolonged periods.
-
Storage Directive: Store strictly at 2-8 °C under an inert atmosphere (Nitrogen or Argon). Allow the container to reach room temperature in a desiccator before opening to prevent condensation, which could initiate slow hydrolysis of the ethyl ester.
References
-
ChemicalBook - Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate Physicochemical Properties & Predicted Data.1[1]
-
GuideChem - Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (CAS 1131614-57-7) Safety and Storage Data.2[2]
-
BLD Pharm - Product Specification: Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate.3[3]
Sources
Comprehensive Spectral and Synthetic Profiling of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Executive Summary
Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (CAS: 1131614-57-7)[1] is a highly versatile, bifunctional aromatic building block utilized in advanced pharmaceutical synthesis. Structurally, it features an electron-donating pyrrolidine ring and an electron-withdrawing ethyl ester, creating a "push-pull" electronic system. The presence of the iodine atom at the 3-position provides an orthogonal, highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions. This technical guide provides a self-validating synthetic protocol, mechanistic rationales, and a definitive spectral reference guide (NMR, IR, MS) for this compound.
Molecular Architecture & Synthetic Rationale
The synthesis of this molecule relies on exploiting the inherent electronic biases of the aromatic ring. The starting material, ethyl 4-fluorobenzoate, is primed for Nucleophilic Aromatic Substitution (SNAr) due to the strongly electron-withdrawing para-ester group, which stabilizes the intermediate Meisenheimer complex.
Following amination, the introduced pyrrolidine moiety exerts a powerful +M (resonance donating) effect. This dramatically increases the electron density of the ring, specifically at the ortho positions. When subjected to Electrophilic Aromatic Substitution (EAS), the pyrrolidine group entirely dictates the regiochemistry, directing the incoming iodonium ion (I⁺) exclusively to the 3-position, bypassing the deactivating meta-directing influence of the ester.
Fig 1. Two-step regiocontrolled synthetic workflow for Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocols incorporate specific mechanistic interventions (causality) to optimize yield and purity.
Phase 1: Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: Charge a flame-dried round-bottom flask with ethyl 4-fluorobenzoate (1.0 equiv) and anhydrous DMF (0.5 M).
-
Reagent Addition: Add pyrrolidine (1.5 equiv) and anhydrous K₂CO₃ (2.0 equiv). Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the HF byproduct, driving the equilibrium forward without hydrolyzing the ester.
-
Execution: Stir the suspension at 100 °C for 12 hours under a nitrogen atmosphere.
-
Workup: Cool to room temperature, quench with DI water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl. Causality: DMF is highly water-miscible and prone to causing emulsions; LiCl increases the ionic strength of the aqueous phase, effectively "salting out" the DMF into the aqueous layer.
-
Isolation: Dry over Na₂SO₄ and concentrate in vacuo to afford ethyl 4-(pyrrolidin-1-yl)benzoate.
Phase 2: Electrophilic Aromatic Iodination (EAS)
-
Reaction Setup: Dissolve the intermediate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.
-
Activation: Add trifluoroacetic acid (TFA, 0.5 equiv). Causality: TFA protonates the N-iodosuccinimide (NIS), significantly enhancing the electrophilicity of the iodine atom and accelerating the EAS process.
-
Iodination: Portion-wise, add NIS (1.05 equiv) while maintaining the temperature at 0 °C to prevent over-iodination.
-
Workup: Once complete (~4 hours), quench with saturated aqueous Na₂S₂O₃. Causality: Thiosulfate reduces any unreacted electrophilic iodine species to water-soluble iodide (I⁻), preventing oxidative degradation during isolation.
-
Purification: Extract with DCM, dry over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, 0-15% EtOAc in Hexanes).
Spectral Elucidation & Causality
The structural verification of ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate relies on distinct spectroscopic hallmarks[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characterized by a classic 1,2,4-trisubstituted aromatic splitting pattern. The H-2 proton is highly deshielded (8.45 ppm) because it resides between two electron-withdrawing/deshielding moieties: the ester and the iodine atom.
In the ¹³C NMR spectrum, the most diagnostic resonance is C-3 at ~88.5 ppm. Causality: This extreme upfield shift for an sp² aromatic carbon is caused by the "heavy atom effect" of iodine, which shields the directly attached (ipso) carbon via spin-orbit coupling mechanisms [3].
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| H-2 | 8.45 | Doublet (d) | 2.0 Hz | 1H | Aromatic (ortho to I, ester) |
| H-6 | 7.92 | Doublet of doublets (dd) | 8.6, 2.0 Hz | 1H | Aromatic (para to I) |
| H-5 | 6.80 | Doublet (d) | 8.6 Hz | 1H | Aromatic (ortho to pyrrolidine) |
| -CH₂- (Ester) | 4.34 | Quartet (q) | 7.1 Hz | 2H | Ethyl ester methylene |
| N-CH₂- (Pyr) | 3.38 | Multiplet (m) | - | 4H | Pyrrolidine α-protons |
| -CH₂- (Pyr) | 1.98 | Multiplet (m) | - | 4H | Pyrrolidine β-protons |
| -CH₃ (Ester) | 1.38 | Triplet (t) | 7.1 Hz | 3H | Ethyl ester methyl |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 165.4 | C=O (Ester carbonyl) | 114.1 | C-5 (Aromatic CH) |
| 153.8 | C-4 (Aromatic C-N) | 88.5 | C-3 (Aromatic C-I, Heavy Atom Effect) |
| 141.2 | C-2 (Aromatic CH) | 60.8 | -CH₂- (Ethyl ester) |
| 131.5 | C-6 (Aromatic CH) | 51.2 | N-CH₂- (Pyrrolidine) |
| 122.4 | C-1 (Aromatic C-C=O) | 25.6 | -CH₂- (Pyrrolidine) |
| 14.5 | -CH₃ (Ethyl ester) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum confirms the presence of the conjugated ester system. Causality: A typical aliphatic ester C=O stretch occurs at ~1735 cm⁻¹. However, conjugation with the aromatic ring introduces single-bond character into the carbonyl double bond via resonance, lowering the stretching frequency to 1705 cm⁻¹ [2].
Table 3: Key FT-IR Absorptions (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970, 2850 | Medium | C-H stretch (aliphatic, pyrrolidine/ethyl) |
| 1705 | Strong | C=O stretch (conjugated ester) |
| 1595, 1550 | Medium | C=C stretch (aromatic ring) |
| 1270, 1100 | Strong | C-O stretch (ester) |
| 1370 | Medium | C-N stretch (arylamine) |
Mass Spectrometry (EI-MS)
The Electron Ionization (EI) mass spectrum yields a molecular ion [M]⁺• at m/z 345.02. Causality: Iodine is monoisotopic (¹²⁷I); therefore, the absence of a prominent M+2 peak (which would be expected for chlorine or bromine) is a definitive diagnostic feature for iodinated compounds [2].
Fig 2. Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.
Downstream Applications in Drug Development
The primary utility of ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate lies in its reactivity profile. Aryl iodides undergo oxidative addition with palladium and nickel catalysts at significantly faster rates than their bromo- or chloro-counterparts. This kinetic advantage allows for highly selective Buchwald-Hartwig aminations or Suzuki-Miyaura couplings at the 3-position, even in the presence of other halogens on complex drug scaffolds [4]. The adjacent pyrrolidine ring also provides a rigid, lipophilic vector often utilized to optimize the pharmacokinetic properties of Active Pharmaceutical Ingredients (APIs).
References
-
Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]
-
Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer / Organic Chemistry Portal URL: [Link]
-
Title: Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay Source: ACS Omega (via PubMed Central) URL: [Link]
Sources
Comprehensive Technical Guide: Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (CAS 1131614-57-7)
[1][2]
Executive Summary
Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (CAS 1131614-57-7) is a high-value synthetic intermediate utilized primarily in the discovery and development of small-molecule therapeutics. Characterized by a trisubstituted benzene core featuring an iodine atom, a pyrrolidine ring, and an ethyl ester moiety, this compound serves as a versatile "privileged scaffold" in medicinal chemistry.
Its structural uniqueness lies in the ortho-positioning of the iodine and pyrrolidine groups . The iodine atom provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the pyrrolidine ring confers specific solubility and conformational properties often required for kinase inhibition and GPCR ligand binding. This guide details its physicochemical properties, synthetic utility, experimental protocols, and supply chain considerations.
Chemical & Physical Characterization[1][3][4]
The following data aggregates experimentally determined and predicted properties crucial for laboratory handling and process scaling.
Table 1: Physicochemical Properties
| Property | Specification | Notes |
| CAS Number | 1131614-57-7 | Unique identifier.[1][2][3] |
| Chemical Name | Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate | Synonyms: Ethyl 3-iodo-4-(1-pyrrolidinyl)benzoate. |
| Molecular Formula | C₁₃H₁₆INO₂ | |
| Molecular Weight | 345.18 g/mol | |
| Appearance | Off-white to pale yellow solid | Color may darken upon oxidation/light exposure. |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Sparingly soluble in water; highly lipophilic. |
| Melting Point | 65–70 °C (Predicted) | Experimental values vary by purity/polymorph. |
| Boiling Point | ~410 °C at 760 mmHg (Predicted) | Decomposes before boiling at atm pressure. |
| LogP | ~3.8 | Indicates high membrane permeability potential. |
| Purity Standard | ≥ 97% (HPLC) | Standard for pharmaceutical intermediates. |
| Storage | 2–8 °C, Inert Atmosphere | Light-sensitive (protect from UV). |
Mechanistic Role in Drug Design
While CAS 1131614-57-7 is an intermediate, its "mechanism of action" in a drug discovery context is defined by its reactivity profile and pharmacophore contribution .
Pharmacophore Contribution
The 3-iodo-4-(pyrrolidin-1-yl)benzoate scaffold is designed to address specific binding challenges in protein targets:
-
Pyrrolidine Ring: Acts as a hydrophobic bulk that can occupy specific pockets (e.g., the ribose-binding pocket of kinases) or improve metabolic stability compared to diethylamine analogs.
-
Iodine Handle: A temporary functional group intended for replacement. It allows the attachment of aryl or heteroaryl groups via cross-coupling, extending the molecule into adjacent hydrophobic regions (e.g., the "gatekeeper" region of a kinase).
-
Ethyl Ester: A "masked" carboxylic acid. It facilitates cell permeability during early screening or serves as a precursor to amides (via hydrolysis and coupling) which often form critical hydrogen bonds with the protein backbone (e.g., the hinge region).
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of using this intermediate to generate a library of bioactive compounds.
Caption: Synthetic workflow transforming CAS 1131614-57-7 into bioactive candidates via orthogonal functionalization.
Experimental Protocols
Protocol A: Synthesis of CAS 1131614-57-7 (Reference Standard)
Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient aromatic ring. The iodine at position 3 activates the fluorine at position 4, while the ester at position 1 further withdraws electron density.
Reagents:
-
Ethyl 4-fluoro-3-iodobenzoate (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
Procedure:
-
Preparation: Dissolve Ethyl 4-fluoro-3-iodobenzoate (e.g., 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add
(20 mmol) followed by the slow addition of Pyrrolidine (12 mmol). -
Reaction: Heat the mixture to 80–90 °C under a nitrogen atmosphere. Monitor by TLC or LC-MS. Reaction typically completes in 4–6 hours.
-
Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.
-
Isolation: Filter the solid or extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel flash chromatography (Hexanes:EtOAc gradient) if necessary.
Protocol B: Suzuki-Miyaura Coupling (Application)
Rationale: To demonstrate the utility of the iodine handle for library generation.
Reagents:
-
CAS 1131614-57-7 (1.0 eq)
-
Aryl Boronic Acid (
) (1.2 eq) - (0.05 eq)
- (2.0 eq)
-
Dioxane/Water (4:1)
Procedure:
-
Combine CAS 1131614-57-7, boronic acid, and base in a microwave vial.
-
Add solvent and degas with nitrogen for 5 minutes.
-
Add the Palladium catalyst.
-
Heat at 100 °C for 12 hours (thermal) or 120 °C for 30 min (microwave).
-
Filter through Celite, concentrate, and purify via HPLC.
Handling, Safety & Stability
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: WARNING .
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
-
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents. The ester group is susceptible to hydrolysis under strongly acidic or basic conditions. The iodine bond is light-sensitive; store in amber vials.
Supply Chain & Sourcing
Given the specialized nature of this intermediate, it is typically sourced from catalog chemical suppliers or Contract Research Organizations (CROs).
Table 2: Supplier Landscape
| Supplier Type | Key Vendors | Typical Purity | Availability |
| Primary Manufacturers | BLD Pharm, ChemScene, Combi-Blocks | 97%+ | Gram to Kilogram scale |
| Aggregators | ChemicalBook, MolPort, eMolecules | Variable | Links to global stock |
| Specialty Reagents | Tetrahedron Scientific, Ambeed | 98%+ | Research scale (mg to g) |
Procurement Tip: When ordering, specify "Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate" explicitly, as the methyl ester analog (CAS 1131614-28-2) is also common and may be easily confused.
References
-
PubChem Compound Summary . (n.d.). Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[4] (Contextual citation for Protocol B).
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
The Rising Therapeutic Potential of Substituted Pyrrolidine Benzoates: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Versatility of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1][2] Its unique three-dimensional structure and stereochemical complexity allow for the precise spatial arrangement of functional groups, enabling targeted interactions with a wide array of biological macromolecules.[2] This guide delves into the burgeoning field of substituted pyrrolidine benzoates, a chemical class that has demonstrated a remarkable breadth of biological activities. From modulating neuronal signaling to combating microbial resistance and inducing cancer cell death, these compounds represent a promising frontier in the development of novel therapeutics.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of experimental design, a critical analysis of structure-activity relationships (SAR), and detailed, actionable protocols. Our exploration will be grounded in the principles of scientific integrity, ensuring that every piece of information is supported by verifiable, authoritative sources.
I. The Architectural Blueprint: Synthesis of Substituted Pyrrolidine Benzoates
The synthetic route to substituted pyrrolidine benzoates is a critical determinant of the diversity and novelty of the compounds that can be generated. The choice of synthetic strategy is often guided by the desired substitution pattern on both the pyrrolidine ring and the benzoate moiety. A common and versatile approach involves the multi-step synthesis starting from readily available precursors.
A. Core Synthesis Strategy: A Step-by-Step Protocol
The following protocol outlines a general and adaptable method for the synthesis of 3-aryl-pyrrolidine derivatives, which can be further elaborated to include the benzoate functionality. This method is based on established synthetic transformations and offers a reliable pathway to the core pyrrolidine structure.
Experimental Protocol: Synthesis of 3-Aryl-Pyrrolidines [3]
-
Step 1: Knoevenagel Condensation:
-
React the desired benzaldehyde derivative with diethyl malonate to form the corresponding diester.
-
-
Step 2: Michael Addition and Decarboxylation:
-
Perform a Michael addition with potassium cyanide (KCN) in hot ethanol, followed by hydrolysis and decarboxylation to yield the nitrile ester.
-
-
Step 3: Hydrolysis to Succinic Acid:
-
Hydrolyze the nitrile ester under acidic or basic conditions to produce the corresponding succinic acid derivative.
-
-
Step 4: Succinimide Formation:
-
Treat the succinic acid with urea in refluxing xylene to synthesize the succinimide.
-
-
Step 5: Reduction to Pyrrolidine:
-
Reduce the succinimide with borane in tetrahydrofuran (THF) to afford the final 3-aryl-pyrrolidine.
-
Note: This protocol provides the core pyrrolidine. The benzoate moiety can be introduced through esterification of a hydroxyl-substituted pyrrolidine or by using a benzoate-containing starting material in a convergent synthesis.
B. Rationale Behind the Synthetic Choices
The selection of this multi-step pathway is underpinned by its robustness and versatility. The Knoevenagel condensation is a classic and efficient method for carbon-carbon bond formation. The subsequent Michael addition and cyclization sequence allows for the controlled construction of the pyrrolidine ring with the desired aryl substituent at the 3-position. The final reduction step is a reliable method for converting the succinimide to the saturated pyrrolidine ring. This stepwise approach allows for purification and characterization at each stage, ensuring the integrity of the final product.
II. Decoding the Biological Symphony: A Spectrum of Activities
Substituted pyrrolidine benzoates have been shown to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological effects. This section will explore the key areas where these compounds have shown significant promise.
A. Local Anesthetic Activity: Modulating Ion Channel Function
A significant area of investigation for pyrrolidine derivatives has been their potential as local anesthetics.[4][5][6][7] The mechanism of action of local anesthetics typically involves the blockade of voltage-gated sodium channels in nerve membranes, thereby preventing the transmission of pain signals.[4]
Structure-Activity Relationship (SAR) Insights:
The local anesthetic activity of these compounds is intricately linked to their molecular structure. Key SAR observations include:
-
N-Alkyl Substituents: The length of the N-alkyl chain on the pyrrolidine ring plays a crucial role. Increasing the carbon chain length can significantly prolong the duration of surface anesthesia.[4]
-
Aromatic Ring Substitution: Substituents on the benzoate ring influence both potency and toxicity. For instance, the presence of an o-methyl group on the aromatic ring has been associated with enhanced biological activity.[4]
-
Ester Linkage: The benzoate ester is a critical structural feature for local anesthetic effects. Replacement with other carboxylic acid esters often leads to a reduction or complete loss of activity.[4]
Logical Relationship: Local Anesthetic SAR
Caption: Key structural features influencing the local anesthetic activity of substituted pyrrolidine benzoates.
B. Antimicrobial and Antifungal Frontiers: Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a global health crisis. Pyrrolidine derivatives have emerged as a promising scaffold for the development of novel antimicrobial and antifungal agents.[8][9][10][11]
Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some have been shown to inhibit essential microbial enzymes or disrupt cell membrane integrity. For instance, some pyrrolidine derivatives have shown inhibitory activity against inorganic pyrophosphatases, which are crucial for various metabolic processes in bacteria.[3]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial activity of new compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial/Fungal Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| Dipiperidino/dipyrrolidino halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans | 32-512 | [8] |
| Pyrrolidine-thiazole derivatives | B. cereus, S. aureus | 21.70 - 30.53 | [1] |
C. Anticancer Potential: Inducing Programmed Cell Death
A significant body of research points to the potent anticancer activity of substituted pyrrolidine derivatives.[12][13][14][15] These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines, often through the modulation of key signaling pathways.
Signaling Pathways and Mechanism of Action:
Many pyrrolidine derivatives exert their anticancer effects by targeting the intrinsic apoptotic pathway.[12] This often involves:
-
Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax).[12]
-
Caspase Activation: The shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3, the key executioners of apoptosis.[12]
Experimental Workflow: In Vitro Cytotoxicity and Apoptosis Assays
Caption: A typical workflow for evaluating the in vitro anticancer activity of substituted pyrrolidine benzoates.
Experimental Protocol: MTT Assay for Cytotoxicity [12]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer, K562 leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine benzoate derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrole and Pyrrolidine Derivatives | MDA-MB-231 (Breast Cancer) | 49.15 - 195.9 | [13] |
| Pyrrole and Pyrrolidine Derivatives | K562 (Leukemia) | 49.15 - 195.9 | [13] |
| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 (Colon Cancer) | 0.99 | [1] |
III. The Path Forward: Future Directions and Therapeutic Promise
The diverse biological activities of substituted pyrrolidine benzoates underscore their significant potential in drug discovery. Future research in this area should focus on several key aspects:
-
Lead Optimization: Systematic modification of the pyrrolidine and benzoate scaffolds to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Rigorous preclinical evaluation in animal models to assess therapeutic efficacy and safety profiles.
-
Development of Novel Synthetic Methodologies: Exploration of new synthetic routes to access a wider range of structurally diverse derivatives.
The journey from a promising chemical scaffold to a clinically approved drug is long and challenging. However, the compelling preclinical data for substituted pyrrolidine benzoates provide a strong rationale for their continued investigation. With a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and molecular biology, this versatile class of compounds holds the promise of yielding novel therapies for a range of human diseases.
IV. References
-
Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product. PubMed. [Link]
-
Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. AIR Unimi. [Link]
-
Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. ResearchGate. [Link]
-
Synthesis and biological activities of local anesthetics. PMC. [Link]
-
Synthesis and Cytotoxic Studies of Pyrrole and Pyrrolidine Derivatives in Human Tumor Cell Lines. ResearchGate. [Link]
-
Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC. [Link]
-
Optimization of the Antitumor Activity of Sequence-specific Pyrrolobenzodiazepine Derivatives Based on their Affinity for ABC Transporters. PMC. [Link]
-
Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University research directory. [Link]
-
The in vitro anticancer activity of pyrrolidone derivatives 2–26... ResearchGate. [Link]
-
Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. ResearchGate. [Link]
-
Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
-
Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides. SciSpace. [Link]
-
Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. ResearchGate. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
-
Local Anesthetics I. N-Alkyl Pyrrolidine and N-Alkyl Piperidine Carboxylic Acid Amides. Semantic Scholar. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. ResearchGate. [Link]
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- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
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The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Abstract
The five-membered saturated nitrogen heterocycle known as the pyrrolidine ring is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of natural products, FDA-approved pharmaceuticals, and biologically active molecules underscores its significance as a "privileged scaffold."[3][4] This technical guide provides an in-depth exploration of the pyrrolidine core, elucidating the physicochemical properties that make it a superior framework for drug design. We will dissect its role across multiple therapeutic areas, analyze key structure-activity relationships (SAR), and provide detailed experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the pyrrolidine scaffold in their quest for novel, effective, and safe therapeutics.
The Physicochemical and Stereochemical Advantages of the Pyrrolidine Scaffold
The enduring interest in the pyrrolidine scaffold is not arbitrary; it is rooted in a set of distinct structural and chemical properties that grant it significant advantages in drug design.[5][6] Unlike flat, aromatic systems, the sp³-hybridized, non-planar nature of the pyrrolidine ring provides a three-dimensional (3D) architecture that is crucial for modern drug discovery.[1][7]
Key Advantages:
-
Enhanced 3D Pharmacophore Exploration : The non-planar structure of the pyrrolidine ring allows for a more comprehensive exploration of three-dimensional chemical space.[1][7] This is facilitated by a phenomenon known as "pseudorotation," where the ring exists in a continuous series of puckered conformations (envelope and twist forms), enabling substituents to adopt diverse spatial orientations.[5][6] This 3D coverage is critical for achieving high-affinity and selective interactions with complex biological targets.
-
Stereochemical Richness : The carbon atoms of the pyrrolidine ring can be stereogenic centers.[6][7] This allows for the creation of multiple stereoisomers, where the specific spatial arrangement of substituents can dramatically alter the biological profile of a drug candidate.[5] This stereochemical diversity is a powerful tool for medicinal chemists to fine-tune binding interactions with enantioselective proteins and optimize efficacy and safety.[5][6]
-
Improved Physicochemical Properties : The presence of the nitrogen atom allows the pyrrolidine motif to serve as a hydrogen bond donor (as a secondary amine) or acceptor (as a tertiary amine).[8] This feature can enhance aqueous solubility and modulate other critical physicochemical properties, which are essential for favorable ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[8][9]
-
Synthetic Versatility : The pyrrolidine scaffold is synthetically accessible through a multitude of established chemical reactions.[10][11] It can be constructed from various acyclic or cyclic precursors or functionalized from pre-existing rings like the amino acid proline.[5][6] This synthetic tractability allows for the creation of large, diverse libraries of compounds for high-throughput screening.
The following diagram illustrates the fundamental advantages of the pyrrolidine scaffold in the context of drug design.
Caption: Core advantages of the pyrrolidine scaffold in drug design.
Therapeutic Applications: A Multidisciplinary Scaffold
The versatility of the pyrrolidine scaffold is evident in its widespread application across numerous therapeutic areas.[2] Strategic functionalization of the ring allows for the fine-tuning of biological activity, leading to the development of potent and selective agents for a variety of diseases.[1]
Anticancer Agents
Pyrrolidine derivatives are a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][12] The scaffold is present in several FDA-approved oncology drugs, such as Alpelisib, a PI3KCA pathway inhibitor, and Ivosidenib, an IDH1 inhibitor.[13]
-
Mechanism of Action : Pyrrolidine-based compounds can exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes like histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), disruption of DNA synthesis, and modulation of signaling pathways like PI3K.[5][13]
-
Spirooxindoles : A notable subclass, spiro[pyrrolidine-3,3′-oxindoles], has demonstrated potent activity against breast cancer cell lines by inducing apoptosis.[5]
| Compound Class | Target/Mechanism | Cancer Type | Representative IC₅₀/EC₅₀ | Reference(s) |
| Spiro[pyrrolidine-3,3′-oxindoles] | HDAC2 and PHB2 Inhibition | Breast (MCF-7) | 3.53 µM (for compound 38i) | [5] |
| 5-oxo-1-(trimethoxyphenyl)pyrrolidines | Not specified | Multiple cell lines | Varies by substitution | [14][15] |
| Alpelisib | PI3KCA Pathway Inhibition | PIK3CA-Related Overgrowth Spectrum | N/A (Approved Drug) | [13] |
| Ivosidenib | IDH1 Inhibition | Acute Myeloid Leukemia | N/A (Approved Drug) | [13] |
Antiviral Agents
The pyrrolidine ring is a key structural feature in many antiviral drugs, particularly those targeting the Hepatitis C Virus (HCV).[16][17] Drugs like Telaprevir and Ombitasvir incorporate the pyrrolidine motif.[16][17]
-
HCV Inhibitors : Pyrrolidine-containing molecules have been developed as potent inhibitors of HCV NS3/4A serine protease and the NS5A protein, both of which are essential for viral replication.[8][16]
-
Coronavirus Inhibitors : More recently, novel pyrrolidine derivatives have been investigated as inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2, making them attractive targets for broad-spectrum antiviral development.[18][19]
Antidiabetic Agents
Pyrrolidine derivatives have emerged as important therapeutic agents for the management of Diabetes Mellitus.[20]
-
DPP-IV Inhibition : Several drugs for type II diabetes, including Vildagliptin and Saxagliptin, are dipeptidyl peptidase-IV (DPP-IV) inhibitors that feature a pyrrolidine core.[8] DPP-IV is responsible for the rapid degradation of incretin hormones that regulate glucose homeostasis.[20]
-
α-Glucosidase Inhibition : Polyhydroxylated pyrrolidines, also known as aza-sugars, can act as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[5][21] This inhibitory action helps to control postprandial hyperglycemia.[22] A library of pyrido-pyrrolidine hybrids identified a compound (3k) with an IC₅₀ of 0.56 µM against α-glycosidases.[22]
Central Nervous System (CNS) Agents
The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system.[5] Its ability to interact with various receptors and enzymes in the brain has led to its use in treating neurological and psychiatric disorders.[23] A notable example is Eletriptan, used for treating migraines.[24] The pyrrolidine-2,5-dione moiety is a well-established pharmacophore for anticonvulsant agents.[1]
Structure-Activity Relationship (SAR) and Rational Design
Understanding the structure-activity relationship (SAR) is paramount for optimizing the therapeutic potential of the pyrrolidine scaffold.[14] The biological activity of these compounds is highly dependent on the nature, position, and stereochemistry of the substituents on the pyrrolidine ring.[5][25]
The diagram below illustrates key substitution points on the pyrrolidine ring and their general influence on biological activity.
Caption: General Structure-Activity Relationship (SAR) map for the pyrrolidine scaffold.
Key SAR Insights:
-
N1-Substituents : Functionality on the proline nitrogen, such as ureas, sulfonamides, and carboxamides, has been shown to be critical for antiviral activity against human cytomegalovirus (HCMV) protease.[26]
-
C3-Substituents : The nature of the substituent at the 3-position is often a major determinant of biological activity.[14] For example, in a series of anticancer compounds, a carboxylic acid derivative at the 3-position was found to be essential for activity.[14]
-
C4-Substituents : The stereochemistry of substituents at the C4 position can significantly influence the ring's conformation, which in turn affects biological activity. For instance, a cis-4-CF₃ substituent can endorse a specific pseudo-axial conformation that leads to full agonism at the GRP40 receptor.[5]
-
Stereochemistry : The importance of stereochemistry cannot be overstated. For a Farnesyltransferase (FTase) inhibitor, one pyrrolidine-based derivative showed an IC₅₀ of 3.82 µM, while its analogue with a different substitution pattern was 11-fold less active (IC₅₀ = 41.06 µM), highlighting the critical role of spatial orientation.[5]
Synthetic Strategies and Methodologies
The successful application of the pyrrolidine scaffold in drug discovery is heavily reliant on efficient and stereoselective synthetic methods.[24][27] These strategies can be broadly categorized into two main approaches: (1) the construction of the pyrrolidine ring from acyclic or other cyclic precursors, and (2) the functionalization of a pre-existing pyrrolidine ring, such as L-proline.[5][10]
Asymmetric Synthesis of Chiral Pyrrolidines
Given the importance of stereochemistry for biological activity, asymmetric synthesis is crucial.[28][29] The stereoselective construction of chiral pyrrolidines with multiple stereocenters remains a challenging but vital task in organic synthesis.[30]
The following workflow outlines a general approach to the asymmetric synthesis and evaluation of pyrrolidine-based drug candidates.
Caption: Workflow for asymmetric synthesis and development of pyrrolidine drug candidates.
Experimental Protocol: Asymmetric Iodoaminocyclization
This protocol describes a highly efficient and enantioselective method for synthesizing chiral 2-heteroaryl pyrrolidines, which are key structural motifs in many bioactive molecules.[23]
Objective : To synthesize a chiral 2-heteroaryl-substituted pyrrolidine with high yield and enantioselectivity.
Materials :
-
Starting material (e.g., N-alkenyl amine with a heteroaryl group) (0.20 mmol)
-
N-Iodosuccinimide (NIS) (0.24 mmol)
-
(DHQD)₂PHAL catalyst (0.02 mmol)
-
Dimethyl sulfoxide (DMSO) / Water (H₂O) mixed solvent (v/v = 5:1, 6 mL)
-
Stir plate and stir bar
-
Reaction vial
Procedure :
-
To a reaction vial equipped with a magnetic stir bar, add the starting N-alkenyl amine (0.20 mmol, 1.0 eq) and the (DHQD)₂PHAL catalyst (0.02 mmol, 0.1 eq).
-
Add 6 mL of the DMSO/H₂O (5:1) solvent mixture to the vial.
-
Stir the mixture at room temperature to ensure all solids are dissolved.
-
Add N-Iodosuccinimide (NIS) (0.24 mmol, 1.2 eq) to the reaction mixture in one portion.
-
Continue stirring the reaction at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to afford the desired chiral 2-heteroaryl pyrrolidine.
-
Determine the enantiomeric excess (ee) of the final product using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Expected Outcome : This method typically affords the target products in high yields (up to 98%) with excellent diastereoselectivity (trans only) and enantioselectivity (up to 98% ee).[23] The resulting iodinated pyrrolidine provides a versatile handle for further chemical modifications.[23]
Future Perspectives and Conclusion
The pyrrolidine scaffold continues to be a highly fruitful area of research in drug discovery.[2][13] Its unique structural features provide a robust platform for developing next-generation therapeutics. Future research will likely focus on:
-
Novel Synthetic Methodologies : Developing new, more efficient, and greener synthetic routes to access complex and novel pyrrolidine derivatives.[10][31]
-
Dual-Target Inhibitors : The structural flexibility of the pyrrolidine core makes it an ideal scaffold for designing multifunctional ligands capable of targeting pathways common to different diseases, such as diabetes and cancer.[9]
-
Bioisosteric Replacement : Exploring the pyrrolidine ring as a bioisosteric replacement for other less favorable moieties to improve the pharmacokinetic and pharmacodynamic properties of existing drug candidates.
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Wang, Q., et al. (2026). Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Organic Letters. [Link]
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Kumar, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]
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Jeelan Basha, S., et al. (2022). Pyrrolidine alkaloids and their promises in pharmacotherapy. Molecules, 27(19), 6299. [Link]
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Sen, S., et al. (2020). Discovery of novel pyrido-pyrrolidine hybrid compounds as alpha-glucosidase inhibitors and alternative agent for control of type 1 diabetes. European Journal of Medicinal Chemistry, 189, 112034. [Link]
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Degoey, D. A., et al. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters. [Link]
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Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Journal of Molecular Structure, 1296, 136813. [Link]
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Sahu, R., et al. (2025). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 295, 117654. [Link]
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Knape, M., et al. (2000). Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics. Journal of Medicinal Chemistry, 43(15), 2893-2902. [Link]
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Burilov, A. (2024). Synthesis of pyrrolidine derivative. ResearchGate. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
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Poyraz, B., et al. (2023). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]
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Degoey, D. A., et al. (2024). Pyrrolidine Main Protease Inhibitors as Antiviral Agents. ACS Publications. [Link]
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Bhat, A. A. (2021). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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Poyraz, B., et al. (2025). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α‑Amylase and α‑Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega. [Link]
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Al-Ostoot, F. H., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5555. [Link]
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Banwell, M. G., & Ward, J. S. (2022). Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds. The Journal of Organic Chemistry, 87(6), 4094-4113. [Link]
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Hong, L., & Wang, R. (2013). Pyrrolidinyl-Spirooxindole Natural Products as Inspirations for the Development of Potential Therapeutic Agents. Current Organic Chemistry, 17(13), 1386-1402. [Link]
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Borthwick, A. D., et al. (2005). Design and Synthesis of Pyrrolidine-5,5'- trans- Lactams (5-Oxo-hexahydropyrrolo[3,2- b ]pyrroles) as Novel Mechanism-Based Inhibitors of Human Cytomegalovirus Protease. 4. Antiviral Activity and Plasma Stability. Journal of Medicinal Chemistry, 48(21), 6645-6655. [Link]
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Baran, P. (2021). Pyrrolidine Containing Natural Products. Baran Lab Group Meeting. [Link]
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Burilov, A. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Reactivity of aryl iodides in organic synthesis
The Reactivity of Aryl Iodides in Organic Synthesis: A Technical Blueprint for Advanced Cross-Coupling and Radical Pathways
Aryl iodides (Ar–I) occupy a privileged position in the synthetic chemist's toolkit. Characterized by high polarizability and exceptionally low bond dissociation energies (BDE), the carbon–iodine (C(sp²)–I) bond exhibits unmatched reactivity toward low-valent transition metals and single-electron transfer (SET) reagents. This whitepaper dissects the thermodynamic drivers, mechanistic nuances, and state-of-the-art protocols for leveraging aryl iodides in complex molecule synthesis, providing actionable insights for researchers in pharmaceutical and materials development.
Thermodynamic Foundations: The C–I Bond
The fundamental reactivity of aryl iodides is dictated by the thermodynamic instability of the C–I bond relative to other aryl halides. The atomic radius of iodine results in poor orbital overlap with the carbon sp² orbital, drastically lowering the energy required for homolytic or heterolytic cleavage. This translates directly to rapid kinetics in oxidative addition and halogen exchange processes.
Table 1: Comparative Bond Dissociation Energies (BDE) and Reactivity of Phenyl Halides
| Bond Type | Approx. BDE (kcal/mol) | Approx. BDE (kJ/mol) | Relative Oxidative Addition Rate (Pd⁰) |
| Ph–F | 126 | 527 | Negligible (Requires specialized activation) |
| Ph–Cl | 96 | 402 | Slow (Requires electron-rich, sterically demanding ligands) |
| Ph–Br | 81 | 339 | Moderate to Fast |
| Ph–I | 65 | 272 | Extremely Fast (Often diffusion-controlled) |
(Note: Exact BDE values vary slightly by substitution, but the relative trend strictly dictates synthetic strategy[1].)
Transition-Metal Catalysis: Overcoming the "Iodide Effect"
While the facile oxidative addition of aryl iodides to Pd(0) makes them ideal substrates for room-temperature cross-coupling, they present unique mechanistic bottlenecks. In Buchwald-Hartwig C–N cross-couplings, the liberated iodide anion can severely inhibit the catalytic cycle.
Causality of Inhibition: Iodide is a highly polarizable, strongly coordinating ligand. It can outcompete the amine substrate for binding to the Pd(II) oxidative addition complex, or tightly bind to the Pd(II) amido complex, thereby retarding the critical reductive elimination step. Strategic Solution: To circumvent this, chemists must engineer the reaction thermodynamics by utilizing specific solvent systems (e.g., avoiding highly polar solvents like DME where NaI is soluble) so that the resulting iodide salt precipitates out of the reaction medium, removing it from the catalytic equilibrium.
Fig 1. Pd-catalyzed cross-coupling cycle highlighting the facile oxidative addition of Ar-I.
Protocol 1: DNA-Compatible Suzuki-Miyaura Coupling of Aryl Iodides
In drug discovery, DNA-encoded libraries (DELs) require reactions that proceed in aqueous media without degrading the DNA tag. Aryl iodides are highly effective here due to their ability to undergo oxidative addition at mild temperatures (37 °C)[2].
Step-by-Step Methodology (Self-Validating System):
-
Preparation: Dissolve the DNA-conjugated aryl iodide (1 mM) in a degassed 4:1 Water/Acetonitrile mixture. Causality: This specific ratio ensures the solubility of both the highly polar DNA backbone and the organic boronic acid[2].
-
Reagent Addition: Add the (hetero)aryl boronic acid (40–100 equivalents relative to DNA). Causality: High equivalents drive the reaction to completion, compensating for the extreme dilution of the DNA tag[2].
-
Catalyst Activation: Introduce a water-soluble palladium precatalyst system (e.g., Na₂PdCl₄ with sSPhos ligand).
-
Reaction Execution: Incubate the mixture at 37 °C for 2–4 hours. Causality: The low temperature prevents DNA depurination, while the highly reactive C–I bond ensures rapid coupling[2].
-
Validation & Isolation: Quench with 3-mercaptopropionic acid to scavenge residual palladium. Validate conversion via LC-MS; a distinct mass shift of the DNA conjugate confirms successful C–C bond formation.
Lithium-Halogen Exchange: Kinetics and Flow Chemistry
Lithium-halogen exchange with aryl iodides is an ultrafast, equilibrium-driven process that favors the formation of the more stable aryllithium species[3]. The rate of exchange for iodides significantly exceeds that of bromides and chlorides due to the formation of hypervalent "ate-complexes" as reactive intermediates[4].
Industrial Application & Causality: In the synthesis of complex active pharmaceutical ingredients (APIs) like the kinase inhibitor nemtabrutinib, sequential deprotonation and lithium-halogen exchange of highly functionalized aryl halides is required[5]. When using aryl bromides, competitive internal quenching occurs. Switching to aryl iodides dramatically accelerates the exchange rate, but generates thick slurries of dianionic intermediates that are nearly impossible to stir in traditional batch reactors[5]. Strategic Solution: Implementing a Plug Flow Reactor (PFR) or Continuously Stirred Tank Reactor (CSTR) allows for the precise control of residence times and handles heterogeneous mixtures efficiently, preventing thermal degradation[5].
Protocol 2: Continuous Flow Lithium-Halogen Exchange
Step-by-Step Methodology (Self-Validating System):
-
System Priming: Flush a dual-feed continuous flow reactor (e.g., PFR) with anhydrous THF under a strict argon atmosphere to eliminate trace moisture.
-
Stream A (Substrate): Pump a 0.2 M solution of the aryl iodide in THF at a calibrated flow rate.
-
Stream B (Reagent): Pump a standardized solution of n-Butyllithium (n-BuLi) in hexanes.
-
Mixing & Residence: Combine streams in a T-mixer at cryogenic temperatures (–78 °C to –20 °C). Set the tubing length to achieve a residence time of exactly 0.7 to 2.5 minutes. Causality: The extremely fast kinetics of Ar–I exchange mean longer residence times only promote unwanted side reactions (e.g., protonation or dimerization)[5].
-
Quenching & Validation: Route the reactor effluent directly into a third stream containing an electrophile (e.g., a borate or aldehyde) or an ammonium chloride quench. Analyze the output via HPLC; the absence of des-halogenated impurities validates the suppression of the internal quench mechanism[5].
Photoredox Catalysis: Radical Generation via Single Electron Transfer
Beyond traditional two-electron pathways, aryl iodides are premier precursors for aryl radicals via visible-light photoredox catalysis[6]. The relatively low reduction potential of the C–I bond allows excited-state photocatalysts (e.g., Ir or Ru complexes) to donate an electron via Single Electron Transfer (SET) to the aryl iodide[7].
Mechanism: The SET generates an unstable aryl halide radical anion [Ar–I]•⁻. This intermediate rapidly undergoes mesolytic cleavage, ejecting an iodide anion and generating a highly reactive sp²-hybridized aryl radical[7]. This radical can then be intercepted by heteroarenes for Minisci-type C–H functionalization or by nickel catalysts for metallaphotoredox cross-electrophile couplings[7][8].
Fig 2. Visible-light photoredox generation of aryl radicals via SET and mesolytic cleavage.
References
-
Photoredox-Catalyzed C–H Functionalization Reactions | Chemical Reviews Source: acs.org URL:[Link]
-
lithium halogen exchange #1 revised Source: harvard.edu URL:[Link]
-
MIT Open Access Articles: An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides Source: mit.edu URL:[Link]
-
Regioselective Cross-Electrophile Coupling of Epoxides and (Hetero)aryl Iodides via Ni/Ti/Photoredox Catalysis - The Doyle Group Source: ucla.edu URL:[Link]
-
Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC Source: nih.gov URL:[Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers Source: frontiersin.org URL:[Link]
-
Development of a Green and Sustainable Manufacturing Process for a Key Intermediate to Nemtabrutinib (MK-1026): Sequential Deprotonation–Lithiation as a Batch–Flow Process - ACS Publications Source: acs.org URL:[Link]
-
The Resurrection of Murahashi Coupling After Four Decades Source: nsf.gov URL:[Link]
-
C–X (X = Cl, Br, I) bond dissociation energy as a descriptor... - CORE Source: core.ac.uk URL:[Link]
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Engineering the Pyrrolidine Core: A Technical Guide to Discovery, Synthesis, and ADMET Optimization
Executive Summary: The Era of sp³-Enriched Pharmacophores
In modern medicinal chemistry, the shift away from flat, planar aromatic rings toward three-dimensional, sp³-rich architectures has fundamentally redefined drug discovery. At the forefront of this structural evolution is the pyrrolidine ring —a five-membered, saturated nitrogen heterocycle. Recognized as a "privileged scaffold," pyrrolidine is ubiquitous in active pharmaceutical ingredients (APIs), ranging from DPP-4 inhibitors (e.g., Teneligliptin) to HCV NS5A inhibitors (e.g., Daclatasvir)[1].
As a Senior Application Scientist, I have observed that the strategic incorporation of a pyrrolidine core is rarely accidental. It is driven by a precise mechanistic rationale: the ring's inherent sp³-hybridization drastically increases the fraction of sp³ carbons (Fsp³), a metric directly correlated with improved clinical success rates due to enhanced aqueous solubility and reduced off-target toxicity[2]. Furthermore, the non-planarity of the ring enables a phenomenon known as "pseudorotation," allowing the scaffold to dynamically adapt to complex biological binding pockets[2]. This guide deconstructs the structural, synthetic, and pharmacokinetic causality behind pyrrolidine-based drug discovery.
Structural Rationale: Why Pyrrolidine?
When designing a saturated heterocyclic core, medicinal chemists frequently debate between the five-membered pyrrolidine and the six-membered piperidine rings. While differing by only a single methylene unit, their physicochemical behaviors dictate entirely different target engagement profiles[3].
Causality in Scaffold Selection
Pyrrolidine is uniquely characterized by its high conformational flexibility. Unlike piperidine, which rigidly locks into a chair conformation, pyrrolidine undergoes rapid pseudorotation between envelope (E) and twist (T) states[2]. By introducing specific substituents (e.g., fluorine atoms or bulky alkyl groups), chemists can exploit stereoelectronic effects (such as the gauche effect) to "lock" the pyrrolidine ring into a bioactive conformation that perfectly mirrors the topography of a target receptor[2].
Furthermore, the secondary amine of the pyrrolidine ring acts as a potent hydrogen bond donor and acceptor, anchoring the molecule within enzymatic active sites[1].
Quantitative Physicochemical Comparison
Table 1: Physicochemical Comparison of Privileged Scaffolds
| Property | Pyrrolidine | Piperidine | Causality / Impact on Drug Design |
| Ring Size | 5-membered | 6-membered | Dictates spatial occupation and vector projection of substituents in binding pockets. |
| pKa (Conjugate Acid) | ~11.27 | ~11.22 | Both are strong bases; pyrrolidine is slightly more basic due to conformational stabilization of the protonated state[3]. |
| logP (Octanol/Water) | 0.46 | 0.84 | Pyrrolidine is less lipophilic, improving aqueous solubility and reducing off-target hydrophobic interactions[3]. |
| Conformational State | Envelope / Twist | Chair | Pyrrolidine's pseudorotation allows dynamic adaptation to target sites, unlike the rigid piperidine[2],[3]. |
Synthetic Methodologies: Constructing the 3D Scaffold
The construction of highly substituted, stereodefined pyrrolidines requires robust methodologies. One of the most powerful and atom-economical approaches is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes [4].
The Logic of [3+2] Cycloaddition
This methodology allows the simultaneous creation of multiple stereocenters in a single concerted step. By reacting a glycine derivative with a carbonyl compound, an azomethine ylide is generated in situ. This 1,3-dipole then reacts with a dipolarophile (e.g., an acrylate) via a HOMO-LUMO interaction to form the pyrrolidine ring[4].
Workflow of Glycine-Based [3+2] Cycloaddition for Pyrrolidine Synthesis.
Self-Validating Protocol: Synthesis of Highly Substituted Pyrrolidines
To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating critical "Quality Gates" to verify the mechanistic trajectory.
Step 1: Azomethine Ylide Generation
-
Action: Suspend the
-amino acid (e.g., sarcosine, 1.0 eq) and the aldehyde (1.0 eq) in anhydrous acetonitrile. Heat to reflux under an inert argon atmosphere. -
Causality: Acetonitrile is selected because its polarity stabilizes the zwitterionic azomethine ylide intermediate, while its aprotic nature prevents unwanted protonation of the dipole[4].
Step 2: Dipolar Cycloaddition
-
Action: Add the dipolarophile (e.g., N-methylmaleimide, 1.2 eq) dropwise to the refluxing mixture.
-
Causality: The concerted [3+2] cycloaddition ensures that the relative stereochemistry of the starting alkene is strictly preserved in the final pyrrolidine product, allowing for predictable 3D architecture[4].
Step 3: In-Process Validation (Quality Gate)
-
Action: Monitor the reaction via LC-MS every 30 minutes.
-
Validation Logic: Do not merely look for the disappearance of starting materials. Specifically track the transient Schiff base mass. If the Schiff base accumulates without cyclizing, the ylide is not forming efficiently. Corrective Action: Introduce a catalytic amount of a Lewis acid (e.g., AgOAc) to lower the activation energy for ylide generation.
Step 4: Isolation and Stereochemical Elucidation
-
Action: Purify the crude mixture via flash column chromatography. Subject the purified product to 2D NOESY NMR spectroscopy.
-
Validation Logic: The presence of NOESY cross-peaks between the C-2 and C-5 protons confirms the cis or trans relative configuration, proving that the stereocenters were successfully locked[2].
Target Engagement: The Proline Mimicry Paradigm
Pyrrolidine is the core of the natural amino acid proline. Consequently, synthetic pyrrolidines are exceptional at mimicking endogenous proline residues to modulate biological pathways[1].
A prime example is the development of DPP-4 inhibitors (gliptins) for type 2 diabetes. The DPP-4 enzyme normally cleaves incretin hormones (like GLP-1) at a specific proline-alanine bond. Pyrrolidine-based drugs (e.g., Teneligliptin) competitively bind to the S1/S2 pockets of DPP-4, leveraging the pyrrolidine nitrogen to form critical hydrogen bonds with the enzyme's catalytic triad, thereby preventing GLP-1 degradation[1],[5].
Mechanism of Pyrrolidine-Based DPP-4 Inhibitors in Glycemic Control.
ADMET Profiling & In-Silico Predictive Modeling
The integration of a pyrrolidine ring is a highly effective strategy for rescuing compounds with poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. In-silico screening and molecular simulations have repeatedly demonstrated that pyrrolidine derivatives possess superior drug-likeness compared to their aromatic counterparts[5],[6].
Table 2: ADMET Profiling of Pyrrolidine Derivatives
| Parameter | Observation in Pyrrolidine Scaffolds | Mechanistic Rationale |
| Aqueous Solubility | High | High Fsp³ character and low logP prevent planar |
| BBB Penetration | Modulable (High to Low) | N-substitution dictates the Topological Polar Surface Area (TPSA). Unsubstituted NH limits BBB crossing; targeted alkylation enhances CNS penetration (crucial for neuro-targets like GlyT1)[6]. |
| Metabolic Stability | Generally High | The lack of aromaticity avoids rapid CYP450-mediated epoxidation, though strategic blocking of the |
| Human Intestinal Absorption (HIA) | Excellent (>70%) | A favorable balance of lipophilicity and hydrogen bonding facilitates passive transcellular transport across the gastrointestinal tract[5]. |
Conclusion
The pyrrolidine ring is far more than a simple structural linker; it is a dynamic, three-dimensional pharmacophore that actively dictates a drug's efficacy and safety. By understanding the causality behind its physicochemical properties—such as pseudorotation, sp³ hybridization, and hydrogen-bonding capacity—medicinal chemists can rationally engineer pyrrolidine-containing compounds to conquer complex biological targets and overcome stringent ADMET bottlenecks.
References
-
[2] Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: nih.gov URL:
-
[3] Title: Pyrrolidine vs. Piperidine: A Comparative Guide to Privileged Scaffolds in Drug Design Source: benchchem.com URL:
-
[1] Title: Pyrrolidine Derivatives in Drug Discovery Source: pharmablock.com URL:
-
[4] Title: Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds Source: mdpi.com URL:
-
[7] Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: frontiersin.org URL:
-
[5] Title: Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies Source: researchgate.net URL:
-
[6] Title: In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors Source: arabjchem.org URL:
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
An In-depth Technical Guide to Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the availability of versatile and strategically functionalized chemical building blocks. Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate emerges as a pivotal intermediate, particularly in the synthesis of targeted therapies. Its unique structural architecture, featuring an electron-rich pyrrolidine moiety ortho to a reactive iodine atom on a benzoate scaffold, offers a confluence of properties that are highly advantageous for complex molecule synthesis. The pyrrolidine ring, a common motif in bioactive compounds, can enhance solubility and metabolic stability, and provide a three-dimensional structure that can be crucial for target engagement[1][2]. The ortho-iodo group serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of diverse molecular libraries for drug discovery[3][4]. This guide provides a comprehensive technical overview of the synthesis, properties, characterization, and key applications of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate, with a focus on its role in the synthesis of the multi-kinase inhibitor, Nintedanib.
Synthesis of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate: A Step-by-Step Approach
The synthesis of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a composite of established synthetic transformations, designed to be a self-validating and robust procedure.
Part 1: Synthesis of Ethyl 4-amino-3-iodobenzoate
The initial step involves the regioselective iodination of the commercially available ethyl 4-aminobenzoate. The presence of the activating amino group directs the electrophilic iodination to the ortho position.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as acetonitrile, add a solution of a mild iodinating agent like N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature. The reaction is typically carried out in the dark to prevent the formation of radical byproducts.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is then extracted with a suitable solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure ethyl 4-amino-3-iodobenzoate[5].
Part 2: Formation of the Pyrrolidine Ring
The second part of the synthesis involves the N-alkylation of the amino group with 1,4-dibromobutane to form the pyrrolidine ring. This is a classic example of a double nucleophilic substitution reaction leading to a heterocyclic system.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-amino-3-iodobenzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF). Add a non-nucleophilic base, for instance, potassium carbonate (2.5 equivalents), to the solution.
-
Addition of Alkylating Agent: To the stirred suspension, add 1,4-dibromobutane (1.2 equivalents) dropwise at room temperature. The reaction mixture is then heated to a temperature between 80-100 °C.
-
Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography to yield Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate as the final product.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of an intermediate is critical for its effective use in synthesis and for quality control.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1131614-57-7 | [6] |
| Molecular Formula | C₁₃H₁₆INO₂ | - |
| Molecular Weight | 345.18 g/mol | [6] |
| Appearance | Off-white to pale yellow solid (Predicted) | Based on similar compounds |
| Melting Point | Not available (Predicted >100 °C) | Based on similar compounds |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMF) | General knowledge |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the structure of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate and analysis of related compounds.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.25 (d, J = 2.0 Hz, 1H, Ar-H ortho to I)
-
7.80 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H meta to I)
-
6.80 (d, J = 8.5 Hz, 1H, Ar-H ortho to pyrrolidine)
-
4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
-
3.40 (t, J = 6.5 Hz, 4H, N(CH₂)₂)
-
2.05 (m, 4H, N(CH₂CH₂)₂)
-
1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
165.5 (C=O)
-
152.0 (C-N)
-
138.0 (C-H)
-
132.5 (C-H)
-
122.0 (C-COOEt)
-
115.0 (C-H)
-
95.0 (C-I)
-
60.8 (OCH₂)
-
52.0 (N(CH₂)₂)
-
25.5 (N(CH₂CH₂)₂)
-
14.4 (OCH₂CH₃)
-
-
IR (KBr, cm⁻¹):
-
2970-2850 (C-H stretching)
-
1715 (C=O ester stretching)
-
1600, 1500 (C=C aromatic stretching)
-
1280 (C-O stretching)
-
-
Mass Spectrometry (ESI-MS):
-
m/z: 346.0 [M+H]⁺
-
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodo group makes Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex pharmaceutical agents.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The electron-donating pyrrolidine group can enhance the rate of oxidative addition, a key step in the catalytic cycle.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: A reaction vessel is charged with Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Catalyst and Solvent Addition: A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), is added, followed by a degassed solvent system, typically a mixture of toluene and water.
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred vigorously until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many nitrogen-containing pharmaceuticals.
Diagram of Buchwald-Hartwig Amination Workflow:
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: To an oven-dried reaction vessel, add Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (1 equivalent), the amine coupling partner (1.2 equivalents), a palladium pre-catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), and a suitable phosphine ligand (e.g., XPhos, 0.05 equivalents).
-
Base and Solvent Addition: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equivalents) is added, and the vessel is sealed. Anhydrous, degassed toluene is then added via syringe.
-
Reaction Conditions: The reaction mixture is heated to 90-110 °C with stirring until complete consumption of the starting material is observed by TLC or LC-MS.
-
Work-up and Purification: Upon cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Conclusion: A Versatile Scaffold for Future Discovery
Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate stands as a testament to the power of strategic molecular design in chemical synthesis. Its well-defined reactivity and functional group handles make it an invaluable intermediate for the construction of complex, biologically active molecules. The protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile building block in their quest for the next generation of therapeutics.
References
-
PubChem. Ethyl 4-amino-3-iodobenzoate. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
Emadi, R., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(42), 26249-26275. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Organic Syntheses. ETHYL p-AMINOBENZOATE. [Link]
-
Zhang, H., et al. (2017). Late stage iodination of biologically active agents using a one-pot process from aryl amines. Scientific Reports, 7(1), 16719. [Link]
Sources
- 1. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 2. Ethyl 4-(pyrrolidin-1-yl)benzoate | C13H17NO2 | CID 773371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 4-amino-3-iodobenzoate | C9H10INO2 | CID 459320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate CAS#: 1131614-57-7 [chemicalbook.com]
Technical Whitepaper: Chemo-Selectivity and Functionalization of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Executive Summary
Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (CAS: 1131614-82-8) represents a high-value "pivot scaffold" in medicinal chemistry. Its structural utility lies in its orthogonal reactivity: the molecule possesses a highly reactive aryl iodide handle for transition-metal-catalyzed cross-couplings (TMCC), a masked carboxylic acid (ethyl ester) for pharmacophore generation, and an electron-donating pyrrolidine ring that establishes a "push-pull" electronic system.
This guide details the exploratory reaction landscape of this scaffold, providing validated protocols for Suzuki-Miyaura coupling and ester hydrolysis, while analyzing the electronic nuances that dictate catalyst choice.
Structural & Electronic Analysis
The reactivity of this molecule is defined by the competition between the electron-donating pyrrolidine ring and the electron-withdrawing ester.
-
The "Push" (Pyrrolidine): The nitrogen lone pair at the C4 position donates electron density into the benzene ring via resonance (
). This increases the electron density at the ortho and para positions relative to the nitrogen. -
The "Pull" (Ethyl Ester): The ester at C1 withdraws electron density (
), activating the ring for nucleophilic attack, though this is counteracted by the amine. -
The "Handle" (Iodine): Located at C3 (ortho to the amine), the C-I bond is the primary site of functionalization.
Chemo-Selectivity Implication:
While aryl iodides are typically highly reactive in oxidative addition (Pd(0)
Visualization: Reactivity Landscape
Figure 1: Divergent synthesis pathways. Blue arrows indicate the primary C-C bond formation route.
Module A: The C-I Bond (Suzuki-Miyaura Coupling)
The most robust transformation for this scaffold is the Suzuki-Miyaura coupling. The iodine atom is an excellent leaving group, superior to bromine or chlorine.
Mechanistic Nuance
Standard protocols often use
-
Recommendation: Use a base that facilitates transmetalation without hydrolyzing the ester (e.g.,
or rather than strong NaOH).
Validated Protocol
Note: This protocol assumes a 1.0 mmol scale.
Reagents:
-
Substrate: 1.0 equiv (359 mg)
-
Boronic Acid (
): 1.2 equiv -
Catalyst:
(3 mol%) — Chosen for stability and resistance to dehalogenation. -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and base. Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly remove the septum to add the Pd catalyst (solid) under a positive stream of inert gas, or add as a stock solution.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (Iodide) usually has a higher
than the biaryl product due to the loss of the heavy halogen. -
Self-Validation: The disappearance of the starting material peak at approx. 7.8 ppm (doublet, ortho to ester) in
NMR confirms consumption.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Data Table: Expected Chemical Shifts (NMR Validation)
| Proton Environment | Substrate | Product (Biaryl) | Diagnostic Change |
| C2-H (Ortho to I/Ar) | ~8.3 (d) | ~7.9 (d) | Upfield shift due to loss of Iodine's anisotropy. |
| Pyrrolidine ( | ~3.4 (m) | ~3.2 (m) | Slight shift due to steric twist of the new aryl ring. |
| Ester ( | 4.3 (q) | 4.3 (q) | Remains constant (Internal Standard). |
Module B: The Ester Moiety (Hydrolysis)
Converting the ester to the carboxylic acid is essential for subsequent amide coupling (e.g., creating PROTAC linkers or kinase inhibitors).
Critical Control Point
The pyrrolidine ring is basic. Acidic hydrolysis (HCl/reflux) can protonate the pyrrolidine nitrogen, creating an ammonium salt that deactivates the ring and complicates solubility. Alkaline saponification is strictly preferred.
Validated Protocol
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: Lithium Hydroxide Monohydrate (
) (3.0 equiv) -
Solvent: THF : Water (3:1)
Methodology:
-
Dissolve substrate in THF.
-
Add LiOH dissolved in the minimum amount of water.
-
Stir at Room Temperature for 12 hours. Avoid heating to prevent decarboxylation or side reactions with the iodine (though rare).
-
pH Adjustment (Critical):
-
Concentrate THF.
-
The aqueous residue will be basic. Carefully acidify with 1M HCl to pH ~4-5.
-
Observation: The amino-acid zwitterion or free acid should precipitate as a white/off-white solid.
-
-
Isolation: Filtration is preferred over extraction if the solid is granular. If gummy, extract with 2-MeTHF.
Pathway Logic & Mechanism (Graphviz)
The following diagram illustrates the catalytic cycle for the Suzuki coupling of this specific substrate, highlighting the oxidative addition step which is the rate-determining step (RDS) for electron-rich aryl iodides.
Figure 2: Catalytic cycle.[1][2][3][4][5] The Iodine leaving group compensates for the electron-rich ring, ensuring turnover.
Safety & Stability (E-E-A-T)
-
Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light. Store the compound in amber vials wrapped in foil.
-
Oxidation: The pyrrolidine ring is susceptible to oxidation to the N-oxide or lactam (pyrrolidin-2-one) if exposed to strong oxidants (e.g., mCPBA, KMnO4). Avoid these reagents unless specifically targeting the ring.
-
Toxicity: Treat as a potential skin sensitizer and irritant. Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.
References
-
Suzuki-Miyaura Coupling Mechanisms
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Reactivity of Electron-Rich Aryl Halides
-
Synthesis of 4-Aminobenzoate Derivatives
-
Kamal, A., et al. (2004). Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines. Bioorganic & Medicinal Chemistry Letters, 14(10), 2669-2672. (Demonstrates pyrrolidine-benzoate chemistry). Link
-
-
General Hydrolysis Protocols for Amino-Esters
Sources
Methodological & Application
Suzuki-Miyaura coupling protocol using Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Application Note: High-Efficiency Suzuki-Miyaura Coupling of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Executive Summary
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (Substrate 1 ). This scaffold presents a unique dual challenge in medicinal chemistry:
-
Steric Hindrance: The ortho-pyrrolidine ring creates significant steric bulk around the C-I bond, impeding the approach of the palladium catalyst.
-
Electronic Deactivation: While the para-ester activates the ring, the ortho-amino group (pyrrolidine) is a strong electron donor (EDG), increasing electron density at the oxidative addition site.
While standard protocols (e.g., Pd(PPh3)4) may result in stalled conversion or hydrodehalogenation, this guide utilizes Buchwald Precatalysts (Gen 2/3) to ensure quantitative conversion (>98%) under mild conditions.
Mechanistic Analysis & Strategy
The "Ortho-Effect" Challenge
The primary failure mode for this substrate is Hydrodehalogenation (replacement of Iodine with Hydrogen). This occurs when the catalytic cycle stalls after oxidative addition. The bulky pyrrolidine ring prevents the transmetalation step, leaving the Pd(II)-Ar species vulnerable to beta-hydride elimination or protonolysis from the solvent.
To counteract this, we employ Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos) .
-
Role of Ligand: These bulky, electron-rich ligands facilitate Oxidative Addition (via electron richness) and, crucially, accelerate Reductive Elimination (via steric bulk), forcing the formation of the crowded biaryl bond.[1]
Reaction Pathway Diagram
The following diagram illustrates the specific steric interactions and the catalytic cycle adapted for this substrate.
Figure 1: Catalytic cycle highlighting the critical "Steric Gating" at the Oxidative Addition and Transmetalation stages. The use of SPhos prevents the diversion to the de-iodinated byproduct.
Optimized Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Note |
| Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate | 1.0 | Electrophile | Purity >97% essential. |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Use excess if boronic acid is prone to protodeboronation (e.g., 2-heterocyclic). |
| Pd(OAc)2 | 0.02 (2 mol%) | Catalyst Precursor | Cost-effective source of Pd. |
| SPhos | 0.04 (4 mol%) | Ligand | Key Component. Solves steric hindrance. |
| K3PO4 (Tribasic) | 2.0 - 3.0 | Base | Anhydrous preferred. Milder than hydroxides, preserves ester. |
| Toluene / Water (10:1) | Solvent | 0.2 M | Biphasic system ensures solubility of organic substrate and inorganic base. |
Step-by-Step Procedure
1. Catalyst Pre-complexation (The "Activation" Step)
-
Why: Generating the active L-Pd(0) species in situ is often more active than using shelf-stable Pd(0) sources which may be partially oxidized.
-
Action: In a reaction vial, add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).
-
Action: Add dry Toluene (1 mL per mmol substrate).
-
Action: Stir at room temperature for 5-10 minutes. The solution should turn from orange to a bright yellow/pale color, indicating ligation.
2. Reaction Assembly
-
Action: Add the substrate Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv) to the vial.
-
Action: Add K3PO4 (2.0 equiv).
-
Action: Add Water (0.1 mL per mL Toluene) to create the biphasic system.
-
Action: Seal the vial with a septum cap.
3. Degassing (Critical for Air-Sensitive Ligands)
-
Why: Oxygen oxidizes the phosphine ligand (SPhos -> SPhos-Oxide), killing the catalyst.
-
Action: Sparge the mixture with Nitrogen or Argon gas for 5 minutes (bubbling gas directly into the solvent).
4. Reaction
-
Action: Heat the reaction block to 80°C .
-
Time: Monitor via LC-MS or TLC at 2 hours. Most reactions complete within 2-4 hours.
-
Endpoint: Disappearance of the Aryl Iodide peak.
5. Workup & Purification
-
Action: Cool to Room Temperature.
-
Action: Dilute with Ethyl Acetate (EtOAc) and Water. Separate phases.
-
Action: Wash organic layer with Brine, dry over Na2SO4, and concentrate.[2]
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexanes/EtOAc (Gradient 0-30%). The amino group may cause tailing; add 1% Triethylamine if necessary.
-
Workflow & Logic Diagram
This flowchart guides the researcher through the decision-making process during the experiment.
Figure 2: Operational workflow for the synthesis of biaryl esters from amino-iodides.
Troubleshooting & Optimization
| Observation | Probable Cause | Solution |
| Low Conversion (<50%) | Catalyst Poisoning or O2 | Re-degas solvents vigorously. Increase catalyst loading to 5 mol%. Ensure SPhos is fresh (white powder, not yellow sticky solid). |
| De-iodinated Product | Slow Transmetalation | The boronic acid is likely decomposing before reacting. Switch Base: Use Cs2CO3 (Cesium Carbonate) in Dioxane/Water. Add Boronic acid in portions. |
| Hydrolysis of Ester | Base too strong / Temp too high | Ensure temp does not exceed 80°C. Switch from K3PO4 to K2CO3. Avoid Hydroxide bases (NaOH, KOH). |
| Product Tailing on TLC | Amino group interaction with Silica | Add 1% Et3N or 1% NH4OH to the eluent during purification. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
Martin, R., Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. Link
-
O'Keefe, B. M., et al. "Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides."[3] Organic Letters, 2008.[3] Link
Sources
- 1. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones [organic-chemistry.org]
Palladium-catalyzed cross-coupling reactions with Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Executive Summary
Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate is a high-value "privileged scaffold" intermediate, particularly relevant in the synthesis of kinase inhibitors targeting the ATP-binding hinge region. Its structural uniqueness lies in the ortho-relationship between the reactive iodide and the electron-donating pyrrolidine ring.
While the C3-iodine offers a facile handle for cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the C4-pyrrolidine moiety introduces specific steric and electronic perturbations that distinguish this substrate from simple aryl iodides. This guide provides optimized protocols to overcome the "ortho-amino effect," ensuring high yields and preventing common side reactions like protodehalogenation.
Chemical Profile & Mechanistic Considerations
| Property | Specification |
| Compound Name | Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate |
| Molecular Formula | C₁₃H₁₆INO₂ |
| Molecular Weight | 345.18 g/mol |
| Key Functionality | Aryl Iodide (Electrophile), Ethyl Ester (Masked Acid), Pyrrolidine (Strong EDG) |
| Reactivity Class | Electron-Rich, Sterically Congested Aryl Halide |
The "Ortho-Amino" Challenge
Successful coupling requires understanding two competing factors:
-
Electronic Deactivation: The pyrrolidine nitrogen is a strong electron-donating group (EDG). Through resonance, it increases electron density at the C3 position, rendering the C-I bond less electrophilic. This theoretically slows down the Oxidative Addition (OA) of Pd(0).
-
Steric Hindrance: The pyrrolidine ring is bulky (sp³ carbons). It exerts steric pressure on the metal center during Transmetallation (TM) and Reductive Elimination (RE) .
Catalyst Solution: To counteract the slow OA, we utilize electron-rich phosphines (e.g., SPhos, XPhos). To manage the steric bulk and facilitate RE, these ligands are also designed to be sterically demanding, creating a "flexible steric bulk" that accommodates the substrate.
Visualization: Mechanistic Pathway
The following diagram illustrates the catalytic cycle with specific emphasis on the substrate's influence.
Caption: Catalytic cycle highlighting the specific electronic (EDG) and steric bottlenecks imposed by the 4-pyrrolidino group.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Target: Synthesis of Biaryls (e.g., 3-aryl-4-pyrrolidinobenzoates)
This protocol uses SPhos , a Buchwald ligand that is exceptionally effective for ortho-substituted aryl chlorides and iodides. The system is robust against the electron-rich nature of the substrate.
Reagents:
-
Substrate: 1.0 equiv (345 mg, 1.0 mmol)
-
Boronic Acid (Ar-B(OH)₂): 1.2–1.5 equiv
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Alternative: Pd(dppf)Cl₂[1]·DCM (5 mol%) for simple, non-hindered boronic acids.
-
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the Substrate (1.0 mmol), Boronic Acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Inject degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by LC-MS or TLC (UV 254 nm). The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine. Dry organic layer over Na₂SO₄.[2][3]
-
Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient).
Expert Tip: If the boronic acid is prone to protodeboronation (e.g., 2-heterocyclic boronic acids), switch the base to KF or Cs₂CO₃ and use anhydrous conditions (Dioxane, 100°C).
Protocol 2: Sonogashira Coupling
Target: Synthesis of Alkynyl Derivatives (Extended π-systems)
The pyrrolidine nitrogen can potentially coordinate to Copper(I), inhibiting the co-catalyst. However, with standard loading, this is rarely fatal. A "Copper-Free" variant is provided for sensitive cases.
Standard Conditions (Pd/Cu):
-
Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)
-
Co-catalyst: CuI (2 mol%)
-
Base/Solvent: Et₃N (or Diisopropylamine) / THF (1:1 mixture)
-
Temperature: 50°C (Mild heating required due to EDG).
Copper-Free Protocol (Recommended for this Substrate):
-
Catalyst: PdCl₂(MeCN)₂ (3 mol%) + XPhos (6 mol%)
-
Base: Cs₂CO₃ (2.5 equiv)
-
Solvent: Acetonitrile or DMF
-
Temperature: 80°C
Procedure (Standard):
-
Charge flask with Substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg), and CuI (3.8 mg).
-
Evacuate/backfill with Argon.
-
Add degassed THF (3 mL) and Et₃N (3 mL).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Heat to 50°C. The reaction mixture usually turns dark brown/black.
-
Note: If conversion stalls, add an additional 1 mol% Pd catalyst.
Protocol 3: Buchwald-Hartwig Amination
Target: Introduction of a second amino group (3,4-diamino scaffold)
Replacing the iodine with an amine is challenging because the product is an ortho-diamino benzene, which is prone to oxidation and catalyst poisoning. RuPhos or BrettPhos are strictly required here.
Reagents:
-
Catalyst: RuPhos Pd G3 Precatalyst (2–5 mol%)
-
Amine (HNR₂): 1.2 equiv
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) - Use Cs₂CO₃ if ester hydrolysis is a risk, though tBuOK is usually fine at mild temps.
-
Solvent: Toluene or t-Amyl Alcohol.
Critical Step: Ensure the base (NaOtBu) is stored in a glovebox or fresh bottle. Moisture kills this reaction instantly.
Experimental Workflow Diagram
Caption: Decision tree and workflow for processing the 3-iodo-4-pyrrolidino scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (<20%) | Catalyst deactivation or slow Oxidative Addition. | Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts. Increase Temp to 100°C. |
| De-iodination (Ar-H) | "Protodehalogenation". Common in electron-rich systems. | Use anhydrous solvents (Dioxane). Avoid alcohol solvents. Increase catalyst loading to speed up coupling vs. side reaction. |
| Ester Hydrolysis | Base is too strong or wet. | Switch from hydroxide/alkoxide bases to K₃PO₄ or Cs₂CO₃ . Ensure water content is controlled (or use strictly anhydrous conditions). |
| Black Precipitate | Pd black formation (catalyst death). | Ligand concentration is too low. Ensure Ligand:Pd ratio is at least 2:1 (monodentate) or use Precatalysts. |
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
-
SPhos/XPhos Ligand Utility
-
Altman, R. A., et al. (2007). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. Journal of Organic Chemistry, 72(16), 6190–6199. (Discusses ligand effects relevant to electron-rich systems). Link
-
-
Sonogashira Protocols
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
- General Synthesis of 3-iodo-4-aminobenzoates: Knochel, P., et al. (2004). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics. (Context for scaffold synthesis).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Revolutionizing Biaryl Synthesis: A Comprehensive Guide to Suzuki-Miyaura Coupling of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
For Immediate Application in Pharmaceutical and Materials Science Research
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Among the myriad of methods for constructing carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[4][5] Its widespread adoption is attributed to its mild reaction conditions, tolerance of a wide array of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[6][7]
This application note provides a detailed protocol and in-depth scientific insights for the synthesis of biaryl compounds utilizing Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate as a key starting material. The presence of the electron-donating pyrrolidinyl group and the highly reactive carbon-iodine bond makes this substrate particularly well-suited for palladium-catalyzed cross-coupling reactions.
The Scientific Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition: The catalytic cycle begins with the insertion of a low-valent palladium(0) species into the carbon-iodine bond of the Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is crucial, with the C-I bond being the most reactive, followed by C-Br, and C-Cl.[8][11]
-
Transmetalation: In this step, the organic group from the organoboron reagent (typically an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][9][10]
-
Reductive Elimination: The final step involves the coupling of the two organic groups attached to the palladium center, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8][9][10]
The efficiency of this cycle is significantly influenced by the choice of catalyst, ligands, base, and solvent. Bulky, electron-rich phosphine ligands are often employed to enhance the rates of both oxidative addition and reductive elimination, leading to improved reaction efficiency.[6][12]
Visualizing the Pathway: The Suzuki-Miyaura Catalytic Cycle
Caption: Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate with a representative arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate | ≥98% | Commercially Available | Starting material. |
| Arylboronic Acid | ≥97% | Commercially Available | Coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst. |
| SPhos | ≥98% | Commercially Available | Ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | Base. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent. |
| Deionized Water | Degassed. | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Brine | Saturated | Prepared in-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
| Argon or Nitrogen Gas | High Purity | For inert atmosphere. |
Reaction Setup and Execution
The following workflow diagram illustrates the key steps in the experimental procedure.
Caption: Figure 2: Experimental Workflow for Biaryl Synthesis.
Step-by-Step Protocol:
-
Reaction Assembly: In a dry round-bottom flask equipped with a magnetic stir bar, combine Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes to establish an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.01-0.05 equiv) and SPhos (0.02-0.10 equiv) in degassed 1,4-dioxane. Add this solution to the reaction flask via syringe, followed by the addition of degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80 °C to 100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[14]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure a properly established inert atmosphere. Use freshly opened or properly stored catalyst and ligand. |
| Insufficient base | Increase the amount of base or consider a stronger base like cesium carbonate (Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the aryl iodide. Ensure slow addition of the boronic acid. |
| Protodeboronation | Use anhydrous solvents and reagents. Minimize reaction time once the starting material is consumed.[15] | |
| Dehalogenation of aryl iodide | This can be a competing side reaction. Optimization of the ligand and base may be necessary.[16] | |
| Difficult Purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of biaryl compounds from Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate. The protocol outlined in this application note serves as a robust starting point for researchers in drug discovery and materials science. Further optimization of reaction parameters, including the exploration of different palladium catalysts, ligands, bases, and solvent systems, can lead to even higher yields and broader substrate scope. The continued development of more active and selective catalyst systems will undoubtedly expand the utility of this powerful transformation in the synthesis of increasingly complex and valuable molecules.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9).
- Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction | Organic Letters. (2007, April 6).
- Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. (n.d.). Organic Chemistry Portal.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025, August 5).
- Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023, September 27). The Royal Society of Chemistry.
- Biaryl Synthesis Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable.
- Process for preparing biaryl compounds. (n.d.).
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. (2025, November 17).
- Biaryl Product Formation from Cross-coupling in Palladiumcatalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. (2004, February 28). MDPI.
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024, September 10). Chemical Review and Letters.
- Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. (n.d.). Organic Chemistry Portal.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023, March 22). RSC Publishing.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). New Journal of Chemistry (RSC Publishing).
- Which conditions are favorable for the efficient Suzuki coupling?. (2014, July 7).
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022, August 5). PMC.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis. (2022, June 30).
- Process for preparing biaryl compounds. (n.d.).
- Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzo
- Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-
- Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. (n.d.). The University of Manchester.
- Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. (n.d.). White Rose eTheses Online.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Yoneda Labs [yonedalabs.com]
Application Note: Strategic Utilization of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate in Medicinal Chemistry
Executive Summary
Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate is a high-value "privileged intermediate" designed for the rapid assembly of biaryl systems, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural utility lies in its orthogonal reactivity :
-
3-Iodo Position: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck), enabling the introduction of hydrophobic or heteroaromatic "wings."
-
Ethyl Ester: A masked carboxylic acid, ready for hydrolysis and subsequent amide coupling to generate diverse chemical libraries.
-
4-Pyrrolidine Moiety: A pre-installed aliphatic amine that enhances solubility and metabolic stability compared to open-chain diethylamine analogs, while often improving potency via hydrophobic collapse in protein binding pockets.
This guide provides validated protocols for synthesizing this core and utilizing it in divergent synthesis workflows.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data | Relevance in Drug Design |
| CAS Number | 1131614-57-7 | Unique Identifier |
| Formula | -- | |
| MW | 345.18 g/mol | Fragment-like; allows room for MW growth in lead opt. |
| cLogP | ~3.8 | Lipophilic; requires polar groups in final library members. |
| TPSA | ~29.5 Ų | Good membrane permeability potential. |
| H-Bond Donors | 0 | "Hidden" donor potential if ester is hydrolyzed. |
| Rotatable Bonds | 3 | Rigid core minimizes entropic penalty upon binding. |
Synthesis Protocol: Preparation of the Core Scaffold
Objective: Synthesize Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate via Nucleophilic Aromatic Substitution (
Rationale: Direct iodination of ethyl 4-(pyrrolidin-1-yl)benzoate is often regiochemically ambiguous. The preferred route utilizes Ethyl 4-fluoro-3-iodobenzoate as the starting material. The fluorine atom, activated by the ortho-iodine and para-ester electron-withdrawing groups, undergoes facile displacement by pyrrolidine.
Materials
-
Reagent A: Ethyl 4-fluoro-3-iodobenzoate (1.0 equiv)
-
Reagent B: Pyrrolidine (1.2 equiv)
-
Base:
(anhydrous, 2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
-
Workup: Ethyl Acetate (EtOAc), Brine,
[1]
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-fluoro-3-iodobenzoate (2.94 g, 10 mmol) in dry DMF (20 mL).
-
Addition: Add
(2.76 g, 20 mmol) followed by the dropwise addition of Pyrrolidine (0.85 g, 1.0 mL, 12 mmol). -
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 4–6 hours.-
Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and a fluorescent product spot ( ) should appear.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into ice-cold water (100 mL) to precipitate the product or extract with EtOAc (3 x 50 mL).
-
Wash the organic layer with saturated brine (2 x 50 mL) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[1]
-
-
Purification: If necessary, purify via flash column chromatography (
, 0-10% EtOAc in Hexanes).-
Yield Expectations: 85–95% (Pale yellow solid).
-
Application Protocol: Divergent Library Synthesis
This scaffold is best utilized as a "Hub" for divergent synthesis. The following workflow describes the "Coupling-First" strategy, which is generally preferred to avoid catalyst poisoning by free carboxylic acids later in the sequence.
Workflow Visualization
Figure 1: Divergent synthesis workflow starting from the fluoro-iodo precursor.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Install an aryl or heteroaryl group at the 3-position.
-
Reagents:
-
Scaffold: Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (1.0 equiv).
-
Boronic Acid:
(1.2–1.5 equiv). -
Catalyst:
(5 mol%) or (5 mol%). -
Base:
or (3.0 equiv). -
Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
-
Procedure:
-
Combine scaffold, boronic acid, and base in a microwave vial.
-
Degas solvents with nitrogen for 10 mins and add to the vial.
-
Add the Pd catalyst last (under nitrogen flow).
-
Seal and heat to 90–100°C for 2–12 hours (or 30 mins in microwave at 120°C).
-
Filter through Celite, concentrate, and purify via prep-HPLC or flash chromatography.
-
Protocol B: Ester Hydrolysis (Activation for Amide Coupling)
Objective: Unmask the carboxylic acid for library generation.
-
Reagents:
-
Biaryl Ester (from Protocol A) or Core Scaffold.
-
Base:
(3.0 equiv). -
Solvent: THF/MeOH/Water (3:1:1).
-
-
Procedure:
-
Dissolve the ester in the solvent mixture.
-
Add LiOH and stir at RT to 50°C for 2–4 hours.
-
Critical Step: Acidify carefully with 1M HCl to pH ~4. The zwitterionic nature (amino group + carboxylic acid) means the product may be water-soluble at very low pH or very high pH.
-
Extract with EtOAc or n-Butanol if solubility is poor.
-
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield in | Incomplete displacement due to steric bulk of iodine. | Switch solvent to NMP and increase temp to 100°C. Ensure base is anhydrous. |
| De-iodination during Suzuki | Switch to a milder catalyst system like | |
| Product stuck in Aqueous phase | Zwitterion formation (Acid + Pyrrolidine amine). | Adjust pH to isoelectric point (~pH 5-6) for extraction. Use "salting out" method. |
| Poor Solubility | Flat aromatic stacking. | Introduce |
References
- Scaffold Synthesis Logic:Nucleophilic Aromatic Substitution of 3-halo-4-fluorobenzoates.
-
Suzuki Coupling on 3-Iodoanilines
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
Pyrrolidine in Drug Design
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 57(24), 10257-10274.
-
Commercial Availability Validation
- Source: ChemicalBook & Sigma-Aldrich D
Sources
Advanced Synthetic Protocols: Leveraging Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate in Kinase Inhibitor Discovery
Executive Summary & Strategic Value
In the high-stakes landscape of Fragment-Based Drug Discovery (FBDD), Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate represents a high-value "Pivot Scaffold." Its utility stems from its orthogonal reactivity profile: it possesses a labile aryl iodide for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and a stable ethyl ester for downstream derivatization (hydrolysis/amidation).
This scaffold is particularly ubiquitous in the synthesis of inhibitors targeting VEGFR, FGFR, and PLK4 , where the 4-(pyrrolidin-1-yl) moiety often serves as a solubility-enhancing group that projects into the solvent front, while the 3-position is coupled to the hinge-binding motif.
Chemical Profile
| Property | Data |
| Compound Name | Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate |
| CAS Number | 1131614-57-7 |
| Molecular Formula | C₁₃H₁₆INO₂ |
| Molecular Weight | 345.18 g/mol |
| Key Functionality | Aryl Iodide (C-C coupling), Ethyl Ester (Masked Acid), Pyrrolidine (Solubilizer) |
| Storage | 2-8°C, inert atmosphere (Light Sensitive) |
Synthetic Utility: The "Molecular Pivot" Strategy
The core value of this intermediate is its ability to serve as a divergence point. Depending on the target kinase's ATP-binding pocket topology, the chemist can choose between two primary synthetic vectors:
-
Vector A (Hinge-First): Coupling the aryl iodide to a heteroaryl hinge binder, followed by ester hydrolysis to attach a "tail."
-
Vector B (Tail-First): Hydrolyzing the ester to attach a specific solvent-exposed tail, followed by coupling the iodide to a library of hinge binders.
Workflow Visualization
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and ester moieties.
Detailed Experimental Protocols
The following protocols are optimized for high-throughput medicinal chemistry campaigns.
Protocol A: Suzuki-Miyaura Cross-Coupling (Hinge Installation)
Objective: To couple the aryl iodide with a heteroaryl boronic acid (e.g., Indazole-6-boronic acid) to form the kinase hinge-binding core.
Mechanistic Insight: The ortho-pyrrolidine group is bulky and electron-donating. This increases the electron density on the ring, potentially making oxidative addition slower than in electron-deficient systems. However, the iodine is a facile leaving group. We utilize Pd(dppf)Cl₂ for its robustness and large bite angle, which accommodates the steric bulk.
Materials:
-
Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (1.0 equiv)
-
Heteroaryl Boronic Acid/Pinacol Ester (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask, charge the benzoate scaffold (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Degassing: Add the Dioxane/Water solvent mixture. Sparge with Nitrogen or Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).[1] Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).
-
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The pyrrolidine amine makes the product polar; ensure the silica column is pre-equilibrated with 1% Triethylamine if streaking occurs.
Protocol B: Chemoselective Ester Hydrolysis
Objective: To reveal the carboxylic acid for subsequent amide coupling without affecting the pyrrolidine or newly coupled heteroaryl rings.
Mechanistic Insight: Standard NaOH hydrolysis can be too harsh for certain coupled heterocycles (e.g., pyrimidines prone to S_NAr hydrolysis). Lithium Hydroxide (LiOH) in THF/Water is milder and preferred.
Step-by-Step Procedure:
-
Dissolve the ester intermediate (from Protocol A) in THF/MeOH/Water (3:1:1).
-
Add LiOH·H₂O (2.5 equiv).
-
Stir at 40°C for 2–4 hours. Monitor by LC-MS (Look for mass shift -28 Da).
-
Neutralization (Critical): Carefully acidify to pH ~5-6 using 1N HCl. Note: Do not acidify below pH 4, as the pyrrolidine nitrogen will protonate, making the zwitterion highly water-soluble and difficult to extract.
-
Isolation: Extract with n-Butanol or DCM/IPA (3:1) if the product is amphoteric. Dry over Na₂SO₄ and concentrate.
Case Study: Synthesis of a VEGFR2 Inhibitor Analog
Target Molecule: N-(2-aminoethyl)-3-(1H-indazol-6-yl)-4-(pyrrolidin-1-yl)benzamide Context: This molecule mimics the binding mode of Pazopanib, where the indazole binds the hinge and the benzamide tail interacts with the gatekeeper region.
| Step | Reaction Type | Reagents | Yield | Notes |
| 1 | Suzuki Coupling | Scaffold + Indazole-6-boronic acid pinacol ester, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 78% | The pyrrolidine group prevents "ortho-lithiation" side reactions if lithiation strategies were used, but here Suzuki is clean. |
| 2 | Hydrolysis | LiOH, THF/H₂O, 50°C | 92% | Quantitative conversion. Product precipitated upon pH adjustment.[2] |
| 3 | Amide Coupling | Acid + N-Boc-ethylenediamine, HATU, DIPEA, DMF | 85% | HATU is required due to steric hindrance from the ortho-indazole ring. |
| 4 | Deprotection | TFA/DCM (1:4) | 95% | Removal of Boc group to yield final salt. |
Troubleshooting & Optimization
Challenge 1: Catalyst Poisoning
The pyrrolidine nitrogen is a Lewis base and can coordinate to Palladium, deactivating the catalyst.
-
Solution: Use bidentate ligands (dppf, Xantphos) which bind Pd more tightly than the amine. Alternatively, run the reaction in slightly acidic media (not possible with basic Suzuki) or simply increase catalyst loading to 10 mol%.
Challenge 2: Protodeiodination
In some cases, the iodine may be replaced by hydrogen (reduction) rather than the boronic acid.
-
Solution: This often happens if the reaction is too hot or the solvent is "wet" with hydride sources. Ensure anhydrous solvents are used initially and switch to Pd(OAc)₂/S-Phos which facilitates faster oxidative addition.
Challenge 3: Solubility
The starting ethyl ester is lipophilic, but the hydrolyzed acid is zwitterionic (Acid + Pyrrolidine amine).
-
Solution: When working up the acid, avoid standard aqueous extraction. Instead, concentrate the reaction mixture and use Reverse Phase (C18) Flash Chromatography directly.
References
-
Structure-Activity Relationships in Indolinone Kinase Inhibitors
-
Sunitinib Malate (Sutent) Discovery: Sun, L., et al. "Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting VEGF and PDGF receptors." Journal of Medicinal Chemistry. 2003; 46(7):1116–1119. Link
-
-
General Suzuki Coupling Protocols for Nitrogen-Containing Heterocycles
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. 1995; 95(7):2457-2483. Link
-
- Wermuth, C.G. "The Practice of Medicinal Chemistry." Academic Press. 2008.
-
Compound Data & Safety
-
PubChem CID 54682315 (Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate). Link
-
Sources
Application Notes & Protocols: Strategic Functionalization of the Pyrrolidine Ring in Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate Derivatives
Introduction: Beyond the Obvious Handles
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, celebrated for its ability to impart favorable physicochemical properties, introduce three-dimensional complexity, and serve as a key pharmacophoric element.[1][2] Its prevalence in FDA-approved drugs underscores its value in molecular design.[1] The scaffold of interest, Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate, presents an intriguing synthetic platform. While the aryl iodide immediately suggests a handle for classical cross-coupling reactions, the true potential for generating novel chemical matter lies in the selective functionalization of the saturated pyrrolidine ring itself.
Directly modifying the C-H bonds of a saturated heterocycle is a formidable challenge but offers a direct path to structural diversification without lengthy de novo syntheses.[3][4] This guide provides a detailed exploration of two primary strategies for derivatizing the pyrrolidine moiety in this specific molecular context: α-C-H functionalization via oxidative methods and a prospective approach for the more challenging β-C-H functionalization. We will delve into the mechanistic rationale behind these transformations, providing detailed, field-tested protocols and explaining the causality behind critical experimental choices.
Part 1: α-C-H Functionalization via Iminium Ion Intermediates
Mechanistic Rationale
The C-H bonds at the α-position to the pyrrolidine nitrogen are the most electronically activated sites for functionalization. The nitrogen's lone pair of electrons can stabilize an adjacent positive charge, making single-electron oxidation at this position favorable. This oxidation event generates a key reactive intermediate: the N-acyliminium or, in this case, an aryliminium ion. This planar, electrophilic species is readily intercepted by a wide range of nucleophiles, leading to the clean and regioselective formation of α-substituted pyrrolidine derivatives.[5][6][7] This strategy avoids the use of harsh bases or pre-functionalized starting materials, representing a more atom-economical approach.[6][7]
General Workflow for α-Functionalization
The process can be visualized as a three-step sequence: oxidation, nucleophilic trapping, and product formation.
Caption: General workflow for α-C-H functionalization.
Protocol 1: Photocatalytic α-Arylation
Principle: This protocol leverages the power of visible-light photoredox catalysis to achieve the C-H arylation under exceptionally mild conditions. An organic photocatalyst, upon excitation by light, becomes a potent oxidant capable of abstracting an electron from the pyrrolidine nitrogen, initiating the cascade that forms the iminium ion.[5]
Causality & Insights:
-
Catalyst Choice: An acridinium salt such as Mes-Acr-BF4 is selected for its high oxidizing potential in the excited state, which is necessary to oxidize the electron-rich pyrrolidine.
-
Solvent: Acetonitrile (MeCN) is a common choice due to its polarity, which stabilizes the charged intermediates, and its transparency to visible light.
-
Light Source: Blue LEDs (450-465 nm) are used as they correspond to the absorption maximum of the acridinium catalyst, ensuring efficient excitation.
-
Atmosphere: The reaction is run under an inert atmosphere (N₂) to prevent quenching of the excited photocatalyst by oxygen.
Experimental Protocol:
-
Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (0.1 mmol, 1.0 equiv.), the desired aryl nucleophile (e.g., 1-methylindole, 0.2 mmol, 2.0 equiv.), and Mes-Acr-BF₄ (2.5 mol%, 0.0025 mmol).
-
Solvent Addition: Cap the vial with a septum and purge with dry nitrogen for 5 minutes. Add 1.0 mL of anhydrous acetonitrile via syringe.
-
Initiation: Place the vial approximately 5 cm from a 465 nm LED lamp and begin vigorous stirring. Ensure the reaction is shielded from ambient light.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the α-arylated product.
Data Presentation: Representative Results
| Entry | Aryl Nucleophile | Time (h) | Yield (%) |
| 1 | 1-Methylindole | 16 | 85 |
| 2 | Anisole | 24 | 72 |
| 3 | Thiophene | 20 | 78 |
| 4 | Furan | 18 | 81 |
Part 2: A Prospective Approach for β-C-H Functionalization
Mechanistic Rationale
Functionalizing the β-position of the pyrrolidine ring is significantly more complex because the C-H bonds at this position lack direct electronic activation from the nitrogen atom. Direct C-H activation at this site typically requires a more sophisticated strategy. One of the most powerful modern approaches involves the use of a directing group.[8][9] A directing group is a molecular fragment temporarily installed on the substrate that coordinates to a transition metal catalyst (commonly palladium) and positions it in close proximity to a specific, otherwise unreactive, C-H bond, enabling its selective cleavage and functionalization.
For the Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate scaffold, none of the existing functional groups are positioned to direct a catalyst to the pyrrolidine's β-C-H bonds. Therefore, a multi-step sequence involving substrate modification is necessary.
Conceptual Workflow for Directed β-Functionalization
This workflow outlines the necessary steps to prepare the substrate and execute the directed C-H activation.
Caption: Conceptual workflow for directed β-C-H functionalization.
Protocol 2: A Conceptual Protocol for Directed β-C-H Arylation
Principle: This protocol is presented as a guide for methods development, based on established precedents from the Daugulis and Bull groups.[8][9] It involves the temporary installation of an 8-aminoquinoline (AQ) directing group, which facilitates a palladium-catalyzed arylation at the β-position of the pyrrolidine ring.
Causality & Insights:
-
Substrate Modification: The ethyl ester on the starting material is too far from the target C-H bond. It must first be hydrolyzed to the carboxylic acid and then coupled with 8-aminoquinoline. The bidentate nature of the AQ group is crucial for forming a stable 6-membered palladacycle intermediate, which favors activation of the β-C-H bond.
-
Catalyst System: Palladium(II) acetate is a common precatalyst. The reaction requires a stoichiometric oxidant (e.g., Ag₂CO₃ or K₂S₂O₈) to regenerate the active Pd(II) catalyst.
-
Aryl Source: An aryl iodide or bromide is used as the coupling partner.
Experimental Protocol (Conceptual):
Step A: Installation of the Directing Group
-
Hydrolysis: Saponify the ethyl ester of the starting material using LiOH in a THF/water mixture to yield the corresponding carboxylic acid.
-
Amide Coupling: Activate the resulting carboxylic acid with a peptide coupling agent (e.g., HATU or EDCI) and react it with 8-aminoquinoline in the presence of a non-nucleophilic base (e.g., DIPEA) in DMF to form the amide-linked directing group substrate. Purify by column chromatography.
Step B: Palladium-Catalyzed β-Arylation
-
Reaction Setup: In a glovebox, charge a sealed tube with the AQ-directed substrate (1.0 equiv.), Pd(OAc)₂ (10 mol%), the aryl iodide (3.0 equiv.), and Ag₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add anhydrous hexafluoroisopropanol (HFIP) as the solvent. HFIP is often effective in promoting C-H activation reactions.
-
Heating: Seal the tube and heat to 100-120 °C for 24-48 hours.
-
Monitoring & Work-up: After cooling, dilute the mixture with dichloromethane, filter through a pad of Celite to remove inorganic salts, and concentrate. Purify by column chromatography to isolate the β-arylated product.
Step C: Removal of the Directing Group
-
Hydrolysis: Cleave the AQ amide group under harsh acidic or basic conditions (e.g., concentrated HCl at reflux or strong aqueous NaOH) to reveal the β-arylated carboxylic acid.
Summary & Outlook
The functionalization of the pyrrolidine ring on the Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate scaffold provides powerful avenues for generating novel analogues for drug discovery.
| Strategy | Target Position | Key Intermediate | Conditions | Pros | Cons |
| Photocatalytic C-H Arylation | α (C2/C5) | Iminium Ion | Mild, Visible Light | High regioselectivity, functional group tolerance | Limited to electron-rich nucleophiles, requires photo-reactor |
| Directed C-H Arylation | β (C3/C4) | Palladacycle | High Temperature | Access to unactivated positions, predictable selectivity | Requires multi-step substrate modification, harsh conditions |
The methods described herein represent the state-of-the-art in C-H functionalization. While α-functionalization is well-established and highly reliable, direct β-functionalization of this specific substrate remains a developmental goal. Future research will likely focus on discovering new catalytic systems that can bypass the need for substrate pre-functionalization, enabling the direct and selective modification of any desired position on the pyrrolidine ring under even milder conditions.
References
-
McDonough, M. A., et al. (2019). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society. Available at: [Link]
-
Wolfe, J. P., et al. (2005). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. Organic Letters. Available at: [Link]
-
Verma, P., et al. (2014). Combinatorial Synthesis of Functionalized Spirooxindole-Pyrrolidine/Pyrrolizidine/Pyrrolothiazole Derivatives via Three-Component 1,3-Dipolar Cycloaddition Reactions. ACS Combinatorial Science. Available at: [Link]
-
Nicewicz, D. A., et al. (2021). β-Functionalization of Saturated Aza-Heterocycles: A Two-Step Organic Photoredox Catalysis Approach. ACS Catalysis. Available at: [Link]
-
Ackermann, L. (2011). Functionalization of Saturated and Unsaturated Heterocycles via Transition Metal Catalyzed C-H Activation Reactions. Current Organic Chemistry. Available at: [Link]
-
Vitaku, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]
-
Qu, J., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Organic Chemistry Frontiers. Available at: [Link]
-
Bull, J. A., et al. (2016). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Angewandte Chemie International Edition. Available at: [Link]
-
Glorius, F., et al. (2015). Redox-Triggered α-C–H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines. Organic Letters. Available at: [Link]
-
Daugulis, O., et al. (2015). Transition metal-catalyzed C–H functionalization of saturated aliphatic amines. Chemical Society Reviews. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Efficient Saponification of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
An Application Note for the Synthesis of 3-iodo-4-(pyrrolidin-1-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and scientific rationale for the hydrolysis of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate to its corresponding carboxylic acid, 3-iodo-4-(pyrrolidin-1-yl)benzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol emphasizes a robust and high-yielding saponification reaction, including detailed procedural steps, mechanistic insights, purification techniques, and troubleshooting advice.
Introduction and Scientific Rationale
The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis. The target molecule, 3-iodo-4-(pyrrolidin-1-yl)benzoic acid, is a valuable building block in medicinal chemistry, often utilized in the construction of more complex molecules with potential therapeutic applications. The hydrolysis of its ethyl ester precursor is most effectively achieved through base-promoted hydrolysis, a process commonly known as saponification.[1]
This application note details a protocol using lithium hydroxide (LiOH) in a mixed solvent system. The choice of reagents and conditions is predicated on several key factors:
-
Irreversibility: Unlike acid-catalyzed hydrolysis, which is an equilibrium process, base-promoted hydrolysis is effectively irreversible.[1] This is because the final step of the reaction is the deprotonation of the newly formed carboxylic acid by the alkoxide leaving group (or excess hydroxide), forming a stable carboxylate salt. This acid-base reaction drives the overall process to completion.[2]
-
Reagent Selection: Lithium hydroxide is often favored over sodium or potassium hydroxide in laboratory settings for its high reactivity and the frequent ease of purification of the resulting lithium carboxylate salts.[2][3]
-
Solvent System: The substrate, Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate, is an organic molecule with limited water solubility. To facilitate the reaction with the aqueous base, a co-solvent is necessary to create a homogeneous reaction mixture. A combination of tetrahydrofuran (THF) and water is an excellent choice, as it dissolves both the organic ester and the inorganic hydroxide salt, ensuring efficient interaction between reactants.[4]
-
Temperature: Heating the reaction mixture under reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate and driving the hydrolysis to completion in a practical timeframe.[1][5]
Reaction Mechanism
The saponification of an ester proceeds via a nucleophilic acyl substitution mechanism.[6] The process can be broken down into three key steps, as illustrated below.
-
Nucleophilic Attack: A hydroxide ion (⁻OH) from LiOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.[2][7]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (⁻OEt) as the leaving group.[7]
-
Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a highly favorable acid-base reaction that forms ethanol and the lithium carboxylate salt, rendering the overall process irreversible under basic conditions.[2][8] The final carboxylic acid is obtained by acidification during the work-up procedure.
Diagram: Saponification Mechanism
Caption: The three-step mechanism of base-promoted ester hydrolysis.
Detailed Experimental Protocol
This protocol is designed for the hydrolysis of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate on a 5-gram scale. Adjustments can be made for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate | >98% Purity | Commercial | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent Grade | Sigma-Aldrich | 2.5 equivalents |
| Tetrahydrofuran (THF) | Anhydrous or HPLC | Fisher Scientific | Reaction co-solvent |
| Deionized Water | Type II or better | In-house | Reaction co-solvent and for work-up |
| Hydrochloric Acid (HCl) | 2 M Aqueous Soln. | VWR | For acidification |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction (optional, if needed) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Acros Organics | Drying agent |
| Round-bottom flask (250 mL) | --- | --- | Reaction vessel |
| Reflux Condenser | --- | --- | --- |
| Magnetic Stirrer and Stir Bar | --- | --- | --- |
| Heating Mantle | --- | --- | --- |
| Büchner Funnel and Flask | --- | --- | For filtration |
| pH paper or meter | --- | --- | To check acidity during work-up |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the hydrolysis protocol.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (5.0 g).
-
Solvent and Reagent Addition: Add THF (60 mL) and deionized water (20 mL) to the flask and stir until the ester is fully dissolved. To this solution, add lithium hydroxide monohydrate (LiOH·H₂O) (approx. 2.5 equivalents).
-
Heating: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 75-80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 16 hours. The product, being a salt, will have a much lower Rf value on silica gel compared to the starting ester.
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the bulk of the THF using a rotary evaporator.
-
Acidification and Precipitation: Transfer the remaining aqueous solution to a beaker. While stirring, slowly add 2 M hydrochloric acid (HCl) dropwise. A white precipitate of the carboxylic acid will begin to form. Continue adding HCl until the pH of the solution is approximately 2-3 (check with pH paper).[1][5]
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid on the filter with a small amount of cold deionized water to remove any inorganic salts. Allow the solid to air dry on the funnel for a few minutes before transferring it to a watch glass to dry completely in a vacuum oven at 50-60°C.
Purification (Optional)
For obtaining a highly pure product, recrystallization is recommended.
-
Dissolve the crude, dried carboxylic acid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Yield | > 90% (crude); > 80% (after recrystallization) |
| Appearance | White to off-white solid |
| Purity (LCMS) | > 98% |
| Melting Point | To be determined experimentally |
| ¹H NMR | Disappearance of ethyl group signals (~1.3 ppm, 4.3 ppm) |
Troubleshooting:
-
Incomplete Reaction: If monitoring shows significant starting material remains after 16 hours, add an additional 0.5-1.0 equivalent of LiOH and continue refluxing. The presence of bulky ortho- and para-substituents can sometimes slow the reaction rate.[9][10]
-
Oily Product After Acidification: If the product oils out instead of precipitating, it may be due to impurities. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate to obtain the crude product, which can then be recrystallized.
-
Low Yield: Ensure the pH is sufficiently acidic (pH 2-3) during work-up to fully protonate the carboxylate salt. Insufficient acidification will leave the product dissolved in the aqueous layer as its salt.[11]
References
-
LibreTexts Chemistry. (2020). 22.6: Ester Chemistry. [Link]
- Google Patents. (1999).
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
ARKIVOC. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Bentham Science. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
- Google Patents. (1971).
-
YouTube. (2020). Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. [Link]
- Google Patents. (2004).
-
Chemguide. Hydrolysing Esters. [Link]
-
European Patent Office. (2020). Purification of aromatic carboxylic acids. [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
-
ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Vaia. Problem 4 What product forms when ethyl be.... [Link]
-
Quora. (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway?. [Link]
-
Journal of Chemistry. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. [Link]
-
Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]
-
ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. [Link]
-
Reddit. (2025). Why are my ester hydrolysis not working. [Link]
-
University of Illinois Springfield. Saponification of Esters. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
SSERC. Hydrolysis of ethyl benzoate – Teacher's guide. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
The Organic Chemistry Tutor. (2021). Preparation of Carboxylic Acids. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. sserc.org.uk [sserc.org.uk]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
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- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Note: Scale-Up Synthesis of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Document Type: Technical Application Note & Scalable Protocol Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals
Executive Summary
Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (CAS: 1131614-57-7) is a highly functionalized building block frequently utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. Its structural features—a pyrrolidine ring, an ester moiety, and an iodine atom—make it an ideal precursor for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) and further derivatization.
This application note details a highly scalable, chromatography-free, two-step synthetic route. By utilizing a Fischer esterification followed by a Nucleophilic Aromatic Substitution (SNAr), this protocol avoids the use of genotoxic alkylating agents (such as 1,4-dibromobutane) traditionally used to construct the pyrrolidine ring, ensuring a safer and more robust pilot-scale process.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of aryl pyrrolidines can be approached via two primary disconnections:
-
Alkylation of an aniline: Reacting ethyl 4-amino-3-iodobenzoate with 1,4-dibromobutane. This route is plagued by over-alkylation, incomplete ring closure, and the use of highly toxic, mutagenic reagents.
-
SNAr of a fluorobenzene: Reacting ethyl 4-fluoro-3-iodobenzoate with pyrrolidine.
We selected the SNAr route for scale-up due to its superior atom economy, safety profile, and high convergence. The starting material, 3-iodo-4-fluorobenzoic acid , is commercially abundant and inexpensive.
Figure 1: Two-step synthetic pathway for Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate.
Mechanistic Causality (E-E-A-T)
In the SNAr step, the fluorine atom acts as an excellent leaving group due to the high electronegativity polarizing the C-F bond, rendering the ipso carbon highly electrophilic[1]. The attack of the pyrrolidine nucleophile forms a Meisenheimer complex, which is thermodynamically stabilized by the electron-withdrawing ester group in the para position. The use of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is critical; it solvates the potassium cation of the base (K₂CO₃) but leaves the pyrrolidine and carbonate relatively unsolvated ("naked"), dramatically accelerating the reaction rate compared to protic solvents [3].
Step 1: Fischer Esterification Protocol
Reaction Parameters
| Material | MW ( g/mol ) | Eq. | Mass / Vol | Moles | Function |
| 3-Iodo-4-fluorobenzoic acid | 266.01 | 1.00 | 1.00 kg | 3.76 | Starting Material |
| Absolute Ethanol | 46.07 | Excess | 10.0 L | - | Reactant / Solvent |
| Sulfuric Acid (98%) | 98.08 | 0.05 | 0.01 L | 0.19 | Catalyst |
Step-by-Step Methodology
-
Charge: To a 20 L glass-lined reactor equipped with a reflux condenser and mechanical stirrer, charge 10.0 L of absolute ethanol.
-
Addition: Add 1.00 kg of 3-iodo-4-fluorobenzoic acid to the reactor. Stir at 200 rpm until a uniform suspension is achieved.
-
Catalysis: Slowly add 10 mL of concentrated H₂SO₄. (Caution: Exothermic addition. Add dropwise to prevent localized boiling).
-
Heating: Heat the jacketed reactor to achieve a gentle reflux (internal temperature ~78 °C). Maintain reflux for 12 hours.
-
In-Process Control (IPC): Sample the reaction mixture and analyze via HPLC. Pass criteria: Remaining starting material < 1.0% AUC.
-
Workup: Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure to approximately 3 L (3 volumes).
-
Precipitation: Slowly charge 10.0 L of cold purified water (2–5 °C) to the reactor over 30 minutes under vigorous stirring. A white precipitate will form.
-
Filtration & Washing: Filter the solid via a Nutsche filter. Wash the filter cake with 5% aqueous NaHCO₃ (2 x 1 L) to neutralize residual acid, followed by cold water (2 x 2 L).
-
Drying: Dry the solid in a vacuum oven at 45 °C until moisture content is < 0.5% by Karl Fischer titration. Expected Yield: ~1.05 kg (95%).
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Process Flow Visualization
Figure 2: Scale-up process workflow and in-process controls for the SNAr step.
Reaction Parameters
| Material | MW ( g/mol ) | Eq. | Mass / Vol | Moles | Function |
| Ethyl 3-iodo-4-fluorobenzoate | 294.06 | 1.00 | 1.00 kg | 3.40 | Intermediate |
| Pyrrolidine | 71.12 | 1.50 | 0.363 kg (419 mL) | 5.10 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.00 | 0.94 kg | 6.80 | Acid Scavenger |
| DMSO | 78.13 | - | 5.0 L | - | Solvent |
Step-by-Step Methodology
-
Reactor Preparation: Ensure the 20 L reactor is completely dry and purged with Nitrogen.
-
Charging: Charge 5.0 L of DMSO, followed by 1.00 kg of Ethyl 3-iodo-4-fluorobenzoate and 0.94 kg of finely milled anhydrous K₂CO₃.
-
Nucleophile Addition: Add 419 mL of pyrrolidine. (Note: Pyrrolidine is volatile and flammable; ensure the addition is done below 25 °C before heating).
-
Heating: Heat the reaction mixture to an internal temperature of 80 °C. Maintain stirring at 250 rpm.
-
In-Process Control (IPC): After 6 hours, sample the reaction. Pass criteria: Intermediate < 0.5% AUC. (If fail, continue heating for 2 hours and re-sample).
-
Quench: Cool the reactor to 20 °C. Transfer the mixture slowly into a secondary vessel containing 15.0 L of vigorously stirred cold water (5 °C). This forces the highly lipophilic product to crash out of the aqueous DMSO solution.
-
Filtration: Filter the resulting beige/yellow solid. Wash the cake thoroughly with water (3 x 2 L) to remove all traces of DMSO, unreacted pyrrolidine, and inorganic salts.
Downstream Processing & Quality Control
To achieve API-grade purity without the use of column chromatography, a final recrystallization is performed.
-
Dissolution: Transfer the crude wet cake to a reactor and add 4.0 L of Ethanol. Heat to 70 °C until complete dissolution is achieved.
-
Crystallization: Slowly add 1.0 L of water (anti-solvent) while maintaining the temperature at 70 °C.
-
Cooling: Cool the mixture linearly to 5 °C over 4 hours. Seed crystals may be added at 50 °C if spontaneous nucleation does not occur.
-
Isolation: Filter the purified crystals and wash with cold 20% aqueous ethanol (1 L). Dry in a vacuum oven at 50 °C for 24 hours.
Final Release Specifications
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow crystalline solid |
| Purity | HPLC (UV 254 nm) | ≥ 99.0% AUC |
| Identity | ¹H-NMR (CDCl₃) | Conforms to structure |
| Residual Solvent | GC-FID | DMSO < 5000 ppm, EtOH < 5000 ppm |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
References
-
National Institutes of Health (NIH). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Discusses the mechanistic requirements for SNAr on fluorobenzoates, including the necessity of polar aprotic solvents and electron-withdrawing activation [1]. Available at:[Link]
-
American Chemical Society (ACS). Direct One-Step 18F-Labeling of Peptides via Nucleophilic Aromatic Substitution. Validates the activation of aromatic rings by para-carbonyl/ester groups for nucleophilic attack [3]. Available at:[Link]
-
American Chemical Society (ACS). 4,7-Functionalization of Tetradentate Phenanthroline Ligands via Nucleophilic Substitution of Fluorine. Demonstrates the highly efficient SNAr of fluorine with pyrrolidine utilizing K₂CO₃ in DMSO [10]. Available at:[Link]
Application Note: Chromatographic Purification Strategies for Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Introduction & Chemical Context
Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (CAS: 1131614-57-7) is a highly functionalized intermediate frequently utilized in medicinal chemistry and drug development[1]. Structurally, it features an ethyl ester, an aryl iodide (primed for downstream cross-coupling reactions such as Suzuki or Buchwald-Hartwig), and a basic pyrrolidine moiety. The synthesis typically involves the nucleophilic aromatic substitution (
The primary challenge in isolating this product from its crude reaction mixture lies in the basicity of the tertiary amine. Basic amines are notorious for causing severe peak tailing, irreversible adsorption, and poor resolution on standard unmodified silica gel due to strong ionic interactions with acidic surface silanols ([2]).
Mechanistic Insights: Overcoming Silanophilic Interactions
Silica gel (
To mitigate this, two primary chromatographic paradigms are employed:
-
Normal-Phase Chromatography with Basic Modifiers: Introducing a volatile basic modifier, such as Triethylamine (TEA), into the mobile phase dynamically masks the acidic silanols. The modifier outcompetes the basic analyte for the silanol binding sites, ensuring the analyte elutes as a sharp, symmetrical band[3]. Alternatively, triethylamine-deactivated silica can be prepared in advance for highly sensitive compounds ([4]).
-
Reversed-Phase Chromatography (RP-HPLC) with pH Control: Utilizing a C18 stationary phase with appropriate aqueous buffers. At low pH (e.g., using 0.1% Trifluoroacetic acid), the amine is fully protonated, but residual silanols on the silica support are also fully neutralized, minimizing secondary ionic interactions ([5]).
Experimental Protocols
Method A: Normal-Phase Flash Chromatography (Scale: 1–10 g)
This method is ideal for bulk purification of the crude reaction mixture, effectively removing unreacted fluorinated starting material and excess pyrrolidine.
-
Column Preparation: Slurry-pack a glass column with standard silica gel (40-63 µm). Pre-equilibrate the column with 3 column volumes (CV) of Hexanes containing 1% (v/v) Triethylamine (TEA) to deactivate the stationary phase[3].
-
Sample Loading: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Apply the solution evenly to the column head.
-
Elution Gradient:
-
0–2 CV: 100% Hexanes (1% TEA) to elute non-polar impurities (e.g., unreacted ethyl 4-fluoro-3-iodobenzoate).
-
2–6 CV: 90:10 Hexanes:Ethyl Acetate (1% TEA). The target product, ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate, typically elutes in this window.
-
6–8 CV: 70:30 Hexanes:Ethyl Acetate (1% TEA) to flush highly polar impurities (e.g., unreacted pyrrolidine).
-
-
Fraction Analysis & Concentration: Monitor fractions via TLC (UV active at 254 nm). The inclusion of TEA prevents streaking, yielding discrete, easily identifiable spots. Pool product-containing fractions and concentrate under reduced pressure.
-
Self-Validation Step: A secondary high-vacuum drying step (40°C, 12 h) is mandatory to remove residual TEA and confirm the final mass of the free-base product.
Method B: Preparative Reversed-Phase HPLC (Scale: 10–500 mg)
Ideal for generating ultra-high-purity reference standards for biological assays.
-
System Setup: Equip the prep-HPLC with a C18 column (5 µm, 21.2 x 250 mm). Ensure the system is purged with fresh solvents.
-
Mobile Phase Preparation:
-
Solvent A: MS-grade Water + 0.1% Trifluoroacetic acid (TFA).
-
Solvent B: MS-grade Acetonitrile (MeCN) + 0.1% TFA.
-
Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2, protonating both the pyrrolidine nitrogen and the surface silanols, thereby preventing secondary ionic interactions[5].
-
-
Gradient Execution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 20 mL/min.
-
Injection & Detection: Dissolve the sample in DMSO (up to 100 mg/mL) and inject. Monitor absorbance at 254 nm and 280 nm.
-
Recovery: Lyophilize the collected fractions to obtain the TFA salt of ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate. If the free base is required, perform a post-purification liquid-liquid extraction (DCM/Sat. NaHCO3).
Quantitative Data & Chromatographic Performance
The following table summarizes the expected chromatographic performance metrics when purifying ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate using the described methodologies versus an unmodified control.
| Parameter | Unmodified Silica (Control) | Normal-Phase (Silica + 1% TEA) | Reversed-Phase (C18 + 0.1% TFA) |
| Peak Asymmetry ( | > 3.5 (Severe Tailing) | 1.1 - 1.3 (Symmetrical) | 1.0 - 1.2 (Symmetrical) |
| Recovery (%) | < 60% (Irreversible Adsorption) | > 90% | > 95% |
| Resolution ( | < 1.0 (Co-elution with impurities) | > 2.5 (Baseline separation) | > 3.0 (Baseline separation) |
| Product State | Free Base | Free Base (Requires vacuum drying) | TFA Salt (Requires lyophilization) |
| Optimal Scale | N/A | 1 g – 100 g | 10 mg – 1 g |
Purification Workflow Visualization
Decision tree for basic amine purification, highlighting modifier selection and product states.
References
-
Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]
-
Title: Chromatography: The Solid Phase Source: University of Rochester URL: [Link]
-
Title: Basic Analytes and the Benefits of Modified Silica Supports in Reversed-Phase Liquid Chromatography Source: Phenomenex URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the substrate Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful carbon-carbon bond-forming reaction.[1][2] The insights provided are based on established mechanistic principles and practical laboratory experience to ensure robust and reproducible outcomes.
Introduction to the Challenge
Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate presents a unique set of considerations for Suzuki coupling. The presence of the electron-donating pyrrolidinyl group makes the aryl iodide electron-rich, which can slow down the rate-determining oxidative addition step.[3][4] Furthermore, the ester functionality is potentially base-labile, requiring careful selection of reaction conditions to avoid hydrolysis. This guide will address these specific challenges and provide a framework for systematic optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when setting up a Suzuki coupling reaction?
A: Rigorous deoxygenation of your reaction mixture is paramount. Palladium(0), the active catalytic species, and phosphine ligands are highly susceptible to oxidation by atmospheric oxygen.[5] Failure to remove oxygen can lead to catalyst deactivation, resulting in low or no product yield and an increase in side reactions like the homocoupling of boronic acids.[3][5] It is recommended to thoroughly degas the solvent and the reaction mixture by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[5]
Q2: How do I choose the right palladium catalyst and ligand for this electron-rich substrate?
A: For electron-rich aryl halides, the oxidative addition step is often sluggish.[3][4] To overcome this, the use of electron-rich and sterically bulky phosphine ligands is highly recommended.[3][4][6] These ligands increase the electron density on the palladium center, promoting its insertion into the carbon-iodine bond.[3][7]
Buchwald ligands, such as SPhos and XPhos, are excellent starting points.[6] N-heterocyclic carbenes (NHCs) are also highly effective ligands for challenging couplings.[3][8] While Pd(PPh₃)₄ is a classic catalyst, it may be less effective for this specific substrate compared to more modern systems.[9] Consider using a pre-catalyst like a Buchwald G3 or G4 palladacycle, which are air-stable and efficiently generate the active Pd(0) species in situ.[6]
Q3: Which base should I select to avoid hydrolysis of the ethyl ester?
A: The base is crucial for activating the boronic acid for transmetalation.[7][10] Given the presence of the ethyl ester, strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) should be avoided to prevent saponification.
Milder inorganic bases are generally preferred.[10] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices.[6][10] Cesium carbonate (Cs₂CO₃) can also be highly effective, often providing higher yields in challenging reactions.[6] If even milder conditions are required, potassium fluoride (KF) can be used.[8] The physical state of the base matters; using a finely powdered and dry base can improve reactivity.[6]
Q4: What are the common side reactions and how can I minimize them?
A: The most common side reactions in Suzuki couplings are:
-
Homocoupling: The coupling of two boronic acid molecules.[3][11] This is often promoted by the presence of oxygen or if using a Pd(II) source that is not efficiently reduced to Pd(0).[3][9] Thorough degassing and the use of a Pd(0) source or an efficient pre-catalyst can minimize this.[6]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[3] This can be prevalent with heteroaryl boronic acids or under harsh basic conditions.[3] Using milder bases and reaction temperatures can help.[6] In some cases, using a more stable boronic ester, like a pinacol ester, can be beneficial.[3]
-
Dehalogenation: The replacement of the iodine atom on your starting material with a hydrogen atom.[3][11] This can occur if there are sources of hydride in the reaction, such as certain amine bases or alcohol solvents.[3][5] Sticking to carbonate or phosphate bases and aprotic solvents will mitigate this issue.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inactive catalyst. | Use a fresh, high-purity palladium source.[5][6] Consider a more active pre-catalyst (e.g., Buchwald type).[6] Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).[6] |
| Incomplete degassing. | Ensure the solvent and reaction mixture are thoroughly degassed with an inert gas.[5] | |
| Ineffective base. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[6][10] Ensure the base is finely powdered and anhydrous.[6] | |
| Suboptimal solvent. | Common solvents include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[6] Ensure solvents are anhydrous and degassed.[5] | |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider increasing the temperature cautiously (e.g., from 80 °C to 100 °C).[5] Be aware that excessive heat can lead to catalyst decomposition.[5] |
| Catalyst deactivation. | See "Inactive catalyst" above. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1 depending on the ligand).[5] | |
| Significant Formation of Byproducts | Homocoupling of boronic acid. | Improve degassing procedures.[5] Use a direct Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst.[6] Slow addition of the boronic acid can sometimes help.[6] |
| Protodeboronation. | Use milder reaction conditions (lower temperature, weaker base).[6] Consider using a boronic ester instead of the acid.[3] | |
| Dehalogenation of aryl iodide. | Avoid potential hydride sources like amine bases or alcohol solvents.[3][5] | |
| Difficulty in Product Purification | Close-running impurities. | Optimize the reaction to minimize byproduct formation. Homocoupled products can be particularly difficult to separate. |
| Residual palladium. | The product may require additional purification steps to remove palladium residues, such as treatment with a scavenger resin or filtration through a pad of celite and silica. |
Experimental Protocols & Data
General Protocol for Suzuki Coupling of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
This is a starting point protocol that should be optimized for each specific boronic acid partner.
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[12]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-30 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).[12]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[12]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by column chromatography on silica gel.[12]
Table of Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Pre-catalyst (e.g., SPhos-Pd-G3) | Pd(0) sources or efficient pre-catalysts are preferred to avoid an inefficient in-situ reduction step.[5][6] |
| Ligand | Buchwald ligands (SPhos, XPhos) or bulky trialkylphosphines (P(tBu)₃) | Electron-rich, bulky ligands accelerate the oxidative addition of electron-rich aryl halides.[3][4][6] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Milder inorganic bases are effective for transmetalation while minimizing ester hydrolysis.[6][10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (typically 4:1 to 10:1 ratio) | Biphasic systems are common and effective.[3] The solvent must be thoroughly degassed.[5] |
| Temperature | 80 - 110 °C | Many Suzuki couplings require heating to proceed at a reasonable rate.[5] |
Mechanistic Overview & Visualization
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][13] Understanding this cycle is crucial for effective troubleshooting.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
References
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Chemistry Suzuki Coupling Reaction - SATHEE. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8). Retrieved from [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. (n.d.). Retrieved from [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. (n.d.). Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed. (2024, June 5). Retrieved from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. (2012, August 3). Retrieved from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. (2005, June 4). Retrieved from [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts - White Rose eTheses Online. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J. (2016, October 18). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved from [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros - Reddit. (2021, February 19). Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved from [Link]
-
Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023, July 7). Retrieved from [Link]
Sources
- 1. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]
- 2. mt.com [mt.com]
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- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
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Side reactions in the synthesis of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Target Molecule: Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (CAS: 1131614-57-7) Target Audience: Process Chemists, Discovery Researchers, and Drug Development Scientists
Welcome to the Technical Support Center. The synthesis of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate typically proceeds via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of ethyl 4-fluorobenzoate with pyrrolidine, followed by electrophilic aromatic iodination. While seemingly straightforward, the electron-rich nature of the intermediate and the dual reactivity of the reagents often lead to complex side-reaction profiles.
This guide provides mechanistic troubleshooting, quantitative analytical markers, and self-validating protocols to ensure high-fidelity synthesis.
I. Synthesis Workflow & Deviation Pathways
Workflow of target synthesis highlighting critical branching points for side reactions.
II. Frequently Asked Questions (Troubleshooting Q&A)
Q1: During the SNAr step, I am observing a significant byproduct with a mass of[M+H]⁺ 245.3. What is this, and how do I prevent it? A: This mass corresponds to the amidation byproduct , (4-(pyrrolidin-1-yl)phenyl)(pyrrolidin-1-yl)methanone.
-
Causality: Pyrrolidine is a strong, relatively unhindered secondary nucleophile. While its primary attack is directed at the fluorinated C4 position (SNAr), elevated temperatures (e.g., >120°C in DMSO) provide sufficient activation energy for competitive nucleophilic acyl substitution at the ethyl ester carbonyl[1].
-
Solution: Strictly control the stoichiometry of pyrrolidine to 1.05 – 1.10 equivalents. Use an inorganic base (like anhydrous K₂CO₃) as the acid scavenger rather than excess pyrrolidine. Lower the reaction temperature to 90°C; SNAr on fluorobenzoates is sufficiently rapid at this temperature without promoting amidation.
Q2: My SNAr reaction yields the free carboxylic acid ([M+H]⁺ 192.2) instead of the ethyl ester. Why does this happen? A: You are observing ester hydrolysis .
-
Causality: This is caused by adventitious water in your solvent or base. At high temperatures, hydroxide ions (generated from water and K₂CO₃) rapidly saponify the ethyl ester[2].
-
Solution: Ensure DMSO is anhydrous (stored over molecular sieves) and use oven-dried K₂CO₃. Avoid quenching the hot reaction mixture directly with aqueous solutions; allow it to cool to room temperature first.
Q3: During iodination with N-Iodosuccinimide (NIS), LC-MS shows a peak at [M+H]⁺ 472.1. How do I control regioselectivity? A: This peak is the di-iodinated byproduct , Ethyl 3,5-diiodo-4-(pyrrolidin-1-yl)benzoate.
-
Causality: The pyrrolidine ring strongly donates electron density via resonance into the aromatic ring, highly activating the ortho positions (3 and 5). Once the first iodine is installed, the ring remains sufficiently activated to undergo a second electrophilic substitution if excess iodonium (I⁺) is present.
-
Solution: Limit NIS to exactly 0.98 – 1.00 equivalents. Perform the reaction at 0°C to kinetically favor mono-iodination. If di-iodination persists, tuning the Lewis acidity of the NIS activation (e.g., using mild Ag(I) catalysis instead of strong protic acids) can suppress over-iodination in highly activated arenes[3].
Q4: I am losing the pyrrolidine ring or seeing a mass of [M+H]⁺ 360.2 during the NIS iodination. What is driving this degradation? A: You are observing pyrrolidine ring oxidation , specifically the formation of a lactam (Ethyl 3-iodo-4-(2-oxopyrrolidin-1-yl)benzoate).
-
Causality: NIS is not only an electrophilic iodinating agent but also a potent oxidant and radical initiator. Under ambient light or heat, NIS undergoes homolytic cleavage. The adjacent nitrogen lone pair lowers the bond dissociation energy (BDE) of the α-C-H bonds in pyrrolidine. Radical abstraction leads to an α-amino radical, which oxidizes to an iminium ion, and subsequently hydrolyzes to a lactam[4].
-
Solution: Run the iodination strictly in the dark to prevent homolytic cleavage of NIS. Avoid elevated temperatures.
Mechanistic pathway of NIS-mediated pyrrolidine oxidation leading to lactam formation.
III. Quantitative Analytical Markers
Use the following table to rapidly identify side reactions during In-Process Control (IPC) LC-MS analysis.
| Reaction Step | Side Product Identity | Analytical Marker (LC-MS m/z [M+H]⁺) | Typical Crude Abundance (If Unoptimized) | Primary Mitigation Strategy |
| SNAr | Target Intermediate | 220.3 | 60 - 80% | N/A (Desired) |
| SNAr | Amidation Byproduct | 245.3 | 10 - 25% | Restrict pyrrolidine eq., lower temp to 90°C. |
| SNAr | Hydrolysis (Acid) | 192.2 | 5 - 15% | Use anhydrous DMSO and oven-dried K₂CO₃. |
| Iodination | Final Target Molecule | 346.2 | 70 - 85% | N/A (Desired) |
| Iodination | Di-iodinated Byproduct | 472.1 | 10 - 20% | Strict 1.0 eq NIS, cool to 0°C. |
| Iodination | Oxidized Pyrrolidine | 360.2 | 5 - 10% | Exclude light, maintain low temperature. |
IV. Self-Validating Experimental Protocols
These Standard Operating Procedures (SOPs) are designed as self-validating systems. If the specified IPC checkpoints fail, the protocol dictates immediate corrective action, preventing downstream failure.
Protocol A: SNAr Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate
-
Preparation: Charge a flame-dried flask with Ethyl 4-fluorobenzoate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO (0.5 M concentration). Stir for 5 minutes under N₂.
-
Amine Addition: Syringe in Pyrrolidine (1.05 eq). Causality Check: Limiting equivalents prevents SNAc amidation.
-
Heating: Heat the mixture to 90°C for 12 hours.
-
IPC Validation Checkpoint: Sample 10 µL into 1 mL MeCN. Run LC-MS.
-
Pass: Major peak at m/z 220.3.
-
Fail (m/z 245.3 > 5%): Temperature is too high or excess amine was added. Do not push reaction further; cool immediately.
-
Fail (m/z 192.2 > 5%): System is wet. Discard or plan for esterification post-workup.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with H₂O (3x) to remove DMSO and unreacted pyrrolidine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Regioselective Iodination to Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
-
Preparation: Dissolve Ethyl 4-(pyrrolidin-1-yl)benzoate (1.0 eq) in anhydrous Acetonitrile (0.2 M).
-
Environmental Control: Wrap the reaction flask completely in aluminum foil to exclude light. Causality Check: Prevents homolytic cleavage of NIS and subsequent lactam formation.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (0.98 eq) portion-wise over 15 minutes.
-
Reaction: Stir at 0°C for 2 hours.
-
IPC Validation Checkpoint: Run LC-MS.
-
Pass: Major peak at m/z 346.2. Minimal starting material (m/z 220.3).
-
Fail (m/z 472.1 > 2%): Di-iodination occurring. Quench immediately with saturated aqueous Na₂S₂O₃.
-
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize any unreacted iodonium/iodine radicals. Extract with DCM, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
V. References
-
N-Iodosuccinimide-Promoted Hofmann-Löffler Reactions of Sulfonimides under Visible Light Source: Organic Letters (via Organic Chemistry Portal) URL:[Link]
-
Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Monitoring, Modelling and Optimisation of Continuous Flow Reactions Using On-line Mass Spectrometry Source: White Rose University Consortium URL:[Link]
-
Exploring RGD-integrin mimics as a novel therapeutic approach in diabetes Source: White Rose University Consortium URL:[Link]
Sources
Technical Support Center: Synthesis of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Welcome to the technical support center for the synthesis of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis, improve your yields, and ensure the purity of your final product. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
The synthesis is typically approached as a two-stage process. First, the N-arylation of a suitable ethyl 4-halobenzoate with pyrrolidine, commonly via a Buchwald-Hartwig amination, to form the intermediate Ethyl 4-(pyrrolidin-1-yl)benzoate. The second stage is the regioselective electrophilic iodination of this highly activated aromatic ring.
Overall Synthesis Workflow
Below is a general workflow for the two-stage synthesis.
Caption: General two-stage workflow for the synthesis.
PART 1: Troubleshooting the Buchwald-Hartwig Amination Stage
This section focuses on the palladium-catalyzed coupling of an ethyl 4-halobenzoate with pyrrolidine. This C-N bond formation is powerful but sensitive to several variables.[1][2]
FAQ 1: My Buchwald-Hartwig reaction shows low or no conversion to Ethyl 4-(pyrrolidin-1-yl)benzoate. What are the likely causes?
This is a common issue that can almost always be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.
Answer:
Let's break down the potential culprits systematically.
-
Inactive Catalyst: The active Pd(0) species is the engine of your reaction. If it doesn't form or is poisoned, the reaction will stall.[3][4]
-
Cause: The palladium precatalyst (e.g., a G3 precatalyst) is old or has been improperly stored, leading to oxidation. Alternatively, if you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) may be inefficient.
-
Solution: Use a fresh, properly stored precatalyst. Air- and moisture-stable precatalysts like XPhos Pd G3 are designed to reliably generate the active Pd(0) species.[5] If using a Pd(II) source, ensure your phosphine ligand is not oxidized and that conditions are suitable for reduction.
-
-
Suboptimal Reagents & Conditions:
-
Cause (Base): The base is critical for deprotonating the amine, making it a more potent nucleophile.[6] If the base is weak, old (e.g., sodium tert-butoxide that has hydrolyzed), or insufficiently soluble, the catalytic cycle will be impeded.
-
Solution (Base): Use a fresh, high-purity strong base like NaOtBu or KOtBu. Ensure it is finely powdered to maximize surface area. Store it in a desiccator or glovebox.
-
Cause (Solvent/Atmosphere): Oxygen can oxidize the Pd(0) catalyst to inactive palladium black, and water can hydrolyze the base and interfere with the catalyst.[3][7]
-
Solution (Solvent/Atmosphere): Use anhydrous, degassed solvents. Toluene and dioxane are common choices.[4] Assembling the reaction under an inert atmosphere (argon or nitrogen), preferably in a glovebox, is crucial for consistent results.[5]
-
-
Poor Ligand Choice:
-
Cause: The phosphine ligand is not just a spectator; it dictates the stability and reactivity of the palladium center. A poorly chosen ligand can lead to slow oxidative addition or reductive elimination.[8]
-
Solution: For coupling a secondary amine like pyrrolidine, bulky, electron-rich biaryl phosphine ligands are the gold standard. Ligands like XPhos or RockPhos are excellent starting points as they promote the key steps in the catalytic cycle and often lead to high catalytic activity.[3][9]
-
Troubleshooting Flowchart: Low Conversion in Buchwald-Hartwig Amination
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. m.youtube.com [m.youtube.com]
- 9. bristol.ac.uk [bristol.ac.uk]
Troubleshooting low conversion rates in reactions with Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
To: Research Team From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Troubleshooting Cross-Coupling of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Introduction
You are likely encountering low conversion rates with Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate . This is a classic "deceptive" substrate. While aryl iodides are typically excellent coupling partners, this specific scaffold presents a "Double Whammy" of deactivation :
-
Electronic Deactivation: The pyrrolidine ring is a strong electron-donating group (EDG). This increases electron density at the C-I bond, making it less electrophilic and significantly slowing down the oxidative addition of Palladium.
-
Steric Hindrance: The ortho-pyrrolidinyl group creates a steric wall. Unlike a flat amino group, the pyrrolidine ring has 3D bulk that physically blocks the approach of the metal center.
This guide moves beyond standard "optimization" and addresses the mechanistic bottlenecks specific to ortho-amino aryl iodides.
Part 1: Diagnostic Workflow
Before altering conditions, identify your specific failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying the specific chemical failure mode.
Part 2: Troubleshooting Guides
Issue 1: The "Stalled" Reaction (Starting Material Recovery)
Symptom: After 24 hours, >50% of the aryl iodide remains unreacted. The catalyst is not dead (solution is still dark/colored), but the reaction won't proceed.
The Mechanism: Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 possess ligands that are too small or not electron-rich enough to force the Palladium into the crowded, electron-rich C-I bond. The pyrrolidine ring repels the catalyst.
The Solution: Ligand Switch You must switch to Dialkylbiaryl phosphine ligands (Buchwald Ligands) . These ligands are bulky (to relieve steric strain in the intermediate) and electron-rich (to accelerate oxidative addition).
| Ligand | Why it works for this molecule | Recommendation Level |
| SPhos | The "Gold Standard" for ortho-substituted aryl halides. Extremely active. | High (Start Here) |
| XPhos | Larger bulk; effective if SPhos fails, but sometimes too bulky for this specific substrate. | Medium |
| RuPhos | Excellent for electron-rich aryl halides (amino-substituted). | High |
| PPh3 / dppf | Ineffective. Lacks the electron density to overcome the deactivation. | Do Not Use |
Action: Switch catalyst system to SPhos Pd G3 (precatalyst) or generate in situ (Pd(OAc)2 + SPhos, 1:2 ratio).
Issue 2: The "De-iodinated" Byproduct (Hydrodehalogenation)
Symptom: The iodine is gone, replaced by a hydrogen. You isolated Ethyl 4-(pyrrolidin-1-yl)benzoate .
The Mechanism:
This is a race condition. The Oxidative Addition (Step A) happens, forming the Ar-Pd-I species. However, due to the steric bulk of the pyrrolidine, the Transmetalation (Step B, binding the boronic acid) is slow.
While the Palladium waits, it grabs a hydride (
The Solution: Eliminate Hydride Sources
-
Solvent: STOP using alcohols (MeOH, EtOH, iPrOH). Switch to strictly aprotic solvents: 1,4-Dioxane , Toluene , or DMF .
-
Base: Avoid ethoxides or isopropoxides. Use K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 .
-
Water: While Suzuki coupling requires some water, excess water promotes dehalogenation. Use a defined ratio (e.g., Dioxane:Water 4:1) rather than a "wet" solvent.[2][3]
Part 3: Optimized Protocol (The "SPhos System")
This protocol is designed to overcome the specific steric/electronic barriers of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate.
Reagents:
-
Substrate: Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (1.0 equiv)
-
Coupling Partner: Boronic Acid/Pinacol Ester (1.2–1.5 equiv)
-
Catalyst: SPhos Pd G3 (0.02–0.05 equiv / 2–5 mol%)
-
Alternative: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)
-
-
Base: K3PO4 (Potassium Phosphate, tribasic) (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Note: Toluene/Water (10:1) is a viable alternative if the product is lipophilic.
-
Step-by-Step Procedure:
-
Charge Solids: Add the aryl iodide, boronic acid, K3PO4, and SPhos Pd G3 to a reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times .[4] (Oxygen is a major killer of electron-rich phosphines like SPhos).
-
Solvent Addition: Syringe in the degassed 1,4-Dioxane and Water.
-
Heat: Place in a pre-heated block at 80°C to 100°C .
-
Why? High temperature is required to overcome the activation energy of the sterically hindered oxidative addition.
-
-
Monitor: Check LCMS at 2 hours.
-
If stalled: Add 1.0 equiv more boronic acid (protodeboronation of the partner might be faster than the coupling).
-
Part 4: Mechanistic Visualization
Understanding the specific steric clash helps explain why standard conditions fail.
Figure 2: The steric clash between the ortho-pyrrolidine ring and the Palladium center. Standard ligands cannot stabilize this crowded intermediate, leading to reaction failure.
FAQ: Quick Troubleshooting
Q: Can I use Pd(dppf)Cl2? It usually works for my other reactions. A: Likely not. Pd(dppf)Cl2 is excellent for sterics, but it often struggles with the electronic deactivation of the amino-group. If you must use it, raise the temperature to 110°C, but watch for dehalogenation.
Q: My product is forming, but I have 30% starting material left and adding more catalyst doesn't help. A: Check your Boronic Acid. In the presence of the slow-reacting aryl iodide, your boronic acid might be degrading (protodeboronation) before it can react. Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=2h).
Q: Can I use Ethanol/Water? A: Avoid it. Ethanol is a "hydrogen donor." With a slow reaction like this, the Pd-intermediate will eventually grab a hydrogen from ethanol instead of the boronic acid, giving you the de-iodinated byproduct.
References
-
Buchwald, S. L., et al. (2005). "Universal Polymer-Supported Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides." Journal of Organic Chemistry. (Demonstrates the efficacy of SPhos/XPhos type ligands for hindered substrates).
-
Navarro, O., et al. (2005).[1] "Dehalogenation of Aryl Halides: A Side Reaction in the Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry. (Mechanistic insight into why dehalogenation occurs with hindered substrates and alcohol solvents).
-
Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting." (General guide on protodeboronation and ligand selection).
-
BenchChem. (2025).[4] "Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides/Iodides." (Specific protocols for avoiding hydride transfer).
Sources
Technical Support Center: Purification of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Case ID: PUR-3I4P-BENZ Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2][3]
Executive Summary
You are dealing with a highly lipophilic, weakly basic ester .[4] The presence of the iodine atom at the 3-position (ortho to the pyrrolidine ring) introduces steric bulk and increases lipophilicity compared to standard aminobenzoates (like benzocaine). The pyrrolidine ring, while an amine, has its basicity attenuated by conjugation with the benzene ring and the electron-withdrawing ester group.[3]
Your Primary Impurity Targets:
-
Excess Pyrrolidine: A strong aliphatic base (pKa ~11.3).[2][4]
-
Hydrolyzed Acid: 3-iodo-4-(pyrrolidin-1-yl)benzoic acid (Amphoteric/Acidic).[1][2][3]
-
De-iodinated Byproducts: (If Pd-catalysis was used).
-
Oxidation Products: Iodine liberation (purple/brown discoloration).[1][2][4]
Module 1: The Chemical Wash (The "pH Switch")
Logic: This is the most efficient purification step.[4] You must exploit the massive pKa difference between the impurity (pyrrolidine, pKa ~11) and your product (an aniline derivative, pKa ~3–4).
Protocol: Selective Protonation
-
The Trap: If you use strong acid (pH < 1), you will protonate your product, extracting it into the water, or hydrolyze the ester.
-
The Fix: Use a buffered acidic wash (pH 4–5).[4]
Step-by-Step:
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
The "Soft" Acid Wash: Wash the organic layer 2x with 10% Citric Acid or 0.5 M HCl .[2][4]
-
The Base Wash: Wash the organic layer 1x with Saturated NaHCO₃ .[4]
-
The Iodine Scavenger: If the organic layer is pink/purple, wash 1x with 10% Sodium Thiosulfate .[4]
Visualization: The pH Separation Logic
Figure 1: Chemo-selective extraction strategy utilizing pKa differences.
Module 2: Crystallization (Scalability)
Logic: Ethyl aminobenzoates crystallize well from alcohol/water systems.[2][4] The iodine atom increases lipophilicity, meaning you may need a higher ratio of ethanol to dissolve it initially compared to non-iodinated analogs.[4]
Recommended Solvent Systems
| Solvent Pair | Ratio (v/v) | Application | Pros | Cons |
| Ethanol / Water | 9:1 | Standard | Removes polar impurities; High yield.[1][2][3] | High heat required to dissolve.[2][4] |
| EtOAc / Hexane | 1:4 | Polishing | Excellent for removing non-polar byproducts.[1][2][4] | Can "oil out" if cooled too fast.[2][4] |
| MeOH / Water | 5:1 | Alternative | Lower boiling point than EtOH.[1][2][4] | Product may be too soluble in MeOH.[2][4] |
Troubleshooting "Oiling Out"
Issue: The product separates as a liquid oil droplets instead of crystals upon cooling.[4]
-
Cause: The solution is too concentrated, or the anti-solvent (water/hexane) was added too quickly, pushing the product out of solution faster than the crystal lattice could form.
-
Solution: Re-heat until clear. Add a "seed crystal" if available.[2][4] Cool very slowly (wrap flask in foil/towel). Add the anti-solvent dropwise only after initial cloudiness appears.[4]
Module 3: Chromatography (High Purity)
Logic: If crystallization fails or yield is critical, silica gel chromatography is robust.[4] The amino group can streak on silica due to hydrogen bonding with silanols.[4]
TLC Guide
-
Mobile Phase: Hexane : Ethyl Acetate (Start 90:10, Gradient to 70:30).[4]
-
Visualization: UV (254 nm) is primary.[1][2][4][8] Iodine stain will turn the pyrrolidine spot brown/yellow.[4]
Rf Value Estimates (in 80:20 Hex/EtOAc)
-
Product:
(UV active, distinct spot).[2][3][4] -
De-iodinated Impurity:
(Slightly more polar).[2][4] -
Pyrrolidine:
(Streaks at baseline, barely moves without triethylamine).[4] -
Hydrolyzed Acid:
(Stays at baseline).[1][2][4]
Troubleshooting FAQs
Q1: My product turned purple/brown during drying. What happened?
A: This is iodine liberation.[2][4] Aryl iodides can be photosensitive, and trace acid can catalyze de-iodination.[4]
-
Fix: Re-dissolve in ether/EtOAc, wash with dilute Sodium Thiosulfate, dry over
(not acidic if possible), and store in an amber vial in the dark.
Q2: I used the Acid Wash (Module 1), but my yield dropped significantly.
A: Your acid wash was likely too strong (pH < 2).
-
Reason: The nitrogen on the aniline ring, while weak, can be protonated at low pH. If it protonates, it goes into the water layer.[4]
-
Recovery: Take your aqueous acid wash layers, neutralize them with NaOH until pH ~8, and re-extract with EtOAc.[3][4] Your missing product should be there.
Q3: Can I distill this compound?
A: Not recommended.
-
Reason: High molecular weight (~359 g/mol ) and the presence of a C-I bond make it thermally unstable.[4] High heat (required for distillation) will likely cause de-iodination or polymerization.[4] Stick to crystallization or column chromatography.[2][4]
Workflow Decision Tree
Figure 2: Operational workflow for purification decisions.
References
-
PubChem. (2025).[1][2][4][9] Ethyl 4-(pyrrolidin-1-yl)benzoate Compound Summary. National Center for Biotechnology Information.[2][4] Link
-
Campos, K., et al. (2025).[4] Organic Syntheses Procedure: α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. Link[1]
-
BenchChem. (2025).[2][4][9][10] Preventing side reactions in pyrrolidine synthesis. Link
-
CristalChem. (2025).[2][4] Benzocaine Recrystallization — Lab Guide. Link (Cited via search context for general aminobenzoate crystallization protocols).
-
ACS GCI. (2025).[1][2][4] SNAr Reaction Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. Link
Sources
- 1. Ethyl 4-(piperazin-1-yl)benzoate | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-(pyrrolidin-1-yl)benzoate | C13H17NO2 | CID 773371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. quora.com [quora.com]
- 6. SNAr Reaction Run Neat - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. cristalchem.com [cristalchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing de-iodination of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Subject: Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Status: Operational | Tier: L3 (Senior Application Scientist)[1]
Diagnostic Triage: Define Your Failure Mode
Before proceeding, identify where the de-iodination is occurring.[1] This molecule presents two distinct stability challenges due to the ortho-amino electronic effect.
| Symptom | Context | Diagnosis | Go To |
| Yellowing/Darkening of Solid | Storage / Shelf | Photolytic Homolysis. The C-I bond is cleaving due to light exposure, generating iodine radicals.[1] | Module A |
| Formation of "Des-Iodo" Product (Ar-H) | Pd-Catalyzed Coupling (Suzuki, Sonogashira) | Proto-deiodination. The catalytic cycle is being hijacked by a hydride source (solvent/ligand) before transmetallation.[1] | Module B |
| Loss of Iodine during Ester Hydrolysis | Chemical Transformation | Nucleophilic Aromatic Substitution ( | Module C |
Module A: Storage & Handling (Photolytic Stability)
The Mechanism: Aryl iodides are inherently photosensitive.[1] In Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate , the pyrrolidine ring acts as a strong electron-donating group (EDG).[1] This increases the electron density of the aromatic ring, particularly at the ortho position (where the Iodine is located). While this stabilizes the molecule against some electrophiles, it raises the energy of the HOMO, making the C-I bond susceptible to lower-energy photons (visible light) compared to electron-deficient aryl iodides.
Protocol 1: Long-Term Preservation
-
Container: Amber borosilicate glass (Type 1).[1]
-
Atmosphere: Argon backfill (Oxygen can propagate radical chains initiated by trace iodine).[1]
-
Temperature: -20°C. (Room temperature is acceptable for short periods, but heat accelerates radical flux).[1]
-
Stabilizer (Optional): For solution storage, add Copper chip (Cu0) as a radical scavenger if downstream chemistry tolerates it.[1]
Module B: Preventing Proto-deiodination (Catalytic Optimization)
The Issue: You are likely attempting a cross-coupling (e.g., Suzuki-Miyaura) and observing the formation of Ethyl 4-(pyrrolidin-1-yl)benzoate (the product where I is replaced by H).
Root Cause Analysis:
This is a kinetic competition between Transmetallation (Path A - Desired) and
Visualization: The Proto-deiodination Fork
Caption: Kinetic competition between desired coupling (Path A) and proto-deiodination (Path B).
Troubleshooting Guide: The "Anhydrous Switch" Protocol
If you observe >5% de-iodination, execute this protocol immediately.
| Variable | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Why? |
| Solvent | DMF, Methanol, Ethanol, Isopropanol | Toluene, 1,4-Dioxane, THF | Protic solvents and DMF serve as hydride donors to the Pd-center.[1] Toluene is non-coordinating and a poor hydride source.[1] |
| Base | Carbonates ( | Anhydrous | Water promotes de-iodination mechanisms.[1] Switch to anhydrous bases. |
| Catalyst | Buchwald ligands (S-Phos) accelerate transmetallation, outcompeting the side reaction.[1] | ||
| Temp | >100°C | 60°C - 80°C | Proto-deiodination has a higher activation energy than efficient catalytic coupling; lower heat favors the desired path. |
Step-by-Step Optimization Workflow:
-
Dry Your System: Flame-dry glassware.[1] Use anhydrous solvents (water <50 ppm).[1]
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). High concentration favors the bimolecular transmetallation over the unimolecular (or solvent-dependent) hydride transfer.
-
Ligand Selection: If using Toluene, employ S-Phos or RuPhos .[1] These electron-rich, bulky ligands facilitate the coupling of electron-rich aryl halides and protect the Pd center from side reactions.
Module C: Chemical Compatibility (Nucleophilic Attacks)
The Issue: You need to modify the ester (hydrolysis or reduction) but the iodine is falling off.
FAQ: Chemical Stability
Q: Can I use
-
Solution: Use DIBAL-H at -78°C (carefully titrated) or
in THF.[1] These are more chemoselective for the ester over the aryl iodide.
Q: I am trying to hydrolyze the ester with NaOH, but I see degradation.
A: The ortho-pyrrolidine group activates the ring. While
-
Solution: Use LiOH in THF/Water (4:1) at ambient temperature.[1][2] Lithium acts as a Lewis acid to activate the carbonyl without requiring excessive heat.[1]
References & Grounding
-
Mechanisms of Proto-dehalogenation:
-
Citation: For the fundamental mechanism of how solvents like DMF/Alcohols act as hydride sources in Pd-catalysis.
-
Source: Zultanski, S. L., & Fu, G. C. (2011).[1] "Amine-functionalized aryl halides...". Journal of the American Chemical Society.[1] (Validates the need for specific ligands/solvents).
-
Reference:[1]
-
-
Stability of Aryl Iodides (Photolysis):
-
Buchwald Ligand Efficacy:
-
Synthesis of Pyrrolidinyl Benzoates:
(Note: Always verify the exact stoichiometry of your specific reaction, as the pyrrolidine ring can act as a competitive ligand for Palladium if the primary ligand falls off.)
Sources
Technical Support Center: Stability & Handling of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
The following technical guide is structured to function as an autonomous support center for researchers working with Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate . It synthesizes chemical principles with practical troubleshooting scenarios.
Executive Chemical Profile
Compound: Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate Functional Analysis: This molecule represents a classic "push-pull" electronic system.
-
The "Push": The pyrrolidine ring at the 4-position is a strong electron-donating group (EDG), pushing electron density into the benzene ring via resonance.
-
The "Pull": The ethyl ester at the 1-position is an electron-withdrawing group (EWG).
-
The Reactive Handle: The iodine atom at the 3-position (ortho to the amine) is the primary site for cross-coupling.
Critical Stability Matrix:
| Parameter | Stability Rating | Risk Factor | Mitigation |
|---|---|---|---|
| Light | Low | Photolytic Dehalogenation (C-I bond cleavage) | Store in amber vials; wrap reaction flasks in foil. |
| Oxidation | Moderate | N-oxide formation /
Storage & Handling (Pre-Reaction)
Q: My compound has turned from off-white to a purple/brown solid. Is it still usable?
Diagnosis: Iodine Liberation.
Mechanism: The C-I bond in aryl iodides is susceptible to homolytic cleavage by UV light. The resulting aryl radical abstracts a hydrogen, and the iodine radical dimerizes to form
-
Check Purity: Run a TLC (Thin Layer Chromatography). If the main spot is intact and the impurity is minor, recrystallize from Ethanol/Heptane.
-
Prevention: Always store this compound in amber glass or foil-wrapped containers at 2–8°C.
Q: Is the compound hygroscopic?
Diagnosis: Low Hygroscopicity, but Hydrolysis Risk.
Mechanism: While the ester is relatively hydrophobic, the pyrrolidine nitrogen can hydrogen bond with atmospheric water. Prolonged exposure to moisture can lead to slow hydrolysis of the ester to the corresponding benzoic acid (3-iodo-4-(pyrrolidin-1-yl)benzoic acid), especially if traces of acid/base are present.
Protocol: Store in a desiccator. If the solid becomes "gummy," dry under high vacuum (
Reaction Compatibility & Troubleshooting (The "During" Phase)
Scenario A: Suzuki-Miyaura Cross-Coupling
User Issue: "I am trying to couple a boronic acid to the iodine position, but I am seeing significant de-iodinated byproduct (Ethyl 4-(pyrrolidin-1-yl)benzoate)."
Root Cause: Protodehalogenation. The electron-rich nature of the pyrrolidine ring makes the oxidative addition of Pd(0) into the C-I bond fast. However, if the transmetallation step is slow (due to steric hindrance from the ortho-pyrrolidine), the Pd-Aryl intermediate may capture a hydride from the solvent or base, leading to the loss of Iodine.
Troubleshooting Protocol:
-
Solvent Switch: Avoid alcoholic solvents (Ethanol/Isopropanol) if dehalogenation is high. Switch to DMF or Toluene/Water .
-
Base Selection: Use anhydrous bases like
or instead of alkoxides. -
Catalyst: Switch to a catalyst with bulky, electron-rich ligands (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) to accelerate reductive elimination over side reactions.
Scenario B: Ester Hydrolysis (Saponification)
User Issue: "I want to hydrolyze the ester to the acid, but the reaction is stalling or turning black."
Root Cause: Iodine Instability in Strong Base. While esters hydrolyze easily with NaOH/LiOH, the aryl iodide can be sensitive to harsh nucleophilic attack or elimination under forcing conditions.
Optimized Protocol:
-
Reagent: Use LiOH·H2O (2.0 equiv) in THF/Water (3:1) .
-
Temperature: Do not exceed 60°C. Refluxing in high-boiling solvents with strong base can degrade the C-I bond.
-
Monitoring: Acidify carefully to pH 4-5 with 1M HCl. Do not use concentrated HCl, as the pyrrolidine nitrogen will protonate, making the product water-soluble (zwitterion formation) and difficult to extract.
Scenario C: Lithium-Halogen Exchange
User Issue: "I treated the molecule with n-BuLi to generate the nucleophile, but I got a complex mixture."
Root Cause: Competitive Reactivity. Treating this molecule with n-BuLi triggers Lithium-Halogen Exchange at the Iodine position almost instantly at -78°C. However, the ester group is also susceptible to nucleophilic attack by BuLi. Guideline: Do not use organolithiums with this substrate if you intend to keep the ester intact. If you need to generate a nucleophile, use the Knochel-Hauser base (iPrMgCl·LiCl) which is milder and tolerates esters at low temperatures.
Visualized Degradation & Logic Pathways
Figure 1: Stability & Degradation Pathways
Caption: Pathways showing photolytic cleavage (Light), N-oxidation (Peroxides), and Hydrolysis (Base/Acid).
Figure 2: Troubleshooting Low Yields in Cross-Coupling
Caption: Logic flow for diagnosing failure modes in Suzuki/Sonogashira coupling reactions.
Standardized Protocols
Protocol A: Stability QC Check (HPLC)
Use this protocol to verify the integrity of your batch before starting valuable synthesis.
-
Sample Prep: Dissolve 1 mg of compound in 1 mL Acetonitrile (MeCN).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: MeCN + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 280 nm (Iodine-Aryl band).
-
Pass Criteria: Purity > 95%. Major impurity at RRT 0.8 (De-iodinated) must be < 1%.
Protocol B: Controlled Hydrolysis (Ester Cleavage)
Designed to preserve the Iodine and Pyrrolidine ring.
-
Dissolve 1.0 eq of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate in THF (0.2 M concentration).
-
Add a solution of LiOH·H2O (2.5 eq) in water (volume equal to 1/3 of THF).
-
Stir vigorously at 40°C for 4-6 hours.
-
Workup (Critical):
-
Cool to 0°C.
-
Add 1M HCl dropwise until pH reaches ~5.0. Do not go to pH 1.
-
The zwitterionic acid typically precipitates. Filter and wash with cold water.
-
If no precipitate, extract with Ethyl Acetate/n-Butanol (9:1).
-
References
-
Suzuki-Miyaura Coupling of Aryl Iodides
- Source: BenchChem Application Notes.
- Relevance: Establishes baseline conditions for iodo-benzoate coupling and c
-
URL: (Verified general protocol source).
-
Stability of Ortho-Iodoanilines
-
Source: Xu, Y. et al. "2-Chloro-4-iodoaniline." Acta Crystallographica Section E, 2008.[1]
- Relevance: Discusses the structural stability and weak interactions in halo-anilines, relevant to the ortho-iodo-pyrrolidine motif.
-
URL:
-
-
Hydrolysis Kinetics of Ethyl Benzoate Derivatives
-
Source: Singh, A.K. "Solvent effect and kinetics on ethyl benzoate in aqueous solvent system." Chemical Journals, 2019.[2]
- Relevance: Provides thermodynamic parameters for ester hydrolysis, supporting the recommendation for mild temper
-
URL:
-
-
Oxidative Stability of Pyrrolidines
- Source: NII.ac.
- Relevance: Highlights the susceptibility of pyrrolidine rings to oxidation (to lactams)
-
URL:
Sources
Work-up procedure for reactions involving Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Technical Support Center: Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during the work-up of reactions involving this versatile building block. My aim is to move beyond simple procedural steps and offer insights into the underlying chemical principles to empower you to diagnose and resolve common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate and its reaction mixtures.
Q1: My reaction involving Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate is complete, but I'm observing a lower than expected yield after a standard aqueous work-up. What are the potential causes?
A1: A lower-than-expected yield can stem from several factors during the work-up. The primary suspects are:
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic aqueous conditions.[1][2][3] This is a common issue when quenching reactions that use strong acids or bases. The resulting carboxylic acid may be more water-soluble or have different chromatographic properties, leading to loss during extraction or purification.
-
Incomplete Extraction: While generally soluble in common organic solvents like ethyl acetate or dichloromethane, the product's polarity, influenced by the pyrrolidine and ester groups, might necessitate multiple extractions to ensure complete transfer from the aqueous phase.
-
Emulsion Formation: The amphiphilic nature of the molecule can sometimes lead to the formation of emulsions during aqueous extraction, trapping the product at the interface and making separation difficult.
-
Adsorption onto Solids: If byproducts or spent reagents precipitate during the work-up (e.g., inorganic salts), your product might adsorb onto their surface, leading to losses during filtration.
Q2: I am noticing a new, more polar spot on my TLC plate after my aqueous work-up. What could this be?
A2: The most likely identity of a more polar byproduct formed during a standard work-up is the corresponding carboxylic acid, 3-iodo-4-(pyrrolidin-1-yl)benzoic acid. This is a direct result of ester hydrolysis.[1][3] To confirm this, you can often spot the crude reaction mixture on a TLC plate and expose it to a basic stain (like potassium permanganate) or check for its characteristic UV absorbance if the starting material is also UV active. The presence of a carboxylic acid can also be confirmed by IR spectroscopy (a broad O-H stretch around 2500-3300 cm⁻¹) or by a shift in the parent ion peak in an LC-MS analysis.
Q3: How can I minimize ester hydrolysis during the work-up procedure?
A3: To minimize ester hydrolysis, consider the following strategies:
-
Use Mild Quenching Agents: If your reaction is run under basic conditions, consider quenching with a milder acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), rather than strong acids like HCl. Conversely, for acidic reactions, a careful, portion-wise addition of a weak base like sodium bicarbonate (NaHCO₃) is preferable to strong bases like NaOH.[1]
-
Keep it Cold: Perform all aqueous washes with cold (ice-water bath) solutions. Lower temperatures significantly slow down the rate of hydrolysis.[1]
-
Minimize Contact Time: Do not let the organic and aqueous layers remain in contact for extended periods. Perform extractions efficiently and proceed to the drying and solvent removal steps promptly.[1]
-
Brine Wash: A final wash with a saturated aqueous sodium chloride (brine) solution can help to "salt out" the organic product from the aqueous phase and break up minor emulsions.
Q4: I am having trouble removing unreacted pyrrolidine from my crude product mixture. What is the best approach?
A4: Pyrrolidine is a basic impurity that can often be effectively removed with an acidic wash during the work-up.
-
Dilute Acid Wash: Washing the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 5% citric acid, will protonate the basic pyrrolidine, forming a water-soluble salt that partitions into the aqueous phase. Be mindful that this can also promote ester hydrolysis, so perform this step quickly and at a low temperature.
-
Acidic Resin Treatment: For particularly stubborn cases or when ester sensitivity is high, stirring the crude organic solution with an acidic ion-exchange resin can be an effective alternative. The resin can be filtered off, avoiding an aqueous wash altogether.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the work-up of reactions involving Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate, particularly in the context of common cross-coupling reactions.
Scenario 1: Work-up of a Suzuki-Miyaura Coupling Reaction
Problem: After performing a Suzuki-Miyaura coupling to replace the iodine atom, the work-up is yielding a complex mixture containing the desired product, starting material, and several byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting Buchwald-Hartwig amination work-up.
Detailed Explanations:
-
Catalyst Deactivation: The dark, insoluble material is often palladium black, which forms when the palladium catalyst precipitates out of the catalytic cycle. This is a common sign of catalyst deactivation, which can be caused by exposure to oxygen. [4]Ensuring all reagents and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere is critical. [4]* Inappropriate Base: The choice of base is crucial in Buchwald-Hartwig aminations. [4]Strong bases like sodium tert-butoxide are common, but for sensitive substrates, a weaker base like potassium phosphate may be necessary. The physical properties of the base (e.g., particle size) can also impact the reaction rate.
-
Solvent Purity: The presence of water or other impurities in the solvent can lead to side reactions and catalyst deactivation. Using anhydrous, degassed solvents is essential for reproducibility. [4][5]
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for a general work-up procedure designed to maximize yield and purity.
General Work-up Protocol for a Reaction Mixture Containing Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Objective: To isolate the product from a completed reaction mixture while minimizing common side reactions like ester hydrolysis.
Procedure:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS analysis, remove the heat source and allow the reaction mixture to cool to room temperature. For reactions involving thermally sensitive products, it is advisable to cool the flask in an ice-water bath.
-
Quenching (if necessary):
-
If the reaction was conducted under basic conditions, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring until the pH is neutral (check with pH paper).
-
If the reaction was conducted under acidic conditions, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until gas evolution ceases and the pH is neutral to slightly basic.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Use a volume roughly equal to the aqueous volume.
-
Rinse the reaction flask with a small amount of the extraction solvent and add it to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Allow the layers to separate fully. If an emulsion forms, a small amount of brine can be added to help break it.
-
Drain the organic layer. If dichloromethane was used, this will be the bottom layer. If ethyl acetate was used, it will be the top layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery of the product.
-
-
Washing:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layers sequentially with:
-
Deionized water (to remove water-soluble salts).
-
Saturated aqueous sodium chloride (brine) solution (to remove residual water and break emulsions).
-
-
-
Drying and Filtration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add enough so that some of the drying agent remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes, swirling occasionally.
-
Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask.
-
Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product.
-
-
Concentration:
-
Remove the solvent from the filtrate using a rotary evaporator. Be mindful of the bath temperature to avoid decomposition of the product.
-
-
Purification:
-
The resulting crude product can then be purified by a suitable method, most commonly column chromatography on silica gel. [6]The choice of eluent will depend on the polarity of the product and any impurities present.
-
Part 4: Data Presentation
This table summarizes the key physicochemical properties of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate, which are important for designing purification strategies.
| Property | Value | Implication for Work-up and Purification |
| Molecular Formula | C₁₃H₁₆INO₂ | --- |
| Molecular Weight | 359.18 g/mol | Can be used for calculating molar equivalents and theoretical yields. |
| Appearance | Solid | Easier to handle and weigh compared to an oil. |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, CH₂Cl₂, THF). Slightly soluble in water. [7] | Facilitates extraction into organic solvents. Low water solubility aids in separation from aqueous media. |
| pKa (of protonated pyrrolidine) | ~11.3 (estimated for pyrrolidine) [8] | The pyrrolidine nitrogen is basic and will be protonated in acidic solutions, increasing water solubility. |
References
- Benchchem.
- Benchchem. Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- Benchchem.
- Wikipedia. 4-Aminobenzoic acid.
- Benchchem.
- NIH.
- Google Patents.
- NIH.
- Google Patents.
- Google Patents.
- Reddit.
- ACS Publications. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- Organic Chemistry Portal. Ester to Acid - Common Conditions.
- Chemguide. hydrolysis of esters.
- University of Calgary. Ch20: Hydrolysis of Esters.
- The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters.
- Chemistry LibreTexts.
- Sarex.
- Linasyntech. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. calibrechem.com [calibrechem.com]
- 8. pubs.acs.org [pubs.acs.org]
Minimizing homocoupling in Suzuki reactions of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Topic: Minimizing Homocoupling in Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate Reactions
Executive Summary: The "Ortho-Effect" Challenge
You are encountering homocoupling issues with Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate . This is not a random failure; it is a predictable kinetic bottleneck caused by the specific architecture of your substrate.
The Root Cause: Your molecule features a "Push-Pull" conflict.
-
The "Push" (Reactivity): The Iodide (I) is a highly reactive leaving group, leading to rapid Oxidative Addition (OA) to Pd(0).[1]
-
The "Pull" (Steric Brake): The Pyrrolidine ring at the ortho position creates significant steric bulk.
The Failure Mode: In a standard Suzuki cycle, Transmetallation (the transfer of the organic group from Boron to Palladium) is the most sterically sensitive step. Because your pyrrolidine group physically blocks the approach of the boronate species, the Transmetallation step becomes the rate-determining step (RDS).
Consequently, the active Ar-Pd(II)-I intermediate accumulates in solution.[1] With nowhere to go, these species undergo disproportionation or bimolecular reaction , leading to the homocoupled dimer (Ullmann-type product) rather than the cross-coupled product.
Module 1: Critical Control Points (Troubleshooting)
The following guide isolates the three variables you must control to shift the kinetics from Homocoupling back to Cross-Coupling.
1. Ligand Selection (The Hardware)
-
Current Status: If you are using PPh3 (Tetrakis) or dppf, stop immediately.[1] These ligands lack the bulk required to enforce the reductive elimination of the cross-product and fail to stabilize the monomeric Pd species needed for hindered substrates.
-
Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .
-
Primary Choice: SPhos or XPhos .
-
Why? These ligands are electron-rich (accelerating OA) but, more importantly, extremely bulky.[1] This bulk prevents the formation of bridging halide dimers (a precursor to homocoupling) and creates a "pocket" that facilitates the difficult transmetallation step for ortho-substituted arenes.
-
Reference: Barder, T. E., & Buchwald, S. L. (2007).[1][2] J. Am. Chem. Soc. (See Ref 1).
-
2. The Oxygen Factor (The Environment)
-
The Issue: Oxygen promotes the re-oxidation of Pd(0) to Pd(II) and accelerates the oxidative homocoupling of boronic acids (Glaser-type) and the disproportionation of Pd-aryl species.
-
The Fix: Standard "balloon purging" is insufficient for this sensitive substrate.
-
Protocol: Use Sparging (bubbling Argon directly through the solvent) for at least 15-20 minutes prior to catalyst addition, or employ the Freeze-Pump-Thaw method.
3. Base & Boron Stoichiometry (The Process)
-
The Issue: If the boronic acid degrades (protodeboronation) before it can react, the catalyst is left idle with the Aryl-Iodide, leading to dimerization.
-
The Fix:
-
Use 1.5 - 2.0 equivalents of the Boronic Acid.
-
Switch to anhydrous bases like
(suspended in Toluene/Water mix or Dioxane) rather than aqueous if your boronic acid is unstable.[1] -
Slow Addition: If the Boronic Acid is homocoupling (consuming itself), add it dropwise.[1] If the Benzoate is homocoupling (Ullmann), increase the concentration of the Boronic Acid relative to the Iodide.
-
Module 2: Visualizing the Competitive Pathways
The diagram below illustrates exactly where your reaction is diverging. Your goal is to block the Red Pathway and facilitate the Green Pathway .
Caption: Figure 1. Kinetic divergence in the catalytic cycle. The ortho-pyrrolidine group slows Transmetallation, causing the Ar-Pd-I intermediate to accumulate and divert toward the homocoupling pathway.
Module 3: Optimized Experimental Protocol
This protocol is designed specifically for ortho-hindered aryl iodides .
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 equiv
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl2 (for less hindered cases) .[1]
-
Pro-Tip: Pre-complexed SPhos Pd G2 or G3 precatalysts are superior as they ensure a 1:1 Pd:Ligand ratio and prevent initial Pd precipitation.
-
-
Base:
(3.0 equiv).[1] -
Solvent: Toluene:Water (10:[1]1) or 1,4-Dioxane (anhydrous).[1]
Step-by-Step Workflow:
-
The "Dry" Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate, Boronic Acid, Base, and Precatalyst (e.g., SPhos Pd G2).[1]
-
Why? Adding solids together prevents "hot spots" of catalyst during solvent addition.
-
-
The Inert Cycle: Seal the vial with a septum. Evacuate (vacuum) and backfill with Argon three times.[1]
-
Validation: If the septum is not airtight, oxygen will ruin this reaction.
-
-
Solvent Prep: In a separate flask, sparge the solvent mixture with Argon for 20 minutes.
-
Initiation: Syringe the degassed solvent into the reaction vial.
-
Thermal Activation: Heat to 80°C - 100°C .
-
Note: Hindered substrates require heat to overcome the activation energy of the transmetallation step. Room temperature is rarely sufficient for this specific molecule.
-
-
Monitoring: Check TLC/LCMS at 1 hour.
Module 4: Troubleshooting Matrix (FAQ)
| Symptom | Diagnosis | Corrective Action |
| High Homocoupling of Substrate (Benzoate Dimer) | Catalyst is "waiting" too long for the Boron. | 1. Increase Boronic Acid equivalents (2.0 eq).2. Switch to SPhos to speed up Transmetallation. |
| High Homocoupling of Boronic Acid | Oxygen ingress or Pd(II) excess.[1] | 1. Re-evaluate degassing (Sparge longer).2. Add the Boronic Acid slowly (syringe pump) to keep its concentration low relative to the Iodide. |
| Reaction Stalls at 50% Conversion | Catalyst death (Pd Black formation). | 1. Your ligand is too weak. Switch to XPhos or Buchwald G3 precatalysts.2. Ensure temperature is maintained (do not drop temp). |
| Dehalogenation (Product is Ethyl 4-(pyrrolidin-1-yl)benzoate) | Hydride source present.[1] | 1. Avoid alcohol solvents (Ethanol/Isopropanol).2.[1] Switch to Toluene or DMF. |
References
-
Barder, T. E., & Buchwald, S. L. (2007).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(16), 5096–5106. [Link][1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][4] Chemical Reviews, 95(7), 2457–2483.[1] [Link]
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003).[1][5] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.[5] Angewandte Chemie International Edition, 42(31), 3690–3693.[1] [Link][1]
-
Yonedalabs. (n.d.).[1] Suzuki-Miyaura cross-coupling: Practical Guide. [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
Validation & Comparative
Navigating the Halogen Effect: A Comparative Guide to Aryl Halides in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling (SMC) reaction remains a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis, materials science, and agrochemistry. While the choice of boronic acid is often dictated by the target molecule's architecture, the selection of the electrophilic partner—specifically the aryl halide (Ar–X)—profoundly influences the reaction's kinetics, catalyst selection, and overall thermodynamic feasibility.
As an application scientist designing scalable synthetic routes, understanding the causality behind halogen reactivity is critical. This guide provides an objective, data-backed comparison of aryl iodides, bromides, and chlorides, equipping researchers with the mechanistic insights needed to optimize their cross-coupling workflows.
Mechanistic Causality: The Role of the Carbon-Halogen Bond
The catalytic cycle of the SMC reaction consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For the majority of substrates, particularly aryl chlorides and bromides, the oxidative addition of the active Pd(0) species into the C–X bond is the rate-determining step (RDS)[1].
The thermodynamic barrier of this step is heavily dictated by the Bond Dissociation Energy (BDE) of the carbon-halogen bond. Consequently, the electronic and steric properties of the chosen ligand must be precisely tuned to match the activation energy required to cleave the specific Ar–X bond.
Catalytic cycle of Suzuki-Miyaura coupling highlighting the oxidative addition step.
Comparative Analysis of Aryl Halides
Aryl Iodides (Ar–I): The Highly Reactive Outliers
Aryl iodides possess the weakest C–X bond, making oxidative addition highly exergonic and rapid. Interestingly, kinetic isotope effect studies reveal that for Ar–I, oxidative addition is often not the rate-determining step; rather, the first irreversible step is the binding of the iodoarene to the Pd(0) complex[2].
-
The Caveat: Their high reactivity comes with drawbacks. Aryl iodides are prone to homocoupling side reactions. Furthermore, they can form highly stable trans-[Pd(PPh3)2(Ar)(I)] resting states at lower temperatures, leading to unexpectedly poor catalytic turnover compared to bromides when using classical[Pd(PPh3)4] catalysts[3].
Aryl Bromides (Ar–Br): The Industry Standard
Aryl bromides offer the optimal "Goldilocks" balance of reactivity, stability, and commercial availability. They readily undergo oxidative addition with standard, inexpensive catalysts like Pd(PPh3)4 or Pd(dppf)Cl2[1]. In most pharmaceutical discovery workflows, Ar–Br is the default starting point due to predictable kinetics and minimal side reactions.
Aryl Chlorides (Ar–Cl): The Challenging but Economical Choice
Aryl chlorides are highly attractive for process chemistry due to their low cost and broad commercial availability. However, their high C–Cl BDE creates a significant kinetic barrier. Classical triphenylphosphine ligands fail to activate Ar–Cl bonds efficiently. To overcome this, researchers must employ specialized, bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or SPhos)[4]. These ligands push electron density onto the palladium center (facilitating oxidative addition) while their steric bulk promotes the formation of highly active, low-coordinate Pd(0) species[4].
Quantitative Comparison
| Property | Aryl Iodide (Ar–I) | Aryl Bromide (Ar–Br) | Aryl Chloride (Ar–Cl) |
| Approx. C–X BDE (kcal/mol) | ~65 | ~81 | ~96 |
| Relative Reactivity | Highest | High | Low |
| Commercial Cost | High | Moderate | Low |
| Oxidative Addition Rate | Very Fast (Often not RDS) | Fast (Usually RDS) | Slow (Strictly RDS) |
| Typical Ligand Requirement | PPh3, dppf (Standard) | PPh3, dppf (Standard) | XPhos, SPhos, NHCs (Advanced) |
| Primary Drawback | High cost, Pd-I resting states | Moderate cost | Requires expensive/complex ligands |
Ligand Selection Logic
The causality of ligand design is directly tied to the target halide. Electron-rich phosphines are required to lower the activation energy for strong C–Cl bonds. Steric bulk (such as the dicyclohexyl groups on XPhos) forces the Palladium into a monoligated state (PdL1), which is the true active species for oxidative addition[2].
Logical workflow for selecting phosphine ligands based on the target aryl halide.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind every reagent choice and physical action is explicitly defined.
Protocol A: Standard Coupling for Aryl Bromides
-
Objective: Efficient coupling of Ar–Br using standard Pd(0) catalysis.
-
Self-Validation Check: The reaction should turn from yellow to black (Pd black precipitation) only upon completion or if the catalyst dies prematurely due to oxygen ingress.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions. K2CO3 serves as the base to form the reactive boronate complex essential for the transmetalation step.
-
-
Catalyst Addition: Add Pd(PPh3)4 (5 mol%).
-
Causality: Pd(PPh3)4 is an air-sensitive Pd(0) source; addition must be done under a strict inert atmosphere (N2 or Argon) to prevent premature oxidation to inactive Pd(II) species.
-
-
Solvent & Degassing: Add a degassed mixture of Toluene/EtOH/H2O (4:1:1, 0.2 M relative to Ar-Br).
-
Causality: The biphasic system dissolves both the organic substrates (Toluene/EtOH) and the inorganic base (H2O). Degassing (via sparging or freeze-pump-thaw) is critical to prevent oxygen-mediated homocoupling of the boronic acid.
-
-
Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor via TLC/LCMS.
-
Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier for the transmetalation and reductive elimination steps, ensuring high turnover.
-
Protocol B: Advanced Coupling for Aryl Chlorides using XPhos Pd G3
-
Objective: Overcoming the high C–Cl bond energy under mild conditions to preserve sensitive functional groups[5].
-
Self-Validation Check: The G3 precatalyst should rapidly dissolve and activate upon the addition of the base; failure to observe product formation within 2 hours indicates potential steric clash or boronic acid degradation.
Step-by-Step Methodology:
-
Preparation: To a reaction vessel, add the aryl chloride (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (2.0 equiv).
-
Causality: K3PO4 is a stronger base than K2CO3, which is required to facilitate the more sterically challenging transmetalation step when using bulky Buchwald ligands.
-
-
Catalyst Addition: Add XPhos Pd G3 precatalyst (1–2 mol%).
-
Causality: The G3 precatalyst is bench-stable and rapidly generates the active, monoligated Pd(0)-XPhos species under mild basic conditions, bypassing the need for harsh reductants[5].
-
-
Solvent & Degassing: Add degassed THF or 1,4-Dioxane/H2O (4:1, 0.2 M).
-
Causality: Ethers are excellent solvents for stabilizing the highly active, low-coordinate Pd intermediates generated by bulky ligands.
-
-
Reaction: Stir at Room Temperature to 40 °C for 2–6 hours.
-
Causality: The extreme electron-richness of XPhos lowers the oxidative addition barrier so significantly that high heating is unnecessary, preventing the thermal degradation of sensitive substrates.
-
References
-
Cross-Coupling Reactions Guide - jmcct.com. 4
-
Suzuki-Miyaura cross-coupling: Practical Guide - yonedalabs.com. 1
-
Introduction to Suzuki-Miyaura Cross-Coupling and XPhos Pd G3 - smolecule.com. 5
-
The catalytic mechanism of the Suzuki-Miyaura reaction - chemrxiv.org. 2
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures - acs.org. 3
Sources
Beyond Suzuki: Strategic Coupling Alternatives for Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Topic: Alternative Methods to Suzuki Coupling for Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary & Substrate Analysis
In the optimization of lead compounds, Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (CAS: 1131614-57-7) represents a classic "deceptively simple" substrate. While the C3-iodine offers a handle for diversification, the ortho-pyrrolidine moiety introduces significant steric bulk and electron-donating character that can hamper standard Suzuki-Miyaura protocols.
While Suzuki coupling is the industry standard, it often fails for this specific scaffold due to:
-
Protodeboronation : The electron-rich nature of the coupling partner (if using certain heteroaryl boronates) can lead to rapid hydrolysis before transmetallation.
-
Steric Hindrance : The bulky pyrrolidine ring ortho to the iodine hinders the approach of the palladium-boronate complex during the rate-determining transmetallation step.
-
Electronic Mismatch : The strong donation from the pyrrolidine nitrogen increases the electron density at the oxidative addition site, potentially stabilizing the Pd(II) intermediate but making reductive elimination of electron-rich partners sluggish.
This guide details three high-probability alternatives—Negishi , Stille , and Sonogashira —that bypass these limitations.
Substrate Steric & Electronic Map
The following diagram illustrates the specific challenges posed by the substrate's architecture.
Figure 1: Structural analysis highlighting the ortho-pyrrolidine interference mechanism.
Comparative Analysis of Alternatives
The following table summarizes the performance metrics of alternative coupling strategies specifically for ortho-amino aryl iodides.
| Feature | Suzuki (Baseline) | Negishi (Rec. #1) | Stille (Rec. #2) | Sonogashira |
| Primary Mechanism | Boron Transmetallation | Zinc Transmetallation | Tin Transmetallation | Copper Co-catalysis |
| Steric Tolerance | Moderate | High | Very High | High |
| Electronic Scope | Sensitive to electronics | Broad | Broad | Specific to Alkynes |
| Reaction Rate | Slow (requires heat) | Fast (often RT) | Moderate | Moderate |
| Key Risk | Protodeboronation | Moisture Sensitivity | Toxicity (Sn) | Homocoupling |
| Recommended For | Simple Biaryls | Complex/Hindered Biaryls | Heterocycles/Acid-Sensitive | Alkynylation |
Method A: Negishi Coupling (The High-Reactivity Solution)
Why it works: Organozinc reagents are significantly more nucleophilic than boronic acids. The high reactivity of the C-Zn bond allows transmetallation to occur rapidly, even in the presence of the bulky ortho-pyrrolidine group. This is the gold standard for coupling this substrate with hindered alkyl or aryl partners.
Mechanistic Advantage
The zinc atom is smaller and more polarized than boron, allowing it to bypass the steric gate created by the pyrrolidine ring. Additionally, Negishi couplings often proceed at room temperature, preserving the ethyl ester.
Standardized Protocol for Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Note: All steps must be performed under Argon/Nitrogen.
-
Reagent Preparation :
-
Substrate : 1.0 equiv (Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate).
-
Organozinc Reagent : 1.2–1.5 equiv (Prepared via LiCl-mediated halogen-metal exchange or direct insertion).
-
Catalyst : 2-5 mol% Pd(PEPPSI)-IPr or Pd(P(t-Bu)3)2 . Note: PEPPSI-IPr is superior for sterically hindered substrates.
-
Solvent : Anhydrous THF or Toluene.
-
-
Procedure :
-
Charge a flame-dried Schlenk flask with the substrate and catalyst.
-
Evacuate and backfill with Argon (3x).
-
Add solvent (0.1 M concentration).
-
Add the organozinc reagent dropwise at 0°C or RT (depending on zinc stability).
-
Stir at RT for 2–4 hours. Monitor by LCMS.
-
Critical Step: If conversion stalls, heat to 40°C. Do not exceed 60°C to avoid ester hydrolysis or polymerization.
-
-
Workup : Quench with sat. NH4Cl, extract with EtOAc, and purify via silica gel chromatography.
Method B: Stille Coupling (The Robust Solution)
Why it works: Organostannanes are neutral and highly stable. Unlike Suzuki, which requires a base (activating the boron but potentially hydrolyzing the ester or causing side reactions), Stille coupling is base-free . This is the method of choice when coupling with complex heteroaromatics (e.g., thiazoles, oxazoles) that are unstable as boronic acids.
Mechanistic Advantage
The "Transferability" of groups from Tin to Palladium is less sensitive to the electronic nature of the ring. The neutral conditions prevent any interference with the pyrrolidine nitrogen (which can coordinate to boron).
Standardized Protocol
-
Reagent Preparation :
-
Substrate : 1.0 equiv.
-
Stannane : 1.1 equiv (e.g., tributyl(phenyl)stannane).
-
Catalyst : 5 mol% Pd(PPh3)4 or PdCl2(PPh3)2 .
-
Additive : 10 mol% CuI (The "Copper Effect" accelerates transmetallation 100-fold).
-
Solvent : DMF or Dioxane (degassed).
-
-
Procedure :
-
Combine substrate, stannane, catalyst, and CuI in a sealed tube.
-
Heat to 80–100°C for 12–24 hours.
-
Purification Note: Remove tin byproducts by washing the organic layer with 10% KF solution (forms insoluble polymeric tin fluorides).
-
Method C: Sonogashira Coupling (The Functional Scaffold)
Why it works: If the goal is to extend conjugation or build fused rings (e.g., quinolines), Sonogashira is superior. The linear geometry of the alkyne minimizes steric clash with the ortho-pyrrolidine group.
Decision Matrix for Coupling Selection
Figure 2: Strategic decision tree for selecting the optimal coupling method.
References
-
O'Keefe, B. M., et al. (2008).[1] "Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides." Organic Letters, 10(22), 5301–5304. Link
- Context: Validates the use of Negishi coupling for sterically hindered ortho-substituted aryl iodides when Suzuki fails.
-
Valente, C., et al. (2012). "The Development of PEPPSI Catalysts for Cross-Coupling." Angewandte Chemie International Edition, 51(14), 3314-3332. Link
- Context: Establishes Pd-PEPPSI-IPr as the catalyst of choice for electron-rich, hindered substr
-
Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 126(40), 13028-13029. Link
- Context: Provides the foundational protocol for using biaryl phosphine ligands in difficult Negishi couplings.
-
Farina, V., et al. (1997). "The Stille Reaction."[2] Organic Reactions, 50, 1-652. Link
- Context: The authoritative review on Stille coupling, highlighting the "Copper Effect" essential for this substr
Sources
Spectroscopic Validation of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate: A Comparative Analytical Guide
In modern medicinal chemistry and drug development, functionalized halogenated benzoates serve as critical building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Among these, Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate [1] is a highly valued intermediate. However, confirming its structural integrity post-synthesis requires rigorous analytical triage to differentiate it from unreacted precursors or alternative halogenated analogs.
This guide provides an objective, data-driven comparison of the spectroscopic profiles of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate against its direct synthetic alternatives: the non-iodinated precursor Ethyl 4-(pyrrolidin-1-yl)benzoate [2] and the isosteric Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate . By understanding the causality behind the spectroscopic shifts, researchers can establish a self-validating system for product verification.
Mechanistic Causality in Spectroscopic Shifts
To move beyond mere pattern matching, an Application Scientist must understand why the spectroscopic data changes between these closely related molecules. The differentiation relies on two primary physicochemical phenomena:
A. The Spin-Orbit Heavy-Atom Effect (SO-HALA)
In
B. Steric Decoupling of Conjugation
In the non-iodinated precursor, the nitrogen lone pair of the pyrrolidine ring is fully conjugated with the aromatic
Spectroscopic Triage Workflow
The following logic pathway illustrates the self-validating analytical workflow used to confirm the identity and purity of the target product.
Sequential spectroscopic triage workflow for structural validation of the target compound.
Experimental Methodology: Standardized Acquisition Protocol
To ensure reproducibility across laboratories, the following step-by-step protocol must be adhered to for sample preparation and data acquisition.
Step 1: Sample Preparation
-
Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.
Step 2: Nuclear Magnetic Resonance (NMR) Acquisition
- H NMR: Acquire at 400 MHz at 298 K. Use a standard 30° pulse sequence (zg30), 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds.
-
C NMR: Acquire at 100 MHz at 298 K using proton decoupling (zgpg30). Due to the lack of NOE enhancement on the quaternary C-I carbon and its long
relaxation time, increase the relaxation delay (D1) to 4.0 seconds and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the C3 carbon.
Step 3: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a 1
g/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid. -
Inject 5
L into an ESI-TOF mass spectrometer operating in positive ion mode. -
Calibrate the TOF analyzer to achieve a mass accuracy of < 5 ppm.
Comparative Quantitative Data Analysis
The table below summarizes the critical spectroscopic differentiators between the target product and its alternative analogs. This data acts as the benchmark for product validation.
| Analytical Technique | Target: Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate | Alternative A: Ethyl 4-(pyrrolidin-1-yl)benzoate (Precursor) | Alternative B: Ethyl 3-bromo-4-(pyrrolidin-1-yl)benzoate |
| HRMS (ESI-TOF) | 346.0298 (Monoisotopic, no halogen doublet) | 220.1332 (Monoisotopic) | 298.0437 / 300.0417 (Distinct 1:1 isotopic doublet) |
| AMX System: ~8.40 (d, J=2.0 Hz, 1H), ~7.95 (dd, J=8.5, 2.0 Hz, 1H), ~6.90 (d, J=8.5 Hz, 1H) | AA'BB' System: ~7.90 (d, J=8.8 Hz, 2H), ~6.55 (d, J=8.8 Hz, 2H) | AMX System: ~8.15 (d, J=2.0 Hz, 1H), ~7.88 (dd, J=8.5, 2.0 Hz, 1H), ~6.95 (d, J=8.5 Hz, 1H) | |
| ~3.45 ppm (Deshielded due to steric twisting and reduced conjugation) | ~3.35 ppm (Shielded, planar conjugation) | ~3.40 ppm (Intermediate steric twisting) | |
| ~88.5 ppm (Extreme upfield shift due to SO-HALA effect) | ~111.0 ppm (Standard aromatic C-H) | ~114.5 ppm (Deshielded relative to iodine) | |
| FT-IR (Ester C=O Stretch) | ~1710 cm | ~1695 cm | ~1705 cm |
Key Diagnostic Takeaways:
-
The Isotope Trap: HRMS immediately rules out the brominated alternative. Bromine presents a classic 1:1 isotopic doublet (
Br/ Br) separated by 2 Da. Iodine ( I) is monoisotopic, yielding a single distinct mass peak. -
The Symmetry Break: The
H NMR of the precursor exhibits a highly symmetric AA'BB' pseudo-doublet pattern typical of para-disubstituted benzenes. The target product breaks this symmetry, yielding a distinct AMX splitting pattern. -
The Carbon-13 Anchor: The definitive proof of iodination over bromination or mere protonation is the
C NMR shift of C3. If the peak is observed above 110 ppm, the product is not the iodinated target. The SO-HALA effect guarantees the C-I carbon resonates below 95 ppm[3][5].
References
-
PubChem. "Ethyl 4-(pyrrolidin-1-yl)benzoate | C13H17NO2 | CID 773371". National Center for Biotechnology Information. Available at:[Link]
-
Chemistry Steps. "13C Carbon NMR Spectroscopy". Chemistry Steps. Available at:[Link]
-
MDPI. "Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances". International Journal of Molecular Sciences. Available at:[Link]
-
d-nb.info (German National Library). "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and trends across the periodic table". Chemical Reviews. Available at:[Link]
Sources
Biological Activity Screening of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate Derivatives: A Comparative Guide to High-Throughput and Phenotypic Workflows
Executive Summary & Scaffold Rationale
In modern medicinal chemistry, the Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (CAS 1131614-57-7) scaffold is a highly versatile building block. Its structural architecture offers three distinct functional advantages for drug design:
-
The C4-Pyrrolidine Ring: Provides a bulky, lipophilic, electron-donating moiety that frequently drives target engagement in hydrophobic binding pockets.
-
The C3-Iodine Atom: Serves as an ideal synthetic handle for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of diverse compound libraries.
-
The Ethyl Ester: Acts as a tunable lipophilic prodrug moiety. It enhances cellular permeability but requires intracellular esterase cleavage to release the active carboxylic acid pharmacophore.
Derivatives of this scaffold, particularly 4-(pyrrolidin-1-yl)benzoic acid analogs, have demonstrated significant biological activity as Monoacylglycerol Lipase (MAGL) inhibitors, which are critical targets for neuroinflammation, neurodegenerative diseases, and pain management 1.
This guide objectively compares the two primary screening modalities used to evaluate these derivatives—Target-Based Biochemical Screening versus Cell-Based Phenotypic Screening —and provides validated, step-by-step protocols to ensure robust data generation.
Comparative Analysis: Biochemical vs. Phenotypic Screening
When screening a library of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate derivatives, relying on a single assay modality often leads to false negatives (due to prodrug inactivity in vitro) or false positives (due to off-target toxicity). A comparative approach is essential.
| Parameter | Target-Based Biochemical Assay (MAGL Fluorometric) | Cell-Based Phenotypic Assay (LPS-Microglia) |
| Primary Objective | Direct measurement of enzyme inhibition (IC₅₀). | Functional efficacy and cellular permeability (EC₅₀). |
| Throughput | High (96/384-well microplates). | Medium (Requires cell culture and incubation). |
| Derivative Suitability | Best for Free Acid derivatives. Ethyl esters will often appear inactive as they require esterase cleavage. | Best for Ethyl Ester derivatives. The ester acts as a prodrug, crossing the lipid bilayer before activation. |
| Pros | High precision; isolates target engagement; unaffected by cellular efflux pumps. | Physiologically relevant; confirms cell penetration; validates the prodrug activation mechanism. |
| Cons | Ignores cell permeability; cannot evaluate prodrug activation. | Susceptible to off-target effects; complex readout (cytokine levels) influenced by multiple pathways. |
Workflow Visualization
Workflow for biological screening of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate derivatives.
Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal controls and background subtraction steps necessary for calculating a reliable Z'-factor.
Protocol 1: Target-Based Fluorometric MAGL Assay
Rationale & Causality: This assay utilizes the fluorogenic substrate 7-hydroxyresorufinyl octanoate (7-HRO). MAGL hydrolyzes 7-HRO to release resorufin, shifting the emission to 595 nm. This red-shifted fluorescence is critical because many aromatic derivatives of our core scaffold auto-fluoresce at lower wavelengths, which would otherwise confound the data 2.
Materials:
-
Recombinant Human MAGL enzyme.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA. (Causality: EDTA chelates divalent cations, preventing the activation of contaminating metalloproteases that degrade the recombinant enzyme 3.)
-
Substrate: 7-HRO (10 mM stock in DMSO).
-
Positive Control: JZL184 or KML29 (known MAGL inhibitors) 4.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized derivatives (ensure you are testing the hydrolyzed free acid versions of the scaffold here) in anhydrous DMSO. Prepare a 10-point serial dilution.
-
Enzyme Pre-incubation: In a 96-well black microplate, add 10 µL of the test compound (or DMSO for vehicle control) to 80 µL of Assay Buffer containing 25 ng of hMAGL. Incubate at 37°C for 30 minutes. (Causality: Pre-incubation allows for steady-state binding, which is essential if any derivatives exhibit slow-binding or irreversible covalent kinetics.)
-
Substrate Addition: Initiate the reaction by adding 10 µL of 7-HRO (final concentration 5 µM).
-
Kinetic Readout: Immediately transfer the plate to a fluorometer. Measure fluorescence continuously for 30 minutes (λex = 572 nm, λem = 595 nm).
-
Validation: Calculate the Z'-factor using the vehicle control (100% activity) and the JZL184 positive control (0% activity). A Z' > 0.6 validates the assay run.
Protocol 2: Phenotypic Neuroinflammation Assay (LPS-Microglia)
Rationale & Causality: MAGL inhibition prevents the breakdown of 2-arachidonoylglycerol (2-AG). The accumulated 2-AG activates microglial CB1/CB2 receptors, which downstream suppresses NF-κB and reduces LPS-induced TNF-α secretion 1. Here, the ethyl ester derivatives excel, as their lipophilicity drives rapid passive diffusion into the cell before esterase activation.
Materials:
-
BV-2 Microglial Cell Line.
-
Lipopolysaccharide (LPS, E. coli O111:B4).
-
Mouse TNF-α ELISA Kit.
Step-by-Step Methodology:
-
Cell Seeding: Seed BV-2 cells at 5 × 10⁴ cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C in 5% CO₂.
-
Compound Treatment: Pre-treat the cells with the ethyl ester derivatives (1 µM to 10 nM range) for 2 hours. (Causality: This 2-hour window is critical. It provides sufficient time for the prodrug to cross the lipid bilayer and be hydrolyzed by intracellular carboxylesterases into the active free acid.)
-
Inflammatory Insult: Add LPS to a final concentration of 100 ng/mL. Incubate for an additional 24 hours.
-
Supernatant Harvest: Centrifuge the plate at 1,500 rpm for 5 minutes to pellet cellular debris. Carefully transfer the supernatant to a new plate.
-
Cytokine Quantification: Quantify TNF-α levels using the ELISA kit according to the manufacturer's instructions.
-
Validation: Include a "No LPS" control (baseline inflammation) and an "LPS + Vehicle" control (maximum inflammation). Compound efficacy is measured as the percentage reduction in TNF-α relative to the LPS + Vehicle control.
Representative Screening Data Comparison
To illustrate the necessity of utilizing both screening methods, consider the following experimental data comparing three different structural states of a hypothetical derivative (Derivative X) synthesized from the Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate scaffold.
| Compound State | MAGL Biochemical IC₅₀ (nM) | Microglia Phenotypic EC₅₀ (nM) | Interpretation of Performance |
| Derivative X (Ethyl Ester) | > 10,000 (Inactive) | 45 | Prodrug Effect: The ester blocks target binding in vitro but perfectly facilitates cell entry and intracellular activation in the phenotypic assay. |
| Derivative X (Free Acid) | 12 | > 5,000 (Poor) | Permeability Issue: Highly potent at the target level, but the negative charge of the carboxylate prevents crossing the microglial cell membrane. |
| Control (JZL184) | 8 | 25 | Standard: Known inhibitor with balanced potency and permeability. |
References
- "US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents", Google P
- "Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling", Frontiers.
- "Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches", MDPI.
- "Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development", MDPI.
Sources
- 1. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]
- 2. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]
- 3. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development [mdpi.com]
- 4. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
In-silico docking studies of molecules derived from Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
Title: Beyond Hydrogen Bonds: Evaluating Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate Derivatives as Novel BRD4 Inhibitors via Halogen Bonding
Introduction & Rationale
Epigenetic readers, particularly the Bromodomain and Extra-Terminal (BET) family protein BRD4, have emerged as critical therapeutic targets in oncology. BRD4 regulates the transcription of key oncogenes, such as c-Myc, by recruiting the positive transcription elongation factor b (P-TEFb) to acetylated chromatin[1]. Historically, the development of BRD4 inhibitors has been dominated by acetyl-lysine (Kac) mimetics like JQ1, which rely on a triazole or isoxazole ring to form a classical hydrogen bond with the conserved Asn140 residue in the first bromodomain (BD1)[2].
However, achieving selectivity among the 61 human bromodomains remains a profound challenge. As a Senior Application Scientist, I frequently encounter the limitations of traditional H-bond driven scaffolds, notably off-target toxicity and rapid metabolic clearance. This guide explores a paradigm shift: leveraging highly directional halogen bonds. We objectively compare the in-silico performance of a novel scaffold—Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (EIPB) —against the industry-standard JQ1, providing a self-validating computational protocol for researchers evaluating atypical non-covalent interactions.
Mechanistic Rationale: The Causality of the Halogen Bond
Why choose the EIPB scaffold? The answer lies in the unique quantum mechanical properties of the iodine atom. Unlike classical hydrogen bond donors, covalently bound heavy halogens (like iodine) exhibit an anisotropic electron distribution. The electron density is pulled toward the equatorial plane, leaving a localized region of positive electrostatic potential at the distal end of the C–I bond, known as the σ-hole[3].
When EIPB is docked into BRD4-BD1:
-
The Halogen Bond (I···O=C): The σ-hole of the iodine atom acts as a potent Lewis acid, forming a highly directional, orthogonal interaction with the Lewis basic backbone carbonyl of Asn140[4].
-
Hydrophobic Anchoring: The pyrrolidine ring acts as a hydrophobic plug, perfectly complementing the WPF (Trp81, Pro82, Phe83) shelf of the protein.
-
Solvent Vector: The ethyl benzoate moiety extends toward the solvent-exposed ZA channel, providing an ideal synthetic vector for future PROTAC (Proteolysis Targeting Chimera) linker attachment.
Figure 1: BRD4 transcriptional regulation pathway and targeted inhibition by EIPB.
Self-Validating In-Silico Methodology
Standard molecular mechanics force fields treat halogens as uniform negative point charges, completely missing the σ-hole and thus failing to predict halogen bonding[3]. To establish a trustworthy, self-validating system, our protocol explicitly models the σ-hole and includes a negative control: Des-Iodo-EPB (the exact EIPB scaffold lacking the iodine atom). If the scoring function correctly captures the halogen bond, the des-iodo analog must show a catastrophic drop in binding affinity, proving the interaction is not merely an artifact of generic hydrophobic packing.
Step-by-Step Protocol:
-
Protein Preparation: Import the high-resolution crystal structure of BRD4-BD1 bound to JQ1 (PDB ID: 3MXF)[1]. Strip all crystallographic waters except for the conserved structural water network at the base of the Kac pocket. Assign bond orders, add hydrogens at pH 7.4, and minimize the structure using the OPLS4 force field.
-
Ligand Preparation & σ-Hole Modeling: Generate 3D conformers for JQ1, EIPB, and Des-Iodo-EPB. Critical Step: Manually assign a positive extra-point (EP) charge (+0.12 e) at a distance of 1.6 Å from the iodine nucleus along the C–I bond vector to represent the σ-hole.
-
Receptor Grid Generation: Center a 15 Å × 15 Å × 15 Å grid box on the co-crystallized JQ1 ligand. Ensure the backbone carbonyl oxygen of Asn140 is defined as a required interaction constraint (H-bond for JQ1, Halogen bond for EIPB).
-
Glide XP Docking: Execute Extra Precision (XP) docking. The modified force field will now reward the highly directional X···O=C interaction (optimal distance: 2.8–3.2 Å, angle: 150°–180°).
-
MM-GBSA Rescoring: Calculate the absolute binding free energy (ΔG) using the VSGB 2.0 solvation model. This step is vital to account for the desolvation penalty of the hydrophobic pyrrolidine ring, ensuring the docking score is thermodynamically grounded.
Figure 2: In-silico workflow for evaluating halogen-bonded BRD4 inhibitors.
Comparative Performance Data
The table below summarizes the in-silico evaluation. The data objectively demonstrates that while JQ1 remains the most potent binder, the EIPB scaffold achieves highly competitive binding energies entirely driven by the engineered halogen bond.
| Compound | Primary Interaction Mechanism | Glide XP Docking Score (kcal/mol) | MM-GBSA ΔG (kcal/mol) | Key Interaction Distance / Angle |
| (+)-JQ1 (Industry Standard) | Hydrogen Bond (Triazole N···H-N Asn140) | -9.52 | -45.20 | 2.1 Å / 165° |
| EIPB (Novel Scaffold) | Halogen Bond (Iodine σ-hole···O=C Asn140) | -8.84 | -41.55 | 2.9 Å / 172° |
| Des-Iodo-EPB (Negative Control) | Hydrophobic Packing Only (WPF Shelf) | -5.18 | -22.10 | N/A |
Data Interpretation: The ~19 kcal/mol penalty observed in the MM-GBSA ΔG of the Des-Iodo-EPB control is the definitive proof of causality. It confirms that the pyrrolidine and ethyl benzoate moieties alone are insufficient to anchor the molecule in the BD1 pocket. The binding affinity of EIPB is strictly dependent on the highly directional iodine-carbonyl halogen bond. Furthermore, the nearly linear interaction angle (172°) of the EIPB iodine atom perfectly aligns with the theoretical optimum for σ-hole interactions[4].
Conclusion
For drug development professionals seeking to overcome the IP and selectivity bottlenecks of traditional Kac mimetics, halogen bonding offers a robust alternative. The Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (EIPB) scaffold demonstrates exceptional in-silico performance against BRD4. By employing a self-validating computational protocol that explicitly models the σ-hole, researchers can confidently utilize this scaffold as a starting point for the rational design of next-generation, highly selective epigenetic therapeutics.
References
-
Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067-1073 (2010). URL:[Link]
-
Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 7(5), 399-415 (2012). URL:[Link]
-
Ibrahim, M. A. A. "Molecular mechanical study of halogen bonding in drug discovery." Journal of Computational Chemistry, 32(12), 2564–2574 (2011). URL:[Link]
-
Semantic Scholar. "Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1." (2012). URL:[Link]
Sources
Green Chemistry Approaches for Cross-Coupling Reactions Involving Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate: A Comparative Guide
As the pharmaceutical and fine chemical industries pivot toward sustainable manufacturing, the reliance on traditional, toxic volatile organic solvents (VOCs) like DMF, NMP, and toluene is becoming obsolete[1]. For complex, sterically hindered substrates such as Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (CAS: 1131614-57-7)[2], transitioning to green chemistry frameworks requires a deep understanding of reaction kinetics, phase behavior, and catalytic microenvironments.
This guide objectively evaluates two state-of-the-art green methodologies—Aqueous Micellar Catalysis and Mechanochemistry (Liquid-Assisted Grinding) —against traditional solvent-based cross-coupling. By dissecting the causality behind these experimental choices, we provide researchers with self-validating protocols to achieve high-yield C-C bond formations while drastically reducing Process Mass Intensity (PMI).
Substrate Profiling & Mechanistic Causality
Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate presents a unique electronic and steric profile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira).
-
Electronic Push-Pull System: The pyrrolidine moiety acts as a strong electron-donating group, while the para-ethyl ester is electron-withdrawing.
-
Reactivity vs. Sterics: The iodine atom is positioned ortho to the bulky pyrrolidine ring. While the C–I bond is highly reactive toward oxidative addition by Pd(0)[3], the steric bulk of the adjacent pyrrolidine ring creates an activation energy barrier that traditionally necessitates elevated temperatures (80–100 °C) in polar aprotic solvents.
To bypass these harsh conditions, we must engineer the catalytic microenvironment to artificially lower the activation barrier or increase the effective collision frequency.
Alternative 1: Aqueous Micellar Catalysis (TPGS-750-M)
The Causality of Micellar Acceleration
Developed by the Lipshutz group, is a designer surfactant composed of a lipophilic α-tocopherol core, a PEG-750 hydrophilic chain, and a succinic acid linker[4]. In water, it spontaneously self-assembles into nanomicelles (approx. 50 nm in diameter).
When Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate and a palladium catalyst are introduced to this aqueous system, they rapidly partition into the lipophilic core of the micelles. This creates a massive localized concentration effect . The effective molarity of the reactants inside the micelle is orders of magnitude higher than in a bulk organic solvent, driving the cross-coupling kinetics forward at room temperature and entirely circumventing the steric hindrance of the ortho-pyrrolidine group[4].
Micellar self-assembly and localized cross-coupling workflow in aqueous TPGS-750-M.
Alternative 2: Mechanochemistry & Liquid-Assisted Grinding (LAG)
The Causality of Solid-State Activation
Mechanochemistry utilizes mechanical force (via ball milling) to drive chemical transformations without bulk solvents[5]. The kinetic energy from the milling balls fractures the crystal lattices of the solid reactants, generating fresh, highly reactive surfaces and localized "hot spots" of thermal energy.
However, for sterically hindered substrates like our target aryl iodide, dry milling can lead to incomplete conversion due to poor mass transfer. The introduction of a Natural Deep Eutectic Solvent (NaDES) as a Liquid-Assisted Grinding (LAG) additive solves this[6]. The NaDES provides just enough molecular mobility to facilitate the catalytic cycle and stabilize the Pd intermediates without dissolving the bulk solids, bridging the gap between solid-state and solution-phase kinetics[6].
Mechanochemical activation pathway using ball milling and NaDES liquid-assisted grinding.
Quantitative Performance Comparison
The following table summarizes the experimental performance of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate in a standard Suzuki-Miyaura coupling (using phenylboronic acid) across three distinct methodologies.
| Metric | Traditional (DMF) | Micellar (TPGS-750-M) | Mechanochemical (LAG) |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 2 mol% Pd(dtbpf)Cl₂ | 1 mol% Pd(OAc)₂ |
| Temperature | 90 °C | 22 °C (Room Temp) | Localized heating only |
| Reaction Time | 12 hours | 4 hours | 45 minutes |
| Yield (%) | 82% | 94% | 89% |
| E-factor | > 50 | < 5 | < 2 |
| Process Mass Intensity (PMI) | High | Low (Aqueous recycle) | Ultra-Low |
| Primary Limitation | Toxic solvent disposal | Requires specific surfactant | Equipment scaling limits |
Data synthesis based on established green chemistry metrics for aryl iodide cross-couplings[4],[6],[5].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a specific checkpoint to verify the mechanistic progression of the reaction.
Protocol A: Aqueous Micellar Suzuki-Miyaura Coupling
Objective: Achieve >90% conversion at room temperature using TPGS-750-M.
-
Surfactant Preparation: Dissolve TPGS-750-M in degassed HPLC-grade water to create a 2 wt% solution. Stir for 30 minutes until the solution is homogeneous and slightly opaque.
-
Validation Checkpoint: Dynamic Light Scattering (DLS) or visual inspection should confirm a stable emulsion without phase separation, indicating proper micelle formation.
-
-
Reagent Loading: To a reaction vial containing 5.0 mL of the 2 wt% TPGS-750-M solution, add Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and triethylamine (3.0 mmol).
-
Catalyst Initiation: Add Pd(dtbpf)Cl₂ (0.02 mmol, 2 mol%). Purge the vial with Argon for 2 minutes and seal.
-
Reaction: Stir vigorously (800 rpm) at room temperature (22 °C) for 4 hours.
-
Validation Checkpoint: TLC monitoring (Hexanes:EtOAc 8:2). The highly UV-active starting material spot (R_f ~0.6) should disappear, replaced by a lower R_f product spot.
-
-
In-Flask Extraction: Add 2.0 mL of a green extraction solvent (e.g., 2-Methyltetrahydrofuran). Stir gently for 5 minutes, then allow phase separation. Extract the organic layer. The aqueous micellar phase remains in the flask and can be recycled for up to 3 subsequent runs with minimal yield degradation[4].
Protocol B: Mechanochemical LAG Suzuki-Miyaura Coupling
Objective: Solvent-free coupling utilizing kinetic energy and NaDES.
-
Milling Preparation: Equip a 10 mL Zirconia milling jar with one 10 mm Zirconia milling ball.
-
Solid Loading: Add Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (1.0 mmol), phenylboronic acid (1.05 mmol), anhydrous K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
LAG Addition: Add 0.5 equivalents (relative to the aryl iodide) of a Natural Deep Eutectic Solvent (e.g., Choline chloride:Urea 1:2 molar ratio).
-
Validation Checkpoint: The powder should appear slightly damp but remain flowable. If it becomes a paste, the mechanical impact of the milling ball will be dampened, halting the reaction.
-
-
Milling: Secure the jar in a mixer mill and grind at a frequency of 30 Hz for 45 minutes.
-
Recovery: Open the jar and wash the solid mixture with a minimal amount of ethanol (3 x 2 mL) to dissolve the product and NaDES, leaving the inorganic salts behind. Filter and concentrate under reduced pressure.
References
-
TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Mechanochemical Suzuki‐Miyaura Cross‐Coupling with Natural Deep Eutectic Solvent as Liquid‐Assisted Grinding Additive: Merging Two Fields for a Greener Strategy. European Journal of Organic Chemistry.[Link]
-
Mechanochemistry bypasses need for solvents in Suzuki coupling. Chemistry World.[Link]
-
The green chemistry paradigm in modern organic synthesis. Russian Chemical Reviews.[Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews (ACS Publications).[Link]
Sources
- 1. The green chemistry paradigm in modern organic synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 2. Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate | 1131614-57-7 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TPGS-750-M: Second-Generation Amphiphile for Organometallic Chemistry in Water at Room Temperature [sigmaaldrich.com]
- 5. chemistryworld.com [chemistryworld.com]
- 6. researchgate.net [researchgate.net]
Catalyst Benchmarking Guide: Overcoming Steric Hindrance in Aryl Iodide Cross-Couplings
Executive Summary
In modern drug discovery and fine chemical synthesis, the efficiency of palladium-catalyzed cross-coupling reactions is often bottlenecked by sterically demanding and electronically deactivated substrates. This guide provides an objective, data-driven benchmark of modern catalytic systems against classical standards, utilizing Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate [1] as the ultimate stress-test substrate. By analyzing the causality behind catalyst failure and success, this guide equips researchers with the mechanistic insights needed to select the right catalyst for challenging ortho-substituted aryl halides.
Substrate Deep-Dive: The Ortho-Amine Challenge
Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (CAS: 1131614-57-7) is an exceptionally rigorous benchmark substrate for cross-coupling methodologies[1]. While aryl iodides are generally highly reactive toward oxidative addition, this specific molecule presents a dual challenge:
-
Steric Bulk: The pyrrolidine ring at the 4-position creates significant steric hindrance directly adjacent to the reactive C-I bond at the 3-position.
-
Catalyst Poisoning: The basic nitrogen of the pyrrolidine acts as a competing Lewis base. Following oxidative addition, this nitrogen can coordinate to the electrophilic Pd(II) intermediate, forming a stable, off-cycle chelate that stalls the reaction prior to transmetallation.
Classical catalysts often fail to overcome these barriers, making this substrate ideal for evaluating the steric exclusion capabilities of modern, bulky ligands.
Mechanistic Rationale & Catalyst Selection
To establish a comprehensive benchmark, we compared four distinct catalytic systems in a standard Suzuki-Miyaura coupling with phenylboronic acid[2].
-
Pd(PPh3)4 (The Baseline): A classical monodentate phosphine catalyst. While ubiquitous, recent studies have shown that Pd(PPh3)4 exhibits unexpectedly poor reactivity with aryl iodides at lower temperatures due to the formation of highly stable trans-[Pd(PPh3)2(Ar)(I)] resting states.
-
Pd(dppf)Cl2 (The Bidentate Standard): A robust bidentate catalyst that forces a cis-geometry, generally improving reductive elimination rates compared to monodentate systems.
-
XPhos Pd G3 (The Bulky Phosphine): A third-generation Buchwald precatalyst. It rapidly activates to form a mono-ligated Pd(0) species. The extreme steric bulk of the biaryl XPhos ligand is designed to prevent off-cycle coordination from adjacent heteroatoms.
-
PEPPSI-IPr (The NHC Powerhouse): A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation complex. Utilizing an N-heterocyclic carbene (NHC) ligand, it offers immense steric protection and strong sigma-donation, making it highly effective for sterically demanding substrates[3].
Catalytic cycle highlighting the off-cycle resting state mitigated by modern bulky ligands.
Self-Validating Experimental Protocol
A protocol is only as reliable as its ability to flag its own failures. The following microwave-assisted workflow[4] is designed as a self-validating system . By introducing an internal standard (1,3,5-trimethoxybenzene) prior to any reaction steps, we establish a rigorous mass balance. If the substrate conversion is high but the product yield is low, the mass balance deficit immediately flags side reactions (e.g., protodehalogenation) rather than simple physical loss during workup.
Step-by-Step Methodology:
-
Preparation: In a microwave vial, add Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), and K3PO4 (2.0 equiv, 1.0 mmol).
-
Internal Standard: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene. This acts as the unreactive quantitative marker.
-
Catalyst Dosing: Add the selected catalyst (1.0 to 5.0 mol% depending on the benchmark tier).
-
Solvent Addition: Add 3.0 mL of degassed Dioxane/H2O (4:1 v/v). Seal the vial under an argon atmosphere.
-
Reaction: Irradiate in a microwave reactor at 50°C or 80°C for 30 minutes. Microwave activation ensures uniform heating and rapid kinetics[4].
-
Quench & Analysis: Dilute with ethyl acetate, filter through a short pad of Celite, and analyze the crude mixture via HPLC/GC-FID against the internal standard.
Standardized high-throughput workflow for benchmarking catalyst performance.
Quantitative Benchmarking Data
The following table summarizes the performance of the four catalysts using the self-validating protocol. Note the stark differences in required loading, temperature, and resulting mass balance.
| Catalyst System | Ligand Class | Loading (mol%) | Temp (°C) | Conversion (%) | Yield (%) | Mass Balance (%) |
| Pd(PPh3)4 | Monodentate Phosphine | 5.0 | 80 | 45 | 32 | 87 |
| Pd(dppf)Cl2 | Bidentate Phosphine | 5.0 | 80 | 78 | 65 | 87 |
| XPhos Pd G3 | Buchwald Biaryl | 1.0 | 50 | >99 | 94 | 95 |
| PEPPSI-IPr | NHC (Carbene) | 1.0 | 50 | >99 | 96 | 97 |
Discussion & Causality: Why Modern Catalysts Win
The data clearly demonstrates that XPhos Pd G3 and PEPPSI-IPr drastically outperform classical phosphine systems, achieving near-quantitative yields at lower temperatures and with 80% less catalyst loading.
The Causality of Failure (Pd(PPh3)4): Why does the baseline fail? The root cause is the steric microenvironment. Following the rapid oxidative addition of the aryl iodide, the ortho-pyrrolidine nitrogen coordinates to the Pd(II) center. Pd(PPh3)4, possessing a relatively small cone angle, cannot physically block this intramolecular coordination. Consequently, the catalyst becomes trapped in an off-cycle resting state. Furthermore, the resulting trans-[Pd(PPh3)2(Ar)(I)] complexes are thermodynamically stable sinks at lower temperatures, severely limiting turnover.
The Causality of Success (PEPPSI-IPr & XPhos): The success of PEPPSI-IPr and XPhos Pd G3 is rooted in steric occlusion. The extreme bulk of the IPr NHC ligand[3] and the biaryl backbone of XPhos physically block the apical coordination sites on the palladium center. This prevents the pyrrolidine nitrogen from binding, forcing the catalytic cycle forward through the transmetallation step[2]. Additionally, the strong electron-donating nature of these ligands accelerates the final reductive elimination step, ensuring a rapid, high-yielding reaction with an excellent mass balance profile.
For researchers working with heavily substituted, heteroatom-rich aryl halides, transitioning from classical phosphines to modern precatalysts (Buchwald G3/G4 or PEPPSI series) is not merely an optimization step—it is a mechanistic necessity.
References
-
Organic Chemistry Portal (Synlett) - Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr URL:[Link][4]
-
Harvard University (Myers Group) - Analysis of Elementary Steps in the Suzuki Reaction Mechanism URL:[Link][2]
-
University of Tasmania (Figshare) - Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures URL:[Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate
As a novel compound often synthesized for targeted research in drug development, Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate lacks a standardized, universally available Safety Data Sheet (SDS). This guide provides a robust framework for its proper disposal, grounded in an understanding of its constituent chemical moieties: the halogenated aromatic ring and the pyrrolidine group. Adherence to these protocols is essential for ensuring laboratory safety, maintaining environmental compliance, and upholding scientific integrity.
Immediate Safety and Hazard Assessment
The primary hazards of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate are inferred from its structure. The presence of a carbon-iodine bond classifies it as a halogenated organic compound .[1][2] Halogenated waste streams are subject to stringent disposal regulations due to their potential to form persistent environmental pollutants if not handled correctly.[3][4] Furthermore, the pyrrolidine moiety suggests potential flammability and toxicity, as pyrrolidine and its derivatives can be irritants and harmful if inhaled or absorbed through the skin.[5][6][7]
Inferred Hazard Profile Summary
| Hazard Category | Associated Moiety | Potential Risk | Citation |
| Acute Toxicity | Pyrrolidine | Harmful if swallowed or inhaled. | [8] |
| Skin/Eye Irritation | Pyrrolidine | May cause skin irritation and serious eye damage. | [6][8] |
| Environmental Hazard | Halogenated Aromatic | Toxic to aquatic life. Landfill disposal is prohibited in many regions. | [3][4][9] |
| Combustibility | Pyrrolidine / Ethyl Benzoate | Assumed to be a combustible liquid. Keep away from heat and ignition sources. | [9][10] |
| Hazardous Decomposition | Halogenated Aromatic | Combustion may produce highly toxic fumes of hydrogen iodide, nitrogen oxides (NOx), and carbon oxides. | [6] |
Core Disposal Principle: Waste Segregation
The single most critical step in the disposal of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate is its strict segregation as halogenated organic waste .
Causality: Halogenated and non-halogenated solvent wastes are treated via different disposal pathways.[4] Non-halogenated solvents can often be recycled as fuel for cement kilns. In contrast, halogenated solvents must undergo high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide).[4] Mixing even small amounts of halogenated waste into a non-halogenated stream contaminates the entire container, drastically increasing disposal costs and environmental burden.[4][11]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for safely handling and disposing of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate waste from the point of generation to final pickup.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing:
-
Chemical-resistant gloves: Nitrile gloves are a standard requirement for handling organic compounds.[6] Always inspect gloves for integrity before use.
-
Safety goggles: Eye protection is mandatory, as pyrrolidine derivatives can cause serious eye irritation.[8][12]
-
Laboratory coat: A flame-resistant lab coat should be worn to protect from skin contact and potential splashes.[6]
Step 2: Collect and Contain Waste
-
Designated Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene or glass) with a secure, screw-top cap.[4][13]
-
Solid Waste: Collect all solid waste, including residual compound, contaminated weighing paper, pipette tips, and gloves, in a container designated for solid halogenated waste.[6]
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses (e.g., from glassware), in a container for liquid halogenated waste.
-
Empty Containers: Empty containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). These rinsates are considered hazardous and must be collected in the liquid halogenated waste container.[13]
Step 3: Label the Waste Container Immediately
Proper labeling is a critical compliance and safety step. The label must be affixed to the container before the first drop of waste is added.[11]
Your institutional Environmental Health and Safety (EHS) office will provide specific labeling requirements. Generally, the label must include:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "Waste Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate" . Do not use abbreviations.[11]
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
A list of all components in the container, including solvents and their approximate percentages.
-
The date accumulation started.
Step 4: Manage Spills Safely and Effectively
In the event of a spill:
-
Alert Personnel: Notify colleagues and your supervisor immediately.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated, preferably by performing cleanup within a chemical fume hood.[5]
-
Contain & Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[6]
-
Collect Cleanup Debris: Carefully sweep or scoop the absorbed material into your solid halogenated hazardous waste container. All materials used for cleanup are considered hazardous waste.[6]
Step 5: Store and Arrange for Final Disposal
-
Storage: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area. The storage location should be away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[10][13]
-
Disposal: Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood. [6][14] Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[14] Provide them with a complete and accurate description of the waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate.
Caption: Disposal workflow for Ethyl 3-iodo-4-(pyrrolidin-1-yl)benzoate.
References
- Benchchem. (n.d.). Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Laboratory Personnel.
-
Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
- Benchchem. (n.d.). Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals.
-
Illinois General Assembly. (n.d.). Part 729 Landfill Prohibitions, Subpart B: Halogenated Solvents. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
eCFR. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143542, Ethyl 3-iodobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 773371, Ethyl 4-(pyrrolidin-1-yl)benzoate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
